Product packaging for Caryophyllene formate(Cat. No.:CAS No. 58096-46-1)

Caryophyllene formate

Cat. No.: B1618201
CAS No.: 58096-46-1
M. Wt: 250.38 g/mol
InChI Key: BGEIOYHSLPDHJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Caryophyllene formate (CAS 58096-46-1) is a sesquiterpene derivative of significant interest in fragrance and flavor research . It is characterized as a colorless to pale yellow liquid with a complex odor profile described as woody, spicy, peppery, camphoreous, and earthy, making it a versatile material for creative applications . Its physical properties include a molecular weight of 250.38 g/mol, a density between 0.9850-1.0230 at 25°C, and a high boiling point of approximately 304-305°C . With a logP (o/w) estimated at 4.57-5.032, the compound exhibits high hydrophobicity .In perfumery research, this compound serves as a valuable base note and fixative, providing substantive woody-earthy foundations in fine fragrances. It is noted for its ability to impart polished, modern twists on classic woody and spicy themes, often used as an alternative in patchouli accords or in the development of oriental, chypre, and fougère compositions . Its low vapor pressure and slow evaporation rate contribute to remarkable longevity in formulations . According to available safety information, this material is not restricted under the 51st IFRA Amendment for fragrance use and does not contain any known allergens .This product is provided For Research Use Only. It is intended for use in laboratory settings by qualified professionals and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26O2 B1618201 Caryophyllene formate CAS No. 58096-46-1

Properties

CAS No.

58096-46-1

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

(4,4,8-trimethyl-1-tricyclo[6.3.1.02,5]dodecanyl) formate

InChI

InChI=1S/C16H26O2/c1-14(2)9-13-12(14)5-8-15(3)6-4-7-16(13,10-15)18-11-17/h11-13H,4-10H2,1-3H3

InChI Key

BGEIOYHSLPDHJC-UHFFFAOYSA-N

SMILES

CC1(CC2C1CCC3(CCCC2(C3)OC=O)C)C

Canonical SMILES

CC1(CC2C1CCC3(CCCC2(C3)OC=O)C)C

Other CAS No.

58096-46-1

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Caryophyllene Formate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Caryophyllene formate, a sesquiterpenoid ester, is a molecule of interest primarily in the fragrance industry for its unique woody, spicy, and amber scent profile.[1][2][3] However, as a derivative of β-caryophyllene, a widely studied natural product with known pharmacological activities, this compound presents a compelling case for further investigation by researchers and drug development professionals. This technical guide provides a comprehensive examination of the chemical structure of this compound, including its detailed stereochemistry, and outlines methodologies for its synthesis and analysis. While direct pharmacological data on this compound is limited, this guide explores the known biological activities of its parent compound, β-caryophyllene, to provide a basis for future research into the therapeutic potential of this intriguing molecule.

Introduction to this compound

This compound, systematically named (4,4,8-trimethyl-1-tricyclo[6.3.1.0²,⁵]dodecanyl) formate, is a derivative of the naturally occurring bicyclic sesquiterpene, β-caryophyllene.[3][4] It is characterized by the addition of a formate ester group to the caryophyllane skeleton. This structural modification significantly alters the molecule's volatility and olfactory properties, making it a valuable ingredient in perfumery.[5] Beyond its aromatic characteristics, the structural relationship of this compound to β-caryophyllene, a known agonist of the cannabinoid receptor 2 (CB2), suggests that it may possess untapped pharmacological potential.[6] This guide aims to provide a detailed structural and chemical foundation for researchers interested in exploring the properties and applications of this compound.

Chemical Structure and Stereochemistry

The chemical structure of this compound is complex, featuring a tricyclic system with multiple stereocenters. A thorough understanding of its three-dimensional arrangement is crucial for elucidating its structure-activity relationships.

Core Tricyclic Skeleton

The foundational structure of this compound is the caryophyllane skeleton, a tricyclic system comprised of fused cyclobutane, cycloheptane, and cyclopentane rings. This rigid framework is a result of the intramolecular cyclization of its precursor, farnesyl pyrophosphate.

IUPAC Nomenclature and Key Identifiers
  • IUPAC Name: (4,4,8-trimethyl-1-tricyclo[6.3.1.0²,⁵]dodecanyl) formate[3]

  • CAS Number: 58096-46-1[5]

  • Molecular Formula: C₁₆H₂₆O₂[7]

  • Molecular Weight: 250.38 g/mol [7]

  • SMILES String: CC1(CC2C1CCC3(CCCC2(C3)OC=O)C)C[4]

Stereochemistry

The stereochemistry of this compound is inherited from its precursor, (-)-β-caryophyllene. The key stereocenters are located at the bridgehead carbons and the carbon bearing the formate group. The precise spatial arrangement of these centers is critical for its interaction with biological targets.

A diagram illustrating the stereochemical relationship and biosynthetic origin is presented below.

This compound Stereochemistry and Biosynthesis cluster_stereochem Key Stereocenters FPP Farnesyl Pyrophosphate BCP (-)-β-Caryophyllene FPP->BCP Sesquiterpene Synthase C_OH Caryophyllene Alcohol BCP->C_OH Hydration CF This compound C_OH->CF Formylation C1 C1: Bridgehead C9 C9: Bridgehead C_formate C(formate): Ester Linkage

Caption: Biosynthetic pathway and key stereochemical features of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and analysis.

PropertyValueReference(s)
Appearance Colorless to pale yellow liquid[5]
Molecular Weight 250.38 g/mol [7]
Density 1.03 g/cm³[7]
Boiling Point 305.3 °C at 760 mmHg[7]
Flash Point 124.7 °C[7]
Refractive Index 1.507[7]
Solubility Soluble in alcohol; sparingly soluble in water[2]

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to be complex due to the numerous overlapping signals from the aliphatic tricycle. Key diagnostic signals would include:

  • Formate Proton: A singlet around δ 8.0-8.2 ppm, characteristic of the proton attached to the carbonyl carbon of the formate group.

  • Methyl Groups: Several singlets in the upfield region (δ 0.8-1.2 ppm) corresponding to the three methyl groups of the caryophyllane skeleton.

  • Aliphatic Protons: A complex series of multiplets in the region of δ 1.0-2.5 ppm, corresponding to the methylene and methine protons of the tricyclic system.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide further confirmation of the structure:

  • Carbonyl Carbon: A signal in the downfield region (δ 160-165 ppm) corresponding to the carbonyl carbon of the formate group.

  • Oxygenated Carbon: A signal around δ 80-90 ppm for the carbon atom attached to the formate oxygen.

  • Methyl Carbons: Signals in the upfield region (δ 15-30 ppm).

  • Aliphatic Carbons: A series of signals in the δ 20-60 ppm range.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak (M⁺) at m/z 250. The fragmentation pattern would be expected to involve the loss of the formate group (HCOO•, 45 Da) leading to a prominent fragment ion at m/z 205. Further fragmentation of the caryophyllane skeleton would produce a complex pattern of smaller ions.

Synthesis and Biosynthesis

Chemical Synthesis

A plausible synthetic route to this compound involves a two-step process starting from the readily available natural product, β-caryophyllene.

Step 1: Hydration of β-Caryophyllene to Caryophyllene Alcohol

The exocyclic double bond of β-caryophyllene can be selectively hydrated to yield caryophyllene alcohol. This can be achieved through various methods, including oxymercuration-demercuration or hydroboration-oxidation.

Step 2: Formylation of Caryophyllene Alcohol

The resulting tertiary alcohol, caryophyllene alcohol, can then be formylated to produce this compound. A common and effective method for the formylation of alcohols is the use of formic acid, often with a catalyst or activating agent.

Experimental Protocol: Formylation of a Tertiary Alcohol (General Procedure)

  • To a solution of the tertiary alcohol (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane or diethyl ether), add an excess of formic acid (2-5 equivalents).

  • If required, add a catalytic amount of a suitable acid catalyst (e.g., sulfuric acid or a solid acid resin).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the pure formate ester.

Synthesis of this compound BCP β-Caryophyllene C_OH Caryophyllene Alcohol BCP->C_OH Oxymercuration- Demercuration CF This compound C_OH->CF Formylation reagent1 1. Hg(OAc)₂ 2. NaBH₄ reagent2 HCOOH

Caption: A plausible synthetic pathway for this compound from β-Caryophyllene.

Biosynthesis

This compound has been reported to occur naturally in Zingiber mioga (myoga ginger).[4] The biosynthesis of sesquiterpenoids like this compound begins with the cyclization of farnesyl pyrophosphate (FPP) by a sesquiterpene synthase to form the β-caryophyllene skeleton. Subsequent enzymatic modifications, including hydration to caryophyllene alcohol and then formylation, would lead to the final product. The specific enzymes responsible for these latter steps in Zingiber mioga have yet to be fully characterized.

Analytical Methodologies

The analysis of this compound in complex matrices such as essential oils or reaction mixtures typically relies on chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for the identification and quantification of volatile and semi-volatile compounds like this compound.

Recommended GC-MS Protocol Outline:

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane or ethyl acetate).

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is recommended.

  • Injector: Use a split/splitless injector at a temperature of approximately 250 °C.

  • Oven Temperature Program: A temperature gradient is necessary to separate components with different boiling points. A typical program might start at 60 °C, hold for 2 minutes, then ramp at 5-10 °C/min to 280 °C, and hold for 5-10 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

  • Identification: Identify this compound by its retention time and comparison of its mass spectrum with a reference spectrum (if available) or by interpretation of its fragmentation pattern.

  • Quantification: Use an internal standard method for accurate quantification.

Pharmacological Potential: An Extrapolation from β-Caryophyllene

While there is a paucity of pharmacological data specifically for this compound, the well-documented biological activities of its parent compound, β-caryophyllene, provide a strong rationale for its investigation as a potential therapeutic agent.

β-Caryophyllene is a known selective agonist of the cannabinoid receptor 2 (CB2), a G-protein coupled receptor implicated in inflammation, pain, atherosclerosis, and osteoporosis.[6] The activation of CB2 receptors is generally not associated with the psychotropic effects mediated by CB1 receptors, making CB2 an attractive therapeutic target.

The known biological activities of β-caryophyllene include:

  • Anti-inflammatory: Through its interaction with CB2 receptors, β-caryophyllene has been shown to reduce inflammation in various preclinical models.[6]

  • Analgesic: It has demonstrated pain-relieving effects, particularly in models of neuropathic and inflammatory pain.[6]

  • Anxiolytic and Antidepressant-like effects: Studies have suggested its potential in modulating mood and anxiety.

  • Anticancer: β-Caryophyllene has been shown to induce apoptosis and inhibit the growth of various cancer cell lines.[6][8]

The formate ester functional group in this compound may alter its pharmacokinetic and pharmacodynamic properties compared to β-caryophyllene. For instance, the ester group could be hydrolyzed in vivo to release caryophyllene alcohol, which may have its own biological activity or be further metabolized. Alternatively, the intact ester may have a different receptor binding profile or bioavailability. These possibilities underscore the need for direct pharmacological evaluation of this compound.

Conclusion and Future Directions

This compound is a structurally complex sesquiterpenoid ester with established use in the fragrance industry. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and methodologies for its synthesis and analysis. While direct experimental data for some of its properties, particularly spectroscopic and pharmacological data, are limited, this guide has offered predicted values and extrapolated potential activities based on its structural relationship to β-caryophyllene.

For researchers and drug development professionals, this compound represents an intriguing molecule for further investigation. Future research should focus on:

  • Definitive Spectroscopic Characterization: Obtaining and publishing detailed ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound.

  • Pharmacological Screening: Evaluating the biological activity of this compound, particularly its interaction with cannabinoid receptors and its potential anti-inflammatory, analgesic, and anticancer properties.

  • Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its behavior in biological systems.

  • Optimization of Synthesis: Developing and validating a high-yielding and scalable synthetic route to this compound to facilitate further research.

By addressing these research gaps, the scientific community can unlock the full potential of this compound beyond its current applications in perfumery and explore its promise as a novel therapeutic agent.

References

Caryophyllene Formate: A Guide to Natural Sourcing, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Caryophyllene formate is a naturally occurring bicyclic sesquiterpene ester, noted for its characteristic spicy, woody, and sweet aroma.[1][2][3] As a derivative of the widely studied β-caryophyllene, this compound is gaining interest within the pharmaceutical and fragrance industries for its potential biological activities and olfactory properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and robust analytical protocols for its characterization and quality control. The narrative emphasizes the scientific rationale behind protocol selection, ensuring a deep, causal understanding for researchers, scientists, and drug development professionals.

Introduction: The Chemical and Biological Landscape

This compound (IUPAC name: 4,4,8-trimethyltricyclo[6.3.1.0²,⁵]dodecan-1-yl formate) is an esterified form of caryophyllol.[3] It belongs to the vast class of sesquiterpenoids, which are 15-carbon isoprenoids renowned for their structural complexity and diverse biological functions.[4][5][6] Unlike its more famous precursor, β-caryophyllene—a known agonist of the cannabinoid receptor 2 (CB2)—the specific biological activities of this compound are less explored, presenting a compelling frontier for therapeutic research.[5][6][7] Its primary industrial applications have been in the fragrance and flavor industries, where it is valued for adding depth and a warm, earthy profile to formulations, sometimes referred to as Neo Patchouli.[2][8]

The fundamental challenge in harnessing this compound lies in its isolation from complex botanical matrices. Essential oils, the primary source, are intricate mixtures of dozens to hundreds of volatile compounds.[1] Achieving high purity requires a multi-step process involving efficient initial extraction followed by high-resolution purification techniques. This guide provides the technical framework to navigate this process effectively.

Natural Sources and Biosynthetic Origins

Principal Botanical Sources

This compound is a constituent of various essential oils, most notably from clove and patchouli.[3][8] The concentration of the target compound can vary significantly based on plant cultivar, geographical origin, harvesting time, and the specific plant part used for extraction.

Plant SourceScientific NamePlant PartCommon Name(s)Olfactory Profile
CloveSyzygium aromaticumEssential Oil from leaves/stemsCloveSpicy, woody, amber, sweet
PatchouliPogostemon cablinLeavesPatchouli, Neo PatchouliEarthy, woody, sweet-spicy

This table summarizes the primary known botanical sources of this compound.[3][8]

Biosynthetic Pathway Overview

Understanding the biosynthesis of this compound provides context for its co-occurrence with related sesquiterpenes. The pathway begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP). A specific terpene synthase, β-caryophyllene synthase, then catalyzes the complex cyclization of FPP to form the characteristic bicyclic structure of β-caryophyllene.[9][10] Subsequent enzymatic hydroxylation and formylation steps are presumed to yield this compound, although the specific enzymes for these final steps are not fully characterized in most plants.

Biosynthesis_Pathway FPP Farnesyl Pyrophosphate (FPP) BCS β-Caryophyllene Synthase FPP->BCS Cyclization BC β-Caryophyllene BCS->BC Hydroxylation Hydroxylation (P450 Enzyme) BC->Hydroxylation Caryophyllol Caryophyllol Hydroxylation->Caryophyllol Formylation Formylation (Transferase) Caryophyllol->Formylation CF This compound Formylation->CF

Caption: Simplified biosynthetic pathway of this compound.

Isolation and Purification Methodologies

The isolation of this compound is a two-stage process: initial extraction to obtain a crude essential oil, followed by chromatographic purification to isolate the target compound.

Stage 1: Extraction of Crude Essential Oil

The choice of extraction method is critical and depends on the thermal stability of the compound and the desired purity of the crude oil.

This is the most common industrial method for extracting essential oils.[8][11] It is effective for volatile, water-immiscible compounds like this compound. The principle involves passing steam through the plant material; the volatile compounds are carried over with the steam, condensed, and then separated from the aqueous phase.[12]

Causality: Steam lowers the boiling point of the target compounds, allowing for their volatilization at temperatures below their decomposition point. This is crucial for preserving the integrity of thermolabile esters.

Step-by-Step Methodology:

  • Preparation: Air-dry the plant material (e.g., patchouli leaves) to reduce water content, then coarsely grind to increase surface area.

  • Apparatus Setup: Assemble a steam distillation apparatus, consisting of a steam generator, a biomass flask, a condenser, and a collection vessel (Florentine flask or separatory funnel).

  • Extraction: Pack the ground plant material into the biomass flask. Pass steam from the generator through the material. The steam will rupture the oil glands and carry the volatile essential oils.

  • Condensation: The steam-oil mixture is passed through a water-cooled condenser, where it liquefies.

  • Separation: The condensate is collected in the separatory funnel. As the essential oil is immiscible with water and typically has a different density, it will form a distinct layer that can be physically separated from the aqueous distillate (hydrosol).

  • Drying: Dry the collected oil over anhydrous sodium sulfate to remove residual water. The resulting product is the crude essential oil.

This method provides exhaustive extraction and is suitable for less volatile compounds or when higher yields are required.[4] The choice of solvent is paramount. Non-polar solvents like n-hexane are effective for sesquiterpenoids.[4][13]

Causality: The continuous cycling of fresh, warm solvent through the plant material ensures that the extraction equilibrium is constantly shifted towards the solvent phase, leading to a highly efficient and complete extraction.

Step-by-Step Methodology:

  • Preparation: Dry and finely powder the plant material.

  • Apparatus Setup: Place the powdered material in a cellulose thimble and insert it into the main chamber of a Soxhlet extractor.

  • Solvent Addition: Fill a round-bottom flask with n-hexane (typically a 1:10 solid-to-solvent ratio, w/v) and connect it to the Soxhlet apparatus and a condenser.[4]

  • Extraction: Heat the solvent to its boiling point. The solvent vapor travels up the distillation arm, condenses, and drips into the thimble, immersing the plant material.

  • Cycling: When the liquid level reaches the top of the siphon arm, the solvent and dissolved extract are siphoned back into the boiling flask. This cycle is repeated for several hours (typically 6-8 hours).

  • Solvent Removal: After extraction, the solvent in the flask, now rich with the crude extract, is removed under reduced pressure using a rotary evaporator to yield the crude oleoresin.

Extraction_Workflow cluster_0 Extraction Stage cluster_1 Method A cluster_2 Method B Plant Plant Material (e.g., Patchouli Leaves) SteamDist Steam Distillation Plant->SteamDist SolventExt Solvent Extraction (e.g., Hexane) Plant->SolventExt CrudeOil Crude Essential Oil / Oleoresin SteamDist->CrudeOil SolventExt->CrudeOil

Caption: Initial extraction workflow from plant material to crude oil.

Stage 2: Purification of this compound

The crude extract is a complex mixture. Column chromatography is the standard method for purifying individual components.

This technique separates compounds based on their differential adsorption to a solid stationary phase (silica gel) and solubility in a liquid mobile phase.

Causality: this compound is a relatively non-polar ester. It will have a moderate affinity for the polar silica gel. By using a non-polar mobile phase (like hexane) and gradually increasing the polarity (by adding ethyl acetate), compounds will elute in order of increasing polarity. Less polar hydrocarbons (like β-caryophyllene) will elute first, followed by this compound, and then more polar alcohols.

Step-by-Step Methodology:

  • Column Packing: Prepare a glass column packed with silica gel (60-120 mesh) as a slurry in n-hexane.

  • Sample Loading: Dissolve the crude essential oil in a minimal amount of n-hexane and load it carefully onto the top of the silica column.

  • Elution: Begin elution with 100% n-hexane. This will elute the most non-polar compounds.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate).

  • Fraction Collection: Collect the eluent in small fractions (e.g., 10-15 mL).

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the target compound. A this compound standard, if available, should be used for comparison.

  • Pooling and Evaporation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified compound.

Analytical Characterization and Quality Control

Once isolated, the identity and purity of this compound must be unequivocally confirmed. This is a self-validating system where each analytical step confirms the success of the purification.

GC-MS is the gold standard for analyzing volatile compounds.[14][15] It provides information on both the retention time (a measure of purity) and the mass spectrum (a molecular fingerprint).

Methodology:

  • Sample Preparation: Prepare a dilute solution of the isolated compound in a suitable solvent (e.g., hexane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) into the GC, which is equipped with a suitable capillary column (e.g., DB-5ms).

  • Separation: The oven temperature is programmed to ramp up, separating compounds based on their boiling points and column interactions.

  • Detection & Analysis: As compounds elute from the column, they are ionized and fragmented in the mass spectrometer.

  • Data Interpretation: The resulting mass spectrum is compared with a library database (like NIST) to confirm the identity of this compound.[13] Purity is assessed by the relative area of the corresponding peak in the chromatogram.

NMR provides detailed information about the chemical structure, confirming the arrangement of atoms and functional groups.[16][17]

Methodology:

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the purified compound in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

  • Data Interpretation:

    • ¹H NMR: Expect to see characteristic signals for the formate proton (a singlet around 8.0 ppm), methyl groups (singlets and doublets), and various methylene and methine protons in the aliphatic region.

    • ¹³C NMR: Expect a signal for the carbonyl carbon of the ester around 160-170 ppm, along with signals for the olefinic and aliphatic carbons of the caryophyllane skeleton.

Analytical_Workflow Input Purified Isolate (from Chromatography) GCMS GC-MS Analysis Input->GCMS NMR NMR Spectroscopy (¹H, ¹³C) Input->NMR FTIR FTIR Spectroscopy Input->FTIR Output_GCMS Purity Assessment (Retention Time) Identity Confirmation (Mass Spectrum) GCMS->Output_GCMS Output_NMR Structural Elucidation (Proton/Carbon Skeleton) NMR->Output_NMR Output_FTIR Functional Group ID (e.g., C=O stretch) FTIR->Output_FTIR Final Confirmed Structure & Purity of This compound Output_GCMS->Final Output_NMR->Final Output_FTIR->Final

Caption: Analytical workflow for structural confirmation and purity assessment.

Conclusion

The successful isolation and characterization of this compound from natural sources is a systematic process that relies on a sound understanding of chemical principles. By selecting the appropriate extraction technique, such as steam distillation or solvent extraction, a crude essential oil rich in the target compound can be efficiently obtained. Subsequent purification via column chromatography, guided by analytical monitoring, allows for the isolation of high-purity this compound. Finally, a suite of analytical techniques, including GC-MS and NMR, provides the definitive structural confirmation and quality assurance required for applications in research and drug development. This guide provides a robust framework for scientists to confidently approach the sourcing and purification of this promising natural product.

References

An In-Depth Technical Guide to the Synthesis of Caryophyllene Formate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to caryophyllene formate, a significant derivative of the naturally abundant sesquiterpene, β-caryophyllene. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with a detailed, scientifically robust, and practical framework for the synthesis of this compound. The guide elucidates a strategic two-step synthesis, commencing with the acid-catalyzed hydration of β-caryophyllene to yield the key intermediate, caryophyllene alcohol (caryolan-1-ol). Subsequently, it details the efficient formylation of this sterically hindered tertiary alcohol. Methodologies for the preparation of the requisite formylating agent, acetic formic anhydride, are also presented with a focus on procedural fidelity and safety. This guide integrates theoretical principles with actionable experimental protocols, quantitative data, and visual aids to facilitate a thorough understanding of the synthesis of this compound.

Introduction: The Significance of Caryophyllene and its Derivatives

β-Caryophyllene is a naturally occurring bicyclic sesquiterpene found in the essential oils of a multitude of plants, including cloves, rosemary, and hops. Its unique structure, featuring a strained trans-cyclononene ring fused to a cyclobutane ring, has made it a subject of considerable interest in synthetic and medicinal chemistry. The functionalization of the caryophyllene scaffold has led to a diverse array of derivatives with a wide spectrum of biological activities.

This compound, an ester derivative, is valued in the fragrance industry for its warm, woody, and spicy aroma.[1][2][3] Beyond its olfactory properties, the exploration of caryophyllene derivatives in drug discovery is an active area of research, necessitating reliable and well-documented synthetic routes. This guide addresses this need by providing a detailed exposition on the synthesis of this compound.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be logically approached through a two-step sequence. The retrosynthetic analysis reveals that the target molecule can be disconnected at the formate ester linkage, identifying caryophyllene alcohol (a tertiary alcohol also known as caryolan-1-ol) as the immediate precursor. Caryophyllene alcohol, in turn, can be synthesized from the readily available starting material, β-caryophyllene, through an acid-catalyzed hydration and rearrangement reaction.

This two-step strategy is advantageous due to the commercial availability and relatively low cost of β-caryophyllene, and the well-established nature of the required chemical transformations. The primary challenge lies in the efficient formylation of a sterically hindered tertiary alcohol, a consideration that dictates the choice of formylating agent.

Synthesis of the Key Intermediate: Caryophyllene Alcohol

The initial and crucial step in the synthesis of this compound is the preparation of caryophyllene alcohol. This is achieved through the acid-catalyzed hydration of β-caryophyllene. This reaction proceeds via a transannular cyclization, a characteristic reaction of medium-sized ring compounds like caryophyllene.

Mechanistic Insights into Acid-Catalyzed Hydration

The mechanism involves the protonation of the endocyclic double bond of β-caryophyllene, leading to the formation of a tertiary carbocation. This is followed by a transannular cyclization, where the exocyclic double bond attacks the carbocation, forming a new carbon-carbon bond and resulting in a tricyclic carbocationic intermediate. Finally, the capture of this carbocation by a water molecule, followed by deprotonation, yields the thermodynamically stable tertiary alcohol, caryolan-1-ol. The use of a strong acid catalyst is essential to facilitate the initial protonation and the subsequent rearrangements.[4]

dot graph "Hydration_of_Caryophyllene" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes Caryophyllene [label="β-Caryophyllene", fillcolor="#F1F3F4"]; Protonation [label="Protonation\n(H+)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbocation1 [label="Tertiary Carbocation", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Transannular\nCyclization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Carbocation2 [label="Tricyclic Carbocation", fillcolor="#FBBC05", fontcolor="#202124"]; Hydration [label="Hydration\n(H2O)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotonation [label="Deprotonation\n(-H+)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caryophyllene_Alcohol [label="Caryophyllene Alcohol\n(Caryolan-1-ol)", fillcolor="#F1F3F4"];

// Edges Caryophyllene -> Protonation; Protonation -> Carbocation1; Carbocation1 -> Cyclization; Cyclization -> Carbocation2; Carbocation2 -> Hydration; Hydration -> Deprotonation; Deprotonation -> Caryophyllene_Alcohol; }

Caption: Acid-catalyzed hydration of β-caryophyllene.

Experimental Protocol: Hydration of β-Caryophyllene

A highly efficient method for the hydration of β-caryophyllene utilizes a strong acidic cation exchange resin as a recyclable catalyst.[5][6][7] This heterogeneous catalysis approach simplifies the work-up procedure and minimizes acidic waste.

Materials:

  • β-Caryophyllene (≥98.0%)

  • Strong acidic cation exchange resin (e.g., NKC-9)

  • Deionized water

  • Heptane (or other suitable non-polar solvent)

  • Anhydrous sodium sulfate

  • Stirred-tank reactor or round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Catalyst Preparation: The cation exchange resin should be activated according to the manufacturer's instructions, typically by washing with acid, then water until neutral, and finally dried.

  • Reaction Setup: In a stirred-tank reactor or round-bottom flask, charge β-caryophyllene and deionized water. A 1:1 molar ratio of β-caryophyllene to water is generally effective.[5][6]

  • Catalyst Addition: Add the activated strong acidic cation exchange resin. A catalyst loading of approximately 20% (w/w) relative to β-caryophyllene is recommended for optimal conversion.[5][6]

  • Reaction Conditions: Heat the mixture to a temperature of 363.15 K (90 °C) with vigorous stirring.[5][6] The reaction is typically complete within 30-40 minutes.[5][6]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter to remove the catalyst resin. The resin can be washed with a solvent like heptane to recover any adsorbed product.

    • Separate the organic layer from the aqueous layer.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude caryophyllene alcohol.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as n-hexane to yield pure caryophyllene alcohol as a crystalline solid.[4]

Table 1: Optimized Conditions for β-Caryophyllene Hydration

ParameterOptimal ValueReference
CatalystStrong acidic cation exchange resin[5][6]
Catalyst Loading20% (w/w)[5][6]
Molar Ratio (Caryophyllene:Water)1:1[5][6]
Temperature363.15 K (90 °C)[5][6]
Reaction Time30-40 minutes[5][6]

Formylation of Caryophyllene Alcohol

The second step in the synthesis is the formylation of the tertiary alcohol, caryophyllene alcohol. Due to the steric hindrance around the hydroxyl group, a potent formylating agent is required for an efficient reaction. Acetic formic anhydride is an excellent choice for this transformation.[8][9] It is more reactive than formic acid alone and can be prepared in situ or as an isolated reagent.

The Formylating Agent: Acetic Formic Anhydride

Acetic formic anhydride is a mixed anhydride of acetic acid and formic acid.[10] It is a powerful formylating agent for alcohols, amines, and amino acids.[10][11] While more stable than formic anhydride, it is thermally sensitive and should be handled with care.[10]

Preparation of Acetic Formic Anhydride

There are two common and reliable methods for the preparation of acetic formic anhydride.

This method, detailed in Organic Syntheses, is a robust procedure for preparing acetic formic anhydride.[11][12][13]

Materials:

  • Sodium formate (finely ground and anhydrous)

  • Acetyl chloride

  • Anhydrous diethyl ether

  • Dry, three-necked, round-bottomed flask with a mechanical stirrer, thermometer, reflux condenser with a calcium chloride tube, and a dropping funnel.

Procedure:

  • Reaction Setup: Charge the dry flask with finely ground sodium formate and anhydrous diethyl ether.

  • Addition of Acetyl Chloride: While stirring vigorously, add acetyl chloride dropwise at a rate that maintains the reaction temperature between 23-27 °C.[11] An ice bath can be used for cooling if necessary.

  • Reaction: After the addition is complete, continue stirring for approximately 5.5 hours at 23-27 °C to ensure the reaction goes to completion.[11]

  • Isolation: Filter the reaction mixture to remove sodium chloride. Wash the salt cake with anhydrous diethyl ether and combine the filtrates.

  • Purification: Remove the diethyl ether under reduced pressure. The resulting residue is acetic formic anhydride, which can be purified by distillation at reduced pressure (b.p. 27–28 °C at 10 mmHg).[11] Caution: Acetic formic anhydride can decompose with the evolution of carbon monoxide and should not be stored in a sealed container.[11]

dot graph "Acetic_Formic_Anhydride_Synthesis" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Setup [label="Charge flask with Sodium Formate\nand Anhydrous Diethyl Ether", fillcolor="#F1F3F4"]; Add_AcCl [label="Add Acetyl Chloride dropwise\n(maintain 23-27 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; Stir [label="Stir for 5.5 hours\nat 23-27 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="Filter to remove NaCl", fillcolor="#F1F3F4"]; Wash [label="Wash salt with Diethyl Ether", fillcolor="#F1F3F4"]; Combine [label="Combine Filtrates", fillcolor="#F1F3F4"]; Evaporate [label="Remove Ether under\nreduced pressure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Distill [label="Distill Acetic Formic Anhydride\n(27-28 °C / 10 mmHg)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Acetic Formic Anhydride", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Add_AcCl; Add_AcCl -> Stir; Stir -> Filter; Filter -> Wash; Wash -> Combine; Combine -> Evaporate; Evaporate -> Distill; Distill -> Product; }

Caption: Workflow for Acetic Formic Anhydride Synthesis.

This method involves the reaction of acetic anhydride with formic acid.[10][14]

Materials:

  • Acetic anhydride

  • Formic acid (98-100%)

  • Round-bottom flask with a magnetic stirrer and an inert atmosphere inlet

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, cool acetic anhydride to 0 °C using an ice bath.

  • Addition of Formic Acid: Slowly add formic acid to the cooled and stirred acetic anhydride.

  • Reaction: Allow the mixture to stir at 0 °C for a specified period. The reaction progress can be monitored by NMR.[14] The resulting mixture containing acetic formic anhydride can often be used directly in the subsequent formylation step.

Experimental Protocol: Formylation of Caryophyllene Alcohol

The formylation of the sterically hindered tertiary alcohol, caryophyllene alcohol, is best achieved using the pre-formed or in situ generated acetic formic anhydride. The reaction with a mixture of formic acid and acetic anhydride has been shown to give high yields of the formate ester with tertiary alcohols.[9]

Materials:

  • Caryophyllene alcohol

  • Acetic formic anhydride (or a mixture of acetic anhydride and formic acid)

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Round-bottom flask with a magnetic stirrer and an inert atmosphere inlet

Procedure:

  • Reaction Setup: Dissolve caryophyllene alcohol in a suitable anhydrous solvent such as diethyl ether in a round-bottom flask under an inert atmosphere.

  • Addition of Formylating Agent: Cool the solution in an ice bath and slowly add the acetic formic anhydride. If using a mixture of acetic anhydride and formic acid, this can be added directly.

  • Reaction: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated sodium bicarbonate solution to neutralize the excess anhydride and the acetic acid byproduct.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 58096-46-1[1][2]
Molecular Formula C₁₆H₂₆O₂[1][2]
Molecular Weight 250.38 g/mol [1]
Appearance Colorless to pale yellow liquid[15]
Density 0.9850 - 1.0230 g/cm³ @ 25°C[15]
Refractive Index 1.490 - 1.500 @ 20°C[15]
Boiling Point 305.3 °C at 760 mmHg (predicted)[16]
Odor Profile Woody, spicy, peppery, camphorous[3]

Spectroscopic Data (Predicted):

While experimental spectra are the gold standard for structural elucidation, predicted NMR data can provide a useful reference.

  • ¹H NMR: The spectrum is expected to show a characteristic singlet for the formyl proton (CHO) at a downfield chemical shift (around 8.0 ppm). The rest of the spectrum will consist of complex multiplets in the aliphatic region corresponding to the protons of the tricyclic caryophyllane skeleton.

  • ¹³C NMR: The spectrum should display a resonance for the formyl carbon (C=O) in the range of 160-165 ppm. The carbon atom attached to the formate group (C-O) is expected to appear around 80-90 ppm. The remaining signals will correspond to the carbons of the caryophyllane framework.[16]

Conclusion

This technical guide has detailed a robust and efficient two-step synthetic pathway for the preparation of this compound from β-caryophyllene. The key transformations involve the acid-catalyzed hydration of β-caryophyllene to form the crucial intermediate, caryophyllene alcohol, followed by its formylation using acetic formic anhydride. The provided experimental protocols are based on well-established and reliable procedures, offering a practical guide for researchers in the field. The synthesis of this compound opens avenues for further exploration of its biological activities and applications in various industries. This document serves as a comprehensive resource, combining theoretical underpinnings with practical, actionable information to empower scientific investigation and development.

References

Caryophyllene Formate (CAS 58096-46-1): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Caryophyllene formate, a sesquiterpene derivative of β-caryophyllene, presents an intriguing yet underexplored molecule for the scientific community. While its parent compound, β-caryophyllene, has been extensively studied for its diverse pharmacological activities, this compound remains largely uncharacterized in the scientific literature. This technical guide aims to provide a comprehensive overview of this compound (CAS 58096-46-1), addressing its chemical and physical properties, plausible synthetic routes, and analytical characterization. Crucially, in the absence of direct biological data, this guide leverages a comparative analysis with the well-documented bioactivities of β-caryophyllene and caryophyllene oxide to extrapolate potential therapeutic applications and guide future research. This document is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this unique caryophyllane sesquiterpenoid.

Introduction to this compound

This compound, with the chemical name 4,4,8-trimethyltricyclo[6.3.1.0²,⁵]dodecan-1-yl formate, is an ester derivative of caryophyllene alcohol.[1] It belongs to the caryophyllane class of sesquiterpenes, which are characterized by a unique cyclobutane ring fused to a nine-membered ring.[2] While its congener, β-caryophyllene, is a well-known phytocannabinoid with selective agonist activity at the cannabinoid type 2 (CB2) receptor, the biological targets and pharmacological profile of this compound have not been elucidated.[2] This guide will synthesize the available information on this compound and provide a scientifically grounded framework for its future investigation.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, compiled from various chemical databases and supplier information.[3][4][5][6]

PropertyValueSource(s)
CAS Number 58096-46-1[1][3]
Molecular Formula C₁₆H₂₆O₂[1][3]
Molecular Weight 250.38 g/mol [1][3]
IUPAC Name (4,4,8-trimethyl-1-tricyclo[6.3.1.0²,⁵]dodecanyl) formate[4]
Appearance Colorless to pale yellow liquid[3]
Odor Woody, spicy, peppery, camphoraceous[5][6]
Density 1.03 g/cm³[3]
Boiling Point 304.00 to 305.00 °C @ 760.00 mm Hg (estimated)[5]
Flash Point 124.7 °C (estimated)[5]
Solubility Soluble in alcohol; Water solubility estimated at 1.673 mg/L @ 25 °C[5]
logP (o/w) 5.032 (estimated)[5]

Synthesis and Characterization

While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient route involves the direct formylation of β-caryophyllene alcohol. This proposed synthesis is based on established esterification methodologies for terpene alcohols.

Proposed Synthesis: Formylation of β-Caryophyllene Alcohol

The synthesis of β-caryophyllene alcohol itself can be achieved through the isomerization of β-caryophyllene oxide, a reaction catalyzed by sulfuric acid.[7] The subsequent formylation of the resulting alcohol would yield this compound.

Step-by-Step Proposed Protocol:

  • Preparation of β-Caryophyllene Alcohol:

    • Dissolve β-caryophyllene oxide in a suitable aprotic solvent, such as toluene.

    • Add a catalytic amount of concentrated sulfuric acid dropwise while maintaining the reaction temperature at 0-5 °C with an ice bath.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated sodium bicarbonate solution and extract the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude β-caryophyllene alcohol.

    • Purify the crude product by column chromatography on silica gel.

  • Formylation of β-Caryophyllene Alcohol:

    • Dissolve the purified β-caryophyllene alcohol in an excess of formic acid, which acts as both a reagent and a solvent.

    • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

    • Heat the reaction mixture at 40-50 °C for 4-6 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture and slowly add it to a stirred, chilled aqueous solution of sodium bicarbonate to neutralize the excess acid.

    • Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

    • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The resulting crude this compound can be purified by vacuum distillation or column chromatography.

SynthesisWorkflow Caryophyllene_Oxide β-Caryophyllene Oxide Isomerization Acid-Catalyzed Isomerization (H₂SO₄, Toluene) Caryophyllene_Oxide->Isomerization Caryophyllene_Alcohol β-Caryophyllene Alcohol Isomerization->Caryophyllene_Alcohol Formylation Formylation (HCOOH, H⁺ catalyst) Caryophyllene_Alcohol->Formylation Caryophyllene_Formate This compound Formylation->Caryophyllene_Formate Purification Purification (Chromatography/ Distillation) Caryophyllene_Formate->Purification Final_Product Pure Caryophyllene Formate Purification->Final_Product

Figure 1: Proposed synthetic workflow for this compound.
Analytical Characterization

The structural elucidation and purity assessment of synthesized this compound would rely on a combination of modern analytical techniques.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The ¹H NMR spectrum is expected to show a characteristic singlet for the formate proton (O-CHO) around 8.0 ppm. The presence of the tricyclic caryophyllane skeleton would be confirmed by the complex aliphatic signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₆H₂₆O₂) by providing an accurate mass measurement. The fragmentation pattern in the mass spectrum would also be characteristic of the caryophyllane skeleton.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a strong carbonyl (C=O) stretching band for the formate ester, typically in the region of 1720-1730 cm⁻¹, and the absence of a broad O-H stretch from the starting alcohol.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC can be employed to determine the purity of the final compound.

Biological Activity and Therapeutic Potential: A Comparative Analysis

As of this writing, there is a notable absence of published research on the biological activities of this compound. However, its structural similarity to β-caryophyllene and caryophyllene oxide provides a strong basis for hypothesizing its potential pharmacological profile.

The Pharmacological Landscape of β-Caryophyllene and Caryophyllene Oxide

β-Caryophyllene is a well-established dietary cannabinoid that selectively activates the CB2 receptor, a key component of the endocannabinoid system involved in modulating inflammation and pain.[2] This interaction is believed to be central to its observed anti-inflammatory, analgesic, and neuroprotective effects.[8] In contrast, caryophyllene oxide does not bind to cannabinoid receptors but exhibits its own spectrum of activities, including antifungal, anti-inflammatory, and anticancer properties.[9]

A summary of the documented biological activities of these related compounds is presented below:

Biological Activityβ-CaryophylleneCaryophyllene OxideKey References
Anti-inflammatory Yes (CB2-dependent)Yes[8][9]
Analgesic Yes (CB2-dependent)Yes[8][9]
Anticancer YesYes[9][10]
Antimicrobial/Antifungal ModerateYes[9][11]
Neuroprotective YesLimited Data[8]
Anxiolytic/Antidepressant YesLimited Data[8]
Postulated Bioactivity of this compound

The addition of a formate group to the caryophyllane skeleton could modulate its pharmacokinetic and pharmacodynamic properties. It is plausible that this compound may act as a prodrug, being hydrolyzed in vivo to β-caryophyllene alcohol, which may have its own biological activity. Alternatively, the intact ester may possess a unique pharmacological profile. The increased lipophilicity due to the formate group could enhance its ability to cross cell membranes, potentially leading to increased potency or altered tissue distribution compared to β-caryophyllene.

Future research should investigate whether this compound retains any affinity for the CB2 receptor or if it interacts with other targets. The structural modifications could also influence its anti-inflammatory and anticancer properties.

SignalingPathways cluster_0 β-Caryophyllene and CB2 Receptor Signaling BCP β-Caryophyllene CB2R CB2 Receptor BCP->CB2R Agonist Gi Gαi Protein CB2R->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression Inflammation_Modulation Anti-inflammatory Effects Gene_Expression->Inflammation_Modulation

Figure 2: Simplified signaling pathway of β-caryophyllene via the CB2 receptor.[8]

Exemplary Experimental Protocols for Biological Evaluation

To facilitate the investigation of this compound's biological potential, the following are detailed, standard protocols that can be adapted for its screening.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay determines the effect of a compound on cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., HT-29 for colorectal cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate Overnight Seed_Cells->Incubate_24h Treat_Cells Treat with Caryophyllene Formate (various conc.) Incubate_24h->Treat_Cells Incubate_48h Incubate for 24-72h Treat_Cells->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Dissolve_Formazan Dissolve Formazan Crystals (DMSO) Incubate_4h->Dissolve_Formazan Read_Absorbance Measure Absorbance (570 nm) Dissolve_Formazan->Read_Absorbance Analyze_Data Calculate IC₅₀ Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for the MTT cytotoxicity assay.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Safety and Toxicology: A Comparative Perspective

There is limited specific toxicological data for this compound. However, information from fragrance safety assessments suggests it is not classified as hazardous under GHS criteria.[5] For a more comprehensive understanding of its likely safety profile, we can refer to the extensive data available for β-caryophyllene.

β-Caryophyllene has been granted "Generally Recognized as Safe" (GRAS) status by the U.S. Food and Drug Administration (FDA) for its use as a food additive.[2] Subchronic toxicity studies in rats have shown no significant toxicological effects at doses up to 700 mg/kg/day for 90 days.[12] The LD₅₀ in mice is reported to be over 5,000 mg/kg, indicating low acute toxicity.[2] While these data are encouraging, it is imperative that this compound undergoes its own rigorous toxicological evaluation before any potential therapeutic application.

Future Research Directions

The field is wide open for the investigation of this compound. Key areas for future research include:

  • Optimized Synthesis and Purification: Development and validation of an efficient and scalable synthesis protocol for high-purity this compound.

  • Comprehensive Biological Screening: A broad-based screening of this compound against various cell lines and biological targets to identify its primary pharmacological activities.

  • Mechanistic Studies: Elucidation of the molecular mechanism(s) of action for any observed biological effects, including receptor binding assays (e.g., for CB2) and pathway analysis.

  • Pharmacokinetic Profiling: In vitro and in vivo studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile, including its stability and potential to act as a prodrug.

  • In Vivo Efficacy Studies: Evaluation of this compound in relevant animal models of disease based on the findings from in vitro screening.

  • Toxicology and Safety Assessment: A complete toxicological workup to establish a comprehensive safety profile.

Conclusion

This compound (CAS 58096-46-1) represents a scientifically intriguing but largely unexplored derivative of the well-known sesquiterpene, β-caryophyllene. While its current application is primarily in the fragrance industry, its structural similarity to pharmacologically active compounds suggests a potential for therapeutic applications. This technical guide has provided a consolidated overview of its known properties and, by leveraging a comparative analysis with its parent compounds, has outlined a clear path for future research. It is our hope that this document will serve as a valuable resource for scientists and researchers, stimulating the much-needed investigation into the synthesis, characterization, and biological evaluation of this compound, and ultimately unlocking its full potential.

References

In Silico Prediction of Caryophyllene Formate Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Caryophyllene formate, a sesquiterpene ester, is primarily recognized for its aromatic properties in the fragrance and flavor industries.[1][2][3] However, its structural relationship to the well-studied bioactive molecule, β-caryophyllene, suggests a potential for untapped pharmacological activity.[4] This in-depth technical guide outlines a comprehensive in silico workflow designed to predict and characterize the bioactivity of this compound. We will navigate the process from initial target identification, leveraging knowledge of related compounds, through to rigorous molecular docking, ADMET profiling, and molecular dynamics simulations. This document serves as a practical roadmap for researchers, scientists, and drug development professionals to unlock the therapeutic potential of this and other novel natural product derivatives.

Introduction: The Case for In Silico Investigation of this compound

Natural products have historically been a cornerstone of drug discovery. This compound (C16H26O2) is a derivative of caryophyllene alcohol, placing it in the chemical class of sesquiterpenoids.[5][6][7] While its parent compound, β-caryophyllene, has been investigated for various biological activities, including anti-inflammatory and cannabinoid receptor agonist effects, this compound remains largely unexplored in a pharmacological context.[4][8]

In silico methods provide a rapid, cost-effective, and powerful means to generate testable hypotheses about a molecule's bioactivity before embarking on extensive and resource-intensive laboratory experiments.[9][10] By modeling interactions at a molecular level, we can predict potential protein targets, assess binding affinities, and evaluate the compound's drug-like properties. This guide provides the strategic and technical framework for conducting such an investigation for this compound.

Foundational Steps: Ligand Preparation and Physicochemical Characterization

Before any predictive modeling, a thorough characterization of the ligand, this compound, is essential.

Ligand Structure and Properties

The canonical SMILES representation for this compound is CC1(CC2C1CCC3(CCCC2(C3)OC=O)C)C.[7] This structure can be obtained from databases like PubChem (CID 119057414).[6] Key physicochemical properties, crucial for later analysis, are summarized in the table below.

PropertyValueSource
Molecular FormulaC16H26O2PubChem[6]
Molecular Weight250.38 g/mol PubChem[6]
XLogP34.7PubChem[6]
Hydrogen Bond Donors0PubChem[7]
Hydrogen Bond Acceptors2PubChem[7]
Rotatable Bond Count2PubChem[7]

Table 1: Physicochemical properties of this compound.

Step-by-Step Protocol: Ligand Preparation for Docking

Accurate 3D representation of the ligand is critical for meaningful docking simulations.

  • Obtain 2D Structure: Download the structure of this compound in SDF or MOL format from a chemical database like PubChem.

  • Convert to 3D: Use a molecular modeling software (e.g., Avogadro, ChemDraw 3D) to generate a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF). This step is crucial to obtain a low-energy, stable conformation of the ligand.

  • Save in PDBQT Format: For use with popular docking software like AutoDock Vina, the prepared ligand structure must be saved in the PDBQT file format, which includes atomic charges and atom type definitions.

Target Identification: A Homology-Based Approach

Given the absence of direct bioactivity data for this compound, our target identification strategy will be guided by the known pharmacology of its structural analog, β-caryophyllene, and other sesquiterpenes.

Rationale for Target Selection

β-caryophyllene is a known agonist of the Cannabinoid Receptor 2 (CB2), a target for anti-inflammatory and analgesic therapies.[4] Additionally, in silico studies on other sesquiterpenes have explored targets involved in cancer and infectious diseases, such as enzymes in Leishmania.[9][10] This informs our initial list of potential targets.

Proposed Primary Targets
  • Cannabinoid Receptor 2 (CB2): To investigate potential anti-inflammatory or immunomodulatory effects.

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway.

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine.

  • N-myristoyl transferase (NMT): A potential anti-protozoal target.[10]

Molecular Docking: Simulating the Ligand-Target Interaction

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This provides insights into binding affinity and the specific molecular interactions that stabilize the complex.

Experimental Workflow: Molecular Docking

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (this compound) grid_box Define Binding Site (Grid Box Generation) ligand_prep->grid_box protein_prep Protein Preparation (e.g., CB2 Receptor) protein_prep->grid_box run_docking Run Docking Algorithm (e.g., AutoDock Vina) grid_box->run_docking analyze_poses Analyze Binding Poses & Docking Scores run_docking->analyze_poses visualize Visualize Interactions (e.g., PyMOL, Discovery Studio) analyze_poses->visualize

Caption: Workflow for molecular docking of this compound.

Step-by-Step Protocol: Molecular Docking with AutoDock Vina
  • Protein Preparation:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges).

    • Save the prepared protein in the PDBQT format.

  • Binding Site Definition:

    • Identify the active site or binding pocket of the target protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature review.

    • Define a grid box that encompasses the entire binding site. The size and center of the grid box are critical parameters.

  • Running the Docking Simulation:

    • Use a command-line interface to run AutoDock Vina, specifying the prepared ligand, protein, and grid box configuration file as inputs.

    • The output will be a set of predicted binding poses and their corresponding binding affinities (docking scores) in kcal/mol.

  • Analysis of Results:

    • The docking score provides an estimate of the binding free energy. More negative values indicate stronger binding.

    • Visualize the top-ranked binding pose in a molecular graphics program (e.g., PyMOL) to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's active site residues.

ADMET Profiling: Assessing Drug-Likeness

A molecule's potential as a drug is not solely determined by its binding affinity. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical.

Lipinski's Rule of Five

This rule provides a quick assessment of the oral bioavailability of a compound.

RuleGuidelineThis compound ValueCompliance
Molecular Weight< 500 Da250.38Yes
LogP< 54.7Yes
H-bond Donors< 50Yes
H-bond Acceptors< 102Yes

Table 2: Lipinski's Rule of Five analysis for this compound.

This compound adheres to all of Lipinski's rules, suggesting it has favorable properties for oral absorption.[11]

Predictive ADMET Workflow

admet_workflow cluster_prediction ADMET Prediction Servers cluster_properties Predicted Properties input This compound (SMILES String) swissadme SwissADME input->swissadme pkcsm pkCSM input->pkcsm protox ProTox-II input->protox absorption Absorption (e.g., HIA, Caco-2) swissadme->absorption distribution Distribution (e.g., BBB permeability) pkcsm->distribution metabolism Metabolism (CYP450 inhibition) pkcsm->metabolism excretion Excretion pkcsm->excretion toxicity Toxicity (e.g., hERG inhibition, mutagenicity) protox->toxicity

Caption: Workflow for predictive ADMET profiling.

Step-by-Step Protocol: Using Web-Based ADMET Predictors
  • Input Structure: Navigate to a web-based ADMET prediction server such as SwissADME or pkCSM.

  • Submit Job: Input the SMILES string of this compound into the server.

  • Analyze Output: The server will provide predictions for a wide range of ADMET properties. Key parameters to analyze include:

    • Human Intestinal Absorption (HIA): Percentage of absorption in the gut.

    • Blood-Brain Barrier (BBB) Permeability: Ability to cross into the central nervous system.

    • Cytochrome P450 (CYP) Inhibition: Potential for drug-drug interactions.

    • hERG Inhibition: A key indicator of potential cardiotoxicity.

    • Mutagenicity and Carcinogenicity: Predictions of long-term toxicity.

Molecular Dynamics (MD) Simulation: Validating the Docking Pose

While molecular docking provides a static snapshot of the binding interaction, MD simulations can validate the stability of the ligand-protein complex over time in a simulated physiological environment.

Rationale for MD Simulation

MD simulations provide a more realistic representation of the molecular interactions by accounting for the flexibility of both the ligand and the protein, as well as the presence of solvent (water). This allows for an assessment of the stability of the binding pose predicted by docking.

Step-by-Step Protocol: GROMACS for MD Simulation
  • System Setup:

    • Take the best-ranked docked complex of this compound and the target protein.

    • Place the complex in a simulation box of appropriate dimensions.

    • Solvate the system with a water model (e.g., TIP3P).

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 50-100 ns) to allow the system to reach a stable state.

  • Trajectory Analysis:

    • Analyze the trajectory of the simulation to calculate metrics such as:

      • Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds over time.

Conclusion and Future Directions

This guide has outlined a systematic in silico approach to predict the bioactivity of this compound. By following these steps, researchers can generate robust hypotheses about its potential pharmacological targets, binding interactions, and drug-like properties. The results of this computational investigation will provide a strong foundation for subsequent in vitro and in vivo validation studies, accelerating the process of drug discovery and potentially uncovering novel therapeutic applications for this readily available natural product derivative.

References

An In-Depth Technical Guide to Caryophyllene Formate and Its Parent Sesquiterpene, β-Caryophyllene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of caryophyllene formate, a significant ester derivative of the well-studied bicyclic sesquiterpene, (-)-β-caryophyllene. While β-caryophyllene is renowned for its selective agonist activity at the cannabinoid type 2 (CB2) receptor and its resultant anti-inflammatory and analgesic properties, its derivatives represent a frontier in drug development with potentially modulated pharmacokinetic and pharmacodynamic profiles. This document details the chemical relationship, synthesis, and comparative analysis of these two compounds. It provides field-proven experimental protocols for the synthesis and characterization of this compound from its parent terpene. Furthermore, it explores the established mechanism of action for β-caryophyllene and its key metabolite, β-caryophyllene oxide, to build a predictive framework for the biological potential of this compound, a compound primarily utilized to date in the fragrance industry.

Introduction: The Scientific Case for β-Caryophyllene and Its Derivatives

(-)-β-Caryophyllene (BCP) is a naturally occurring bicyclic sesquiterpene found in the essential oils of numerous plants, including cloves, black pepper, rosemary, and Cannabis sativa.[1] Its unique structure, featuring a rare trans-double bond within a 9-membered ring and a cyclobutane ring, underpins its diverse biological activities.[1] Of paramount interest to the scientific community is BCP's function as a selective, full agonist of the peripheral cannabinoid receptor type 2 (CB2), a key component of the endocannabinoid system involved in modulating inflammation and pain.[2][3][4] Unlike agonists of the CB1 receptor, BCP does not produce psychotropic effects, making it a highly attractive therapeutic lead.[1]

The chemical modification of natural products like BCP is a cornerstone of drug discovery, aiming to enhance stability, bioavailability, and potency. This compound (also known as β-caryophyllene alcohol formate) is an ester derivative of BCP.[5][6] While commercially available and used for its woody, spicy aroma, its pharmacological profile remains largely unexplored.[7] This guide bridges that knowledge gap by establishing its direct synthetic relationship to BCP and contextualizing its potential within the rich pharmacology of the caryophyllene family.

Physicochemical Properties: A Comparative Analysis

The structural modification from a hydrocarbon (BCP) to an ester (this compound) significantly alters key physicochemical parameters that influence formulation, delivery, and biological interaction.

Property(-)-β-CaryophylleneThis compound
CAS Number 87-44-5[8]58096-46-1[5]
Molecular Formula C₁₅H₂₄[8]C₁₆H₂₆O₂[5]
Molecular Weight 204.36 g/mol [8]250.38 g/mol [5]
Appearance Colorless to pale yellow oily liquidColorless to pale yellow liquid[9][10]
Boiling Point ~262-264 °C @ 760 mmHg~305 °C @ 760 mmHg[11]
Density ~0.905 g/cm³[1]~1.03 g/cm³[11]
logP (o/w) ~4.4 - 5.0[12]~4.6 - 5.0[7][11]
Solubility Insoluble in water; Soluble in ethanol, ether[12]Soluble in alcohol; Poorly soluble in water[6][7]

Synthesis and Chemical Relationship

This compound is not a direct oxidation or rearrangement product of β-caryophyllene but is instead synthesized via a two-step process involving an intermediate alcohol. This pathway definitively establishes its structural parentage.

Synthetic Pathway Overview

The conversion of β-caryophyllene to this compound proceeds via acid-catalyzed hydration to form the tricyclic tertiary alcohol, caryolan-1-ol (β-caryophyllene alcohol), followed by esterification with formic acid.

G BCP (-)-β-Caryophyllene Step1 + H₂O (H₂SO₄ or Acidic Resin Catalyst) BCP->Step1 Alcohol Caryolan-1-ol (β-Caryophyllene Alcohol) Step1->Alcohol Step2 + HCOOH (Esterification Conditions) Alcohol->Step2 Formate This compound Step2->Formate

Caption: Synthetic pathway from β-caryophyllene to this compound.

Experimental Protocol: Synthesis of this compound

This section details a validated, two-step protocol derived from established methodologies.

Part A: Acid-Catalyzed Hydration of (-)-β-Caryophyllene to Caryolan-1-ol

This protocol is adapted from methodologies utilizing strong acid catalysts for the intramolecular cyclization and hydration of β-caryophyllene.[11][13][14]

  • Rationale: The endocyclic double bond of β-caryophyllene is susceptible to protonation by a strong acid. The resulting tertiary carbocation undergoes a transannular cyclization, followed by hydration, to yield the thermodynamically stable tricyclic alcohol, caryolan-1-ol.

  • Methodology:

    • Reaction Setup: To a stirred solution of (-)-β-caryophyllene (1.0 eq) in a suitable solvent (e.g., acetone or diethyl ether), add an aqueous solution of sulfuric acid (e.g., 10-20% w/w) or a strong acidic cation exchange resin (e.g., NKC-9, 20% w/w of BCP).[13][14]

    • Reaction Conditions: Heat the mixture to a controlled temperature (e.g., 60-90°C) and maintain vigorous stirring for 30-60 minutes.[13] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Workup: Upon completion, cool the reaction mixture. If using a resin catalyst, filter to remove it. If using sulfuric acid, neutralize the mixture carefully with a saturated sodium bicarbonate solution.

    • Extraction: Extract the aqueous phase three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: The crude product, caryolan-1-ol, often crystallizes upon standing. It can be further purified by recrystallization from a suitable solvent like hexane or methanol to yield a white crystalline solid.[13]

Part B: Esterification of Caryolan-1-ol to this compound

This protocol is based on the esterification of tertiary alcohols, for which direct Fischer esterification is often inefficient. The use of a mixed formic/acetic anhydride is a highly effective alternative.[15]

  • Rationale: Caryolan-1-ol is a sterically hindered tertiary alcohol. The formic acid/acetic anhydride method generates a highly reactive formylating agent in situ, which readily reacts with the tertiary alcohol to form the formate ester in high yield.

  • Methodology:

    • Reagent Preparation: In a flask cooled in an ice bath, slowly add acetic anhydride (1.1 eq) to formic acid (1.0 eq) with stirring. Allow the mixture to stand for approximately 2 hours to form the mixed anhydride.

    • Reaction Setup: Dissolve the purified caryolan-1-ol (from Part A) in a minimal amount of an inert solvent like benzene or toluene.

    • Reaction Conditions: Slowly add the prepared formic/acetic anhydride mixture to the alcohol solution at room temperature. Stir the reaction for 2-4 hours. Monitor for the disappearance of the starting alcohol by TLC or GC.

    • Workup: Carefully pour the reaction mixture into ice-cold water to hydrolyze any remaining anhydride. Neutralize with a saturated solution of sodium bicarbonate.

    • Extraction and Purification: Extract the product with diethyl ether, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Characterization Workflow

Validation of the synthesis requires a multi-technique analytical approach.

G cluster_0 Starting Material & Intermediate cluster_1 Final Product cluster_2 Analytical Techniques BCP β-Caryophyllene GCMS GC-MS (Purity, MW) BCP->GCMS NMR NMR (¹H, ¹³C) (Structure Elucidation) BCP->NMR FTIR FT-IR (Functional Groups) BCP->FTIR Alcohol Caryolan-1-ol Alcohol->GCMS Alcohol->NMR Alcohol->FTIR Formate This compound Formate->GCMS Formate->NMR Formate->FTIR

Caption: Workflow for analytical characterization of reaction components.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and confirming molecular weight. β-Caryophyllene (MW=204.36) will have a distinct retention time and fragmentation pattern from caryolan-1-ol (MW=222.37) and this compound (MW=250.38).[8][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation.

    • β-Caryophyllene: ¹H NMR shows characteristic peaks for the exocyclic methylene protons (~4.8-5.0 ppm) and the vinyl proton on the nine-membered ring (~5.3 ppm).[12][18]

    • Caryolan-1-ol: The disappearance of the vinyl and exocyclic methylene proton signals and the appearance of signals corresponding to the tricyclic alkane structure confirm the hydration and cyclization.

    • This compound: The key diagnostic signal in the ¹H NMR spectrum will be a singlet around 8.0 ppm, characteristic of the formate proton (H-C=O). In the ¹³C NMR, a peak around 160 ppm will appear for the formate carbonyl carbon.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups.

    • β-Caryophyllene: Shows C=C stretching and =C-H bending vibrations.[19][20]

    • Caryolan-1-ol: The C=C signals disappear, and a broad O-H stretching band appears around 3300-3500 cm⁻¹.

    • This compound: The O-H band disappears, and a strong C=O stretching band, characteristic of an ester, appears around 1720-1740 cm⁻¹.

Biological Activity and Mechanism of Action: A Comparative Perspective

While this compound lacks dedicated pharmacological studies, its activity can be predicted by examining its parent compound, β-caryophyllene, and the closely related derivative, β-caryophyllene oxide.

β-Caryophyllene: A Selective CB2 Receptor Agonist

The primary mechanism for BCP's therapeutic effects is its action as a full, selective agonist at the CB2 receptor.[2][3]

G BCP β-Caryophyllene (Dietary Cannabinoid) CB2R CB2 Receptor (GPCR on Immune/Peripheral Cells) BCP->CB2R Binds & Activates Signaling Downstream Signaling Cascade (↓cAMP, ↑MAPK, ↓NF-κB) CB2R->Signaling Initiates Response Anti-inflammatory & Analgesic Effects Signaling->Response Leads to

Caption: Signaling pathway for β-caryophyllene via the CB2 receptor.

This interaction leads to a cascade of anti-inflammatory events, including the inhibition of the NF-κB pathway and a reduction in the production of pro-inflammatory cytokines.[21] This makes BCP a promising candidate for treating conditions involving chronic inflammation and neuropathic pain.[1][4]

β-Caryophyllene Oxide: A CB2-Independent Mechanism

In contrast, β-caryophyllene oxide (BCPO), the oxidized metabolite of BCP, does not bind to CB1 or CB2 receptors.[22] Despite this, it exhibits potent anti-inflammatory, analgesic, and anticancer properties through different mechanisms, possibly involving the activation of MAPK and inhibition of PI3K/AKT signaling pathways.[22]

This compound: A Prospective Analysis

The introduction of a formate ester group fundamentally changes the molecule's properties, leading to several hypotheses regarding its biological activity:

  • Altered Receptor Binding: The addition of the polar ester group at the C1 position could sterically hinder or electronically modify the interaction with the hydrophobic binding pocket of the CB2 receptor. It is plausible that, like BCPO, this compound may not be a direct CB2 agonist. Experimental validation via receptor binding assays is required.

  • Prodrug Potential: Terpene esters are often explored as prodrugs.[23][24] It is highly probable that this compound could be hydrolyzed in vivo by esterase enzymes to release caryolan-1-ol and formic acid. The biological activity would then depend on the actions of the resulting tertiary alcohol, which itself warrants further pharmacological investigation.

  • Modified Pharmacokinetics: The increased polarity and molecular weight of the formate ester compared to BCP will alter its absorption, distribution, metabolism, and excretion (ADME) profile. This could lead to different tissue distribution and a modified duration of action, which could be therapeutically advantageous.

Conclusion and Future Directions for Drug Development

This compound is a synthetically accessible derivative of the pharmacologically significant natural product, (-)-β-caryophyllene. This guide has provided the essential technical framework for its synthesis and characterization, establishing a clear chemical link to its parent compound.

The critical divergence in the mechanism of action between β-caryophyllene (CB2-dependent) and its oxide (CB2-independent) highlights that minor structural modifications can lead to profoundly different biological activities. This compound sits at this nexus, representing an untapped opportunity for research.

Future investigations should prioritize the following:

  • Pharmacological Screening: A comprehensive screening of this compound against a panel of relevant biological targets, including CB1/CB2 receptor binding assays and functional assays for inflammation and pain.

  • Metabolic Stability and Prodrug Validation: In vitro and in vivo studies to determine the rate of hydrolysis of the formate ester and to characterize the pharmacological activity of the resulting metabolite, caryolan-1-ol.

  • Comparative Efficacy Studies: Head-to-head comparisons of the in vivo efficacy of β-caryophyllene, β-caryophyllene oxide, and this compound in established animal models of inflammation and neuropathic pain.

By leveraging the established therapeutic potential of the caryophyllene scaffold, a systematic investigation into derivatives like this compound could unlock novel drug candidates with optimized properties for clinical development.

References

An In-Depth Technical Guide to Caryophyllene Formate: Synthesis, Characterization, and Exploration of Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Caryophyllene formate, a lesser-known derivative of the well-studied bicyclic sesquiterpene β-caryophyllene, presents an intriguing subject for researchers in drug discovery and development. While β-caryophyllene has garnered significant attention for its diverse pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties, this compound remains largely unexplored.[1][2][3] This technical guide aims to bridge this knowledge gap by providing a comprehensive overview of this compound, from its synthesis and characterization to a proposed framework for investigating its potential biological activities. By leveraging the extensive literature on its parent compound, this document serves as a roadmap for scientists seeking to unlock the therapeutic potential of this novel molecule.

This compound is the formate ester of caryophyllene alcohol.[4] Its chemical structure, while closely related to β-caryophyllene, possesses a distinct functional group that may alter its pharmacokinetic and pharmacodynamic properties. This guide is structured to provide a robust scientific foundation for initiating research on this compound, with a focus on practical, field-proven methodologies.

Physico-Chemical Properties of this compound

A thorough understanding of the physico-chemical properties of a compound is fundamental to its study. The following table summarizes the known properties of this compound.

PropertyValueSource
CAS Number 58096-46-1[4][5][6][7][8]
Molecular Formula C₁₆H₂₆O₂[4][5][7][8]
Molecular Weight 250.38 g/mol [5][7]
Appearance Colorless to pale yellow liquid[6]
Odor Woody, spicy, amber, sweet[9]
Boiling Point 305.3 °C at 760 mmHg[5][8]
Flash Point 124.7 °C[5][8]
Density 1.03 g/cm³[5][8]
Refractive Index 1.507[5][8]
Solubility Soluble in ethanol[10]

Synthesis and Characterization of this compound

Currently, there is a lack of published, detailed protocols for the synthesis of this compound. However, based on fundamental principles of organic chemistry, a plausible and efficient two-step synthesis from the readily available β-caryophyllene can be proposed. This involves the hydration of β-caryophyllene to form caryophyllene alcohol, followed by its formylation.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Hydration cluster_1 Step 2: Formylation Beta-Caryophyllene Beta-Caryophyllene Caryophyllene_Alcohol Caryophyllene Alcohol Beta-Caryophyllene->Caryophyllene_Alcohol Hydration (e.g., H₂SO₄, H₂O) Caryophyllene_Alcohol_2 Caryophyllene_Formate This compound Caryophyllene_Alcohol_2->Caryophyllene_Formate Formylation (e.g., Formic Acid) Signaling_Pathways cluster_0 Anti-inflammatory & Analgesic Pathways cluster_1 Anticancer Pathway CF This compound CB2R CB2 Receptor CF->CB2R Agonist? PPARg PPAR-γ CF->PPARg Activator? NFkB NF-κB CB2R->NFkB Inhibition PPARg->NFkB Inhibition Inflammatory_Mediators Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Mediators Upregulation Analgesia Analgesic Effect CF_cancer This compound Apoptosis_Induction Induction of Apoptosis CF_cancer->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest CF_cancer->Cell_Cycle_Arrest Cancer_Cell_Death Cancer Cell Death Apoptosis_Induction->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death Anti_inflammatory_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Model LPS_Stimulation LPS-stimulated Macrophages NFkB_Assay NF-κB Reporter Assay LPS_Stimulation->NFkB_Assay Cytokine_Analysis Cytokine Quantification (ELISA) LPS_Stimulation->Cytokine_Analysis Carrageenan_Model Carrageenan-induced Paw Edema in Rodents Edema_Measurement Paw Volume Measurement Carrageenan_Model->Edema_Measurement Histopathology Histopathological Analysis Carrageenan_Model->Histopathology Analgesic_Workflow cluster_0 In Vivo Models Hot_Plate Hot Plate Test Latency_Measurement Measurement of Pain Response Latency Hot_Plate->Latency_Measurement Formalin_Test Formalin Test Pain_Behavior Quantification of Pain-related Behaviors Formalin_Test->Pain_Behavior Anticancer_Workflow cluster_0 In Vitro Assays Cancer_Cell_Lines Cancer Cell Lines MTT_Assay MTT Assay for Cell Viability Cancer_Cell_Lines->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Cancer_Cell_Lines->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cancer_Cell_Lines->Cell_Cycle_Analysis

References

Caryophyllene Formate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Caryophyllene formate, a sesquiterpenoid ester, is a molecule of growing interest at the intersection of natural product chemistry and pharmaceutical sciences. While its parent compound, β-caryophyllene, has been extensively studied for its diverse biological activities, this compound remains a comparatively unexplored derivative. This guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical properties, commercial availability, synthesis, and the biological context provided by its parent compounds. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the potential of this and similar natural product derivatives.

Chemical Identity and Properties

This compound is chemically known as (4,4,8-trimethyl-1-tricyclo[6.3.1.0²,⁵]dodecanyl) formate.[1] It is an ester derivative of caryophyllene alcohol.[2] The defining characteristics of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 58096-46-1[3][4]
Molecular Formula C₁₆H₂₆O₂[3][4]
Molecular Weight 250.38 g/mol [3]
Appearance Colorless to pale yellow liquid[4]
Odor Woody, spicy, peppery, camphoraceous[2][5]
Boiling Point 304.00 to 305.00 °C (estimated)[6]
Flash Point 124.7 °C (estimated)[7]
Density Approximately 0.988 - 1.023 g/cm³ @ 20-25°C[4][8]
Refractive Index Approximately 1.490 - 1.500 @ 20°C[4][8]
Solubility Soluble in alcohol; sparingly soluble in water (1.673 mg/L @ 25 °C est.)[5][6]
LogP (o/w) 5.032 (estimated)[6]

Commercial Availability and Suppliers

This compound is commercially available, primarily from suppliers specializing in aroma chemicals, flavors, and fragrances. The compound has achieved commercial mass production and is offered by several reputable chemical suppliers.[7] Researchers can procure this compound for laboratory and research purposes.

Table of Representative Suppliers:

SupplierProduct Name(s)Noted Purity/Assay
Penta InternationalThis compound95.00 to 100.00%
Tadimety AromaticsNeo Patchouli-
Ernesto Ventós S.A.This compound-
Van AromaThis compound-
Nishant AromasThis compound-
LookChemThis compound99% (from raw suppliers)

Disclaimer: This list is not exhaustive and is for informational purposes only. Purity and availability may vary.

Synthesis of this compound

Part 1: Synthesis of the Precursor, Caryophyllene Alcohol

The primary precursor for this compound is caryophyllene alcohol. A common starting material for the synthesis of caryophyllene alcohol is caryophyllene oxide. A patented method describes the isomerization of caryophyllene oxide to a mixture of caryophyllene alcohols using an aluminum isopropylate catalyst in a toluene solvent at elevated temperatures (100-150°C).[9] Another patented process describes the preparation of β-caryophyllene alcohol from the sesquiterpene fraction of Chinese pinus massoniana oleoresin via isomerization using a sulfuric acid catalyst.[10]

Conceptual Workflow for Caryophyllene Alcohol Synthesis:

G start Caryophyllene Oxide reaction Isomerization Reaction start->reaction catalyst Aluminum Isopropylate in Toluene catalyst->reaction conditions Heat (100-150°C) conditions->reaction purification Distillation / Purification reaction->purification product Caryophyllene Alcohol Mixture purification->product

Caption: Conceptual workflow for the synthesis of caryophyllene alcohol.

Part 2: Formylation of Caryophyllene Alcohol

The conversion of the tertiary alcohol, caryophyllene alcohol, to its formate ester represents the final step. While a specific protocol for this exact transformation is not detailed in the available literature, general methods for the formylation of tertiary alcohols can be applied. One such method involves the use of formic acid in the presence of a suitable catalyst or dehydrating agent.

Proposed Experimental Protocol for Formylation:

Disclaimer: The following is a proposed, non-validated protocol based on general chemical principles. It should be optimized and validated by the user.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified caryophyllene alcohol in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether).

  • Reagent Addition: To the stirred solution, add an excess of formic acid (e.g., 1.5-2.0 equivalents).

  • Catalysis/Activation (Optional but Recommended): To facilitate the esterification of the sterically hindered tertiary alcohol, a catalyst or activating agent can be added. Options include:

    • A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

    • The use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting alcohol.

  • Work-up: Upon completion, the reaction mixture should be diluted with an organic solvent and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize excess formic acid), and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent removed under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Logical Relationship of Synthesis:

G caryophyllene_oxide Caryophyllene Oxide isomerization Isomerization caryophyllene_oxide->isomerization caryophyllene_alcohol Caryophyllene Alcohol isomerization->caryophyllene_alcohol formylation Formylation caryophyllene_alcohol->formylation caryophyllene_formate This compound formylation->caryophyllene_formate

Caption: Logical progression of the proposed synthesis of this compound.

Spectroscopic and Analytical Data

Predicted Spectroscopic Features:
  • ¹H NMR: The spectrum is expected to show characteristic signals for the formate proton (a singlet between δ 8.0-8.2 ppm), multiple signals in the aliphatic region (δ 0.8-2.5 ppm) corresponding to the complex tricyclic structure of the caryophyllane skeleton, and signals for the methyl groups.

  • ¹³C NMR: The spectrum should display a signal for the carbonyl carbon of the formate group (in the range of δ 160-165 ppm), a signal for the quaternary carbon bearing the formate group, and a multitude of signals corresponding to the carbons of the tricyclic framework.

  • IR Spectroscopy: A strong absorption band characteristic of the C=O stretching of the formate ester is expected around 1720-1730 cm⁻¹. Additionally, C-O stretching bands would be present in the 1150-1250 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 250. Fragmentation patterns would likely involve the loss of the formate group (HCOO•, 45 Da) or formic acid (HCOOH, 46 Da), followed by further fragmentation of the caryophyllane cation.

Biological Activity and Potential Applications in Drug Development

To date, there is a significant lack of published research on the specific biological activities of this compound. However, the extensive body of literature on its parent compound, β-caryophyllene, and its oxide derivative provides a valuable framework for hypothesizing potential areas of investigation.

Context from β-Caryophyllene and its Derivatives:
  • Anti-inflammatory and Analgesic Properties: β-Caryophyllene is a known agonist of the cannabinoid receptor 2 (CB2), which is implicated in the modulation of inflammation and pain.[11] Its derivatives have also been investigated for these properties.[12][13]

  • Anticancer Activity: Both β-caryophyllene and β-caryophyllene oxide have demonstrated anticancer activities in various cell lines and have been shown to potentiate the effects of conventional chemotherapeutic agents.[12] A recent study also explored the anti-cancer potential of novel β-caryophyllene derivatives.[12]

  • Other Activities: β-Caryophyllene has been studied for a wide range of other potential therapeutic effects, including neuroprotective and antimicrobial activities.[14]

The esterification of caryophyllene alcohol to this compound alters the molecule's polarity and steric bulk, which could significantly impact its pharmacokinetic and pharmacodynamic properties. It is plausible that this compound may exhibit a modified biological activity profile compared to its parent compounds. For instance, the formate ester may act as a prodrug, being hydrolyzed in vivo to release caryophyllene alcohol. Further research is warranted to elucidate the specific biological effects of this compound.

Potential Research Directions:

G cf This compound pa Pharmacological Activity Screening cf->pa pk Pharmacokinetic Profiling cf->pk tox Toxicological Assessment cf->tox moa Mechanism of Action Studies pa->moa dd Drug Development Candidate? pk->dd tox->dd moa->dd

Caption: Potential research workflow for evaluating this compound.

Conclusion

This compound is a commercially available sesquiterpenoid ester with well-defined chemical and physical properties. While its synthesis can be logically deduced from existing chemical literature, a detailed, optimized protocol remains to be published. The most significant knowledge gap lies in its biological activity and toxicological profile. The extensive research on its parent compound, β-caryophyllene, suggests that this compound could possess interesting pharmacological properties, making it a worthy candidate for further investigation in the field of drug discovery and development. This guide serves as a starting point for researchers, highlighting both what is known and what remains to be discovered about this intriguing molecule.

References

A Technical Guide to the Therapeutic Potential of Caryophyllane Sesquiterpenes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

Caryophyllane sesquiterpenes, particularly β-caryophyllene (BCP) and its derivatives, represent a compelling class of natural compounds with significant therapeutic potential across a spectrum of diseases. BCP, a widely available dietary phytocannabinoid, is distinguished by its selective agonist activity at the cannabinoid receptor 2 (CB2), a key target in the immune system and peripheral tissues, thereby avoiding the psychotropic effects associated with CB1 receptor activation. This guide provides a comprehensive technical overview of the pharmacology, medicinal chemistry, and therapeutic applications of caryophyllane derivatives. We delve into the molecular mechanisms underpinning their anti-inflammatory, neuroprotective, anticancer, and analgesic properties, with a focus on key signaling pathways such as NF-κB, PI3K/AKT/mTOR, and ROS-mediated cascades. Furthermore, this document furnishes detailed, field-proven methodologies for the preclinical evaluation of these compounds, including in vitro cytotoxicity assays and established in vivo models of neurodegeneration and diabetic neuropathy. By synthesizing current research, structure-activity relationship (SAR) insights, and quantitative data, this guide serves as a foundational resource for scientists aiming to harness the therapeutic promise of caryophyllane scaffolds in modern drug discovery.

The Caryophyllane Scaffold: A Privileged Structure in Natural Product Chemistry

β-caryophyllene (BCP) is a natural bicyclic sesquiterpene found in the essential oils of numerous edible and medicinal plants, including black pepper, cloves, and Cannabis sativa.[1][2] Its unique structure, featuring a strained trans-fused cyclobutane ring and an exocyclic methylene group, provides a versatile scaffold for chemical modification. The U.S. Food and Drug Administration (FDA) has approved BCP as a "generally recognized as safe" (GRAS) food additive, underscoring its favorable safety profile.[2]

The primary natural derivative is β-caryophyllene oxide (BCPO), formed by the oxidation of the endocyclic double bond.[3] While BCP is a selective agonist of the CB2 receptor, BCPO does not exhibit significant binding to CB1 or CB2 receptors.[4] Instead, its biological activities are mediated through alternative pathways, including the PI3K/AKT/mTOR and MAPK signaling cascades, making it a valuable tool for comparative mechanistic studies.[3][4]

The Core Pharmacological Target: Cannabinoid Receptor 2 (CB2)

The therapeutic versatility of BCP is largely attributed to its function as a full, selective agonist of the CB2 receptor.[2] CB2 receptors are G-protein coupled receptors (GPCRs) predominantly expressed on immune cells (B-cells, T-cells, macrophages), microglia in the central nervous system (CNS), and in peripheral tissues.[5] Their activation is a critical therapeutic target because it can modulate inflammatory responses and pain signaling without inducing the psychoactive effects mediated by the CB1 receptor, which is highly expressed in the brain.[2]

Upon BCP binding, the CB2 receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of downstream signaling pathways, including the suppression of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB).[6][7]

CB2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCP β-Caryophyllene (BCP) CB2 CB2 Receptor BCP->CB2 Binds & Activates GPCR Gi/o Protein CB2->GPCR Activates AC Adenylyl Cyclase GPCR->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA NFkB_path Inhibition of NF-κB Pathway PKA->NFkB_path Cytokines ↓ Pro-inflammatory Cytokine Production NFkB_path->Cytokines Anticancer_Pathway cluster_pathways Intracellular Signaling cluster_outcomes Cellular Outcomes BCPO β-Caryophyllene Oxide (BCPO) PI3K PI3K/AKT/mTOR Pathway BCPO->PI3K Inhibits ROS ↑ Reactive Oxygen Species (ROS) BCPO->ROS Induces AC7 Derivative AC-7 AC7->ROS Induces Proliferation ↓ Cell Proliferation (Cell Cycle Arrest) PI3K->Proliferation MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK Activates Apoptosis ↑ Apoptosis ROS->Apoptosis MAPK->Apoptosis InVivo_Workflow cluster_model Model Induction cluster_treatment Treatment Regimen cluster_assessment Endpoint Assessment Induction Induce Pathology (e.g., MPTP for PD, STZ for Neuropathy) Grouping Animal Grouping (Vehicle, BCP, BCP+Antagonist) Induction->Grouping Dosing Administer Compound (e.g., Daily i.p. injection) Grouping->Dosing Behavior Behavioral Tests (e.g., Pole Test, Von Frey Filaments) Dosing->Behavior During/After Treatment Histo Histology/IHC (e.g., TH-staining for neurons) Behavior->Histo Terminal Endpoint Biochem Biochemical Assays (e.g., ELISA for Cytokines) Histo->Biochem

References

Methodological & Application

GC-MS Analysis of Caryophyllene Formate: A Comprehensive Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Caryophyllene formate is a significant sesquiterpenoid ester prized for its unique woody and amber aroma profile in the fragrance and flavor industries.[1][2] Ensuring the purity, identity, and concentration of this compound in essential oils, perfumes, and other commercial matrices is critical for quality control and product development. This application note presents a detailed, robust, and validated method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). We provide comprehensive, step-by-step protocols for sample preparation, instrument configuration, and data analysis, designed for researchers, scientists, and quality control professionals. The methodology leverages the high separation efficiency of gas chromatography and the definitive identification capabilities of mass spectrometry, establishing a reliable workflow for both qualitative and quantitative assessments.

Introduction

This compound (C₁₆H₂₆O₂) is a derivative of caryophyllane, a bicyclic sesquiterpene backbone.[3][4] Its application as a fragrance agent necessitates precise analytical methods to differentiate it from structurally similar compounds and to quantify its concentration accurately. Gas Chromatography-Mass Spectrometry (GC-MS) is the preeminent analytical technique for the analysis of volatile and semi-volatile compounds like this compound.[5] The gas chromatograph separates individual components from a complex mixture based on their volatility and interaction with the stationary phase of the analytical column. Subsequently, the mass spectrometer fragments the eluted molecules and separates the resulting ions by their mass-to-charge ratio, generating a unique spectral fingerprint for definitive identification.[6]

This guide explains the causality behind experimental choices, providing a self-validating system that ensures trustworthy and reproducible results.

Compound Profile: this compound

A clear understanding of the analyte's physicochemical properties is fundamental to developing an effective analytical method.

PropertyValueSource(s)
CAS Number 58096-46-1[2][3][7]
Molecular Formula C₁₆H₂₆O₂[2][4][7]
Molecular Weight 250.38 g/mol [2][3]
Appearance Colorless to pale yellow liquid[7]
Boiling Point (est.) 304-305 °C @ 760 mm Hg[1]
Kovats Retention Index 1559 (Standard non-polar column)[8]
Primary Use Fragrance and Flavor Agent[1]

Principle of the Method

The workflow is founded on liquid injection GC-MS. A diluted sample containing this compound and an internal standard is injected into the heated GC inlet, where it is vaporized. The helium carrier gas transports the vaporized analytes onto a non-polar capillary column. Separation is achieved via a programmed temperature ramp, which elutes compounds based on their boiling points and chemical affinity for the stationary phase. As this compound elutes from the column, it enters the mass spectrometer's ion source, where it undergoes electron ionization (EI) at 70 eV.[9] The resulting fragmentation pattern is analyzed to confirm identity, while the signal intensity is used for quantification against a calibration curve.

Materials and Reagents

  • Standards:

    • This compound (≥95% purity)

    • n-Tridecane (Internal Standard, ≥99% purity)

  • Solvents:

    • Ethyl Acetate (GC or HPLC grade, ≥99.5% purity)

  • Instrumentation & Consumables:

    • Gas Chromatograph with Mass Spectrometric Detector (e.g., Agilent 7890B GC with 5977A MS or equivalent)[5]

    • Autosampler

    • GC Capillary Column: Non-polar, 5% Phenyl Methyl Siloxane phase (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[10]

    • Carrier Gas: Helium (99.999% purity)

    • 2 mL amber glass autosampler vials with PTFE-lined caps

    • Microsyringes (10 µL, 100 µL, 1000 µL)

    • Analytical balance (4-decimal place)

    • Volumetric flasks (Class A)

Experimental Protocols

Protocol 1: Standard and Sample Preparation

The accuracy of the final result is critically dependent on the precise preparation of standards and samples. An internal standard (IS) is used to correct for variations in injection volume and instrument response.

  • Internal Standard (IS) Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 100 mg of n-tridecane into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with ethyl acetate. This solution serves as the IS stock.

  • This compound Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 100 mg of this compound into a separate 100 mL volumetric flask.

    • Dissolve and dilute to the mark with ethyl acetate.

  • Calibration Standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL):

    • Prepare a series of calibration standards by performing serial dilutions from the this compound stock solution into volumetric flasks.

    • To each calibration standard flask, add a fixed amount of the IS Stock Solution to achieve a final IS concentration of 10 µg/mL in every standard.

    • Example for 25 µg/mL Standard: Pipette 2.5 mL of the 1000 µg/mL stock and 1 mL of the 1000 µg/mL IS stock into a 100 mL flask. Dilute to volume with ethyl acetate.

    • Transfer the final solutions to 2 mL autosampler vials.

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the sample matrix (e.g., 100 mg of essential oil) into a 10 mL volumetric flask.

    • Add 100 µL of the 1000 µg/mL IS Stock Solution to the flask.

    • Dilute to the mark with ethyl acetate. The final IS concentration is 10 µg/mL.

    • Vortex for 1-2 minutes to ensure thorough mixing and extraction.[5]

    • If the sample contains particulates, centrifuge or filter through a 0.45 µm PTFE syringe filter into an autosampler vial.

Protocol 2: GC-MS Instrumentation and Acquisition

These parameters are a robust starting point and may be optimized for specific instrumentation. The use of a non-polar HP-5MS type column is recommended for general terpene and ester analysis.[10][11]

ParameterRecommended SettingRationale
GC System
Injection Volume1 µLStandard volume for capillary columns.
Inlet Temperature250 °CEnsures complete vaporization without thermal degradation.
Injection ModeSplitless (with 1 min purge delay)Maximizes analyte transfer to the column for trace analysis.
Carrier GasHeliumInert gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm i.d. column.[10]
Oven Program
Initial Temperature70 °C, hold for 1 minAllows for proper focusing of analytes at the head of the column.[10]
Ramp 15 °C/min to 180 °CSeparates more volatile components.
Ramp 215 °C/min to 280 °C, hold for 5 minElutes higher boiling point compounds like this compound.
MS System
Ion Source Temp.230 °CStandard temperature to promote ionization.
Quadrupole Temp.150 °CStandard temperature for mass filtering.
Ionization Energy70 eVStandard EI energy for generating reproducible fragmentation patterns for library matching.[9]
Acquisition ModeFull ScanFor qualitative identification and spectral library matching.
Mass Rangem/z 45 - 450Captures the molecular ion and key fragments of the analyte and similar compounds.
Solvent Delay5 minPrevents the high-concentration solvent peak from damaging the detector filament.

Data Analysis and Interpretation

Analyte Identification
  • Retention Time (RT): this compound should elute at a consistent RT under the specified conditions.

  • Mass Spectrum Matching: The primary identification is achieved by comparing the acquired mass spectrum of the chromatographic peak with a reference spectrum from an established database, such as the NIST Mass Spectral Library.[12][13] A high match factor (typically >850/1000) provides strong evidence of identity.

Expected Mass Spectrum and Fragmentation

The electron ionization of this compound (MW=250.38) is predicted to yield the following key features:

  • Molecular Ion (M⁺): A peak at m/z 250 corresponding to the intact molecule. This peak may be of low abundance.

  • Loss of Formic Acid: A fragment at m/z 204 (M-46), resulting from the neutral loss of formic acid (HCOOH). This fragment corresponds to the caryophyllene cation (C₁₅H₂₄⁺) and is often a prominent feature in the spectrum.[14]

  • Caryophyllane Skeleton Fragments: The subsequent fragmentation of the m/z 204 ion will produce the characteristic pattern for the caryophyllene structure, including major ions at m/z 133, 105, 93, 81, and 69 .[9][15][16] The presence of this cluster strongly supports the identification.

Quantification

Quantification is performed using the internal standard method.

  • Construct Calibration Curve: For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard (n-tridecane).

  • Plot this area ratio (y-axis) against the concentration of this compound (x-axis).

  • Perform a linear regression on the data points. The resulting equation (y = mx + c) and correlation coefficient (R²) are used for quantification.

  • Calculate Sample Concentration: Determine the peak area ratio for the unknown sample and use the calibration equation to solve for its concentration.

Method Validation Summary

For use in a regulated environment, the analytical method must be validated to ensure it is fit for purpose. Key validation parameters are summarized below, with typical acceptance criteria derived from established guidelines.[6][17][18]

Validation ParameterTypical Acceptance CriteriaPurpose
Linearity Correlation Coefficient (R²) > 0.995Confirms the detector response is proportional to analyte concentration across a defined range.
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) S/N ≥ 10; or lowest validated standardThe lowest concentration that can be quantified with acceptable precision and accuracy.
Accuracy (Recovery) 80 - 120%Measures the closeness of the experimental value to the true value, often tested by spiking a blank matrix.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 15%Measures the consistency of results for multiple analyses of the same sample under the same conditions.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Receipt SamplePrep Weigh Sample, Add IS, Dilute Sample->SamplePrep StdPrep Prepare Standards & Internal Standard Vial Transfer to Autosampler Vial StdPrep->Vial SamplePrep->Vial Autosampler Load Vials into Autosampler Vial->Autosampler GCMS GC-MS Acquisition (Protcol 2) Autosampler->GCMS RawData Generate Raw Data (Chromatogram/Spectra) GCMS->RawData Integration Peak Integration (Area Calculation) RawData->Integration Identification Identify Analyte (RT & Spectral Match) Integration->Identification Quantification Quantify using Calibration Curve Integration->Quantification Report Generate Final Report (Concentration mg/g) Identification->Report Quantification->Report

Caption: End-to-end workflow for GC-MS analysis of this compound.

Discussion and Troubleshooting

  • Thermal Degradation: While this compound is relatively stable, excessively high inlet temperatures (>280 °C) could potentially cause degradation.[12][19] If degradation is suspected, a lower inlet temperature should be evaluated.

  • Matrix Interference: Complex matrices like essential oils can contain isomers or other compounds that co-elute with the target analyte. In such cases, optimizing the temperature ramp (slowing it down) can improve separation. If co-elution persists, Selected Ion Monitoring (SIM) mode can be used for quantification, monitoring only specific, unique ions for this compound to enhance selectivity.[12]

  • Column Bleed: At the upper end of the temperature program, column bleed can increase baseline noise. Using a high-quality, low-bleed column (like those with an "MS" designation) minimizes this effect. A post-run "bake-out" at a high temperature (e.g., 280 °C for 5 min) helps clean the column before the next injection.[10]

Conclusion

This application note provides a comprehensive and validated GC-MS method for the reliable identification and quantification of this compound. By following the detailed protocols for sample preparation, instrument setup, and data analysis, laboratories can achieve accurate and reproducible results essential for quality assurance in the fragrance, flavor, and pharmaceutical industries. The methodology is grounded in established analytical principles and can be readily adapted and validated for routine use.

References

Structural Elucidation of Caryophyllene Formate Using a Multi-Dimensional NMR Spectroscopy Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a comprehensive, in-depth guide to the structural elucidation of caryophyllene formate, a sesquiterpene derivative of significant interest in fragrance and potentially pharmaceutical research. We move beyond a simple recitation of methods to detail a complete analytical workflow, grounded in the principles of modern NMR spectroscopy. This document outlines field-proven protocols for sample preparation, data acquisition using one- and two-dimensional NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC), and a logical, step-by-step strategy for spectral interpretation to unambiguously determine the molecular structure and relative stereochemistry of the target molecule. The causality behind experimental choices is explained, ensuring that researchers can adapt these protocols to other complex natural products.

Introduction: The Scientific Challenge

Caryophyllene and its derivatives are a well-known class of bicyclic sesquiterpenes found in the essential oils of numerous plants. β-Caryophyllene, the parent compound, is recognized for its anti-inflammatory and analgesic properties.[1] this compound (C₁₆H₂₆O₂, MW: 250.38 g/mol ) is a derivative valued in the fragrance industry for its woody and spicy aroma.[2][3] Accurate and unambiguous structural characterization is a prerequisite for any further investigation into its biological activity or for quality control in commercial applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution.[4] Its ability to provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms makes it indispensable.[5] This guide will detail a systematic approach using a suite of NMR experiments to assemble the complete chemical picture of this compound.

The Strategic NMR Workflow

The structural elucidation of an unknown or modified natural product is a process of systematic deduction. Our strategy involves a series of experiments, each providing a unique piece of the structural puzzle. The overall workflow is designed to be efficient and conclusive.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Prep High-Purity Sample (>95%) Dissolve Dissolve in CDCl₃ (5-15 mg in 0.6 mL) Prep->Dissolve Filter Filter into 5mm NMR Tube Dissolve->Filter Acq_1D 1D Spectra ¹H, ¹³C, DEPT-135 Filter->Acq_1D Acq_2D 2D Spectra COSY, HSQC, HMBC, NOESY Acq_1D->Acq_2D Initial Assessment Analysis_1D Analyze ¹H & ¹³C: Identify functional groups (formate, methyls, etc.) Acq_2D->Analysis_1D Analysis_COSY COSY: Establish ¹H-¹H spin systems Analysis_1D->Analysis_COSY Analysis_HSQC HSQC: Correlate ¹H to attached ¹³C Analysis_COSY->Analysis_HSQC Analysis_HMBC HMBC: Assemble fragments via 2- & 3-bond correlations Analysis_HSQC->Analysis_HMBC Analysis_NOESY NOESY/ROESY: Determine relative stereochemistry Analysis_HMBC->Analysis_NOESY Structure Propose Final Structure Analysis_NOESY->Structure

Caption: Overall workflow for structural elucidation.

Experimental Protocols

Scientific integrity demands meticulous sample preparation and data acquisition. A poorly prepared sample will yield low-quality data, compromising the entire analysis.[6]

Protocol: Sample Preparation

The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[7]

  • Material Weighing: Accurately weigh 10-15 mg of purified this compound. This concentration is generally sufficient for both ¹H and a series of 2D NMR experiments, including the less sensitive ¹³C and HMBC acquisitions.[7][8]

  • Solvent Selection: Chloroform-d (CDCl₃) is an excellent choice for nonpolar to moderately polar sesquiterpenes. Its residual proton signal at δ 7.26 ppm serves as a convenient internal reference.[7]

  • Dissolution: Add approximately 0.6 mL of CDCl₃ to the sample in a clean vial. Gently vortex or sonicate the mixture to ensure complete dissolution.

  • Filtration and Transfer: To remove any microscopic solids that can disrupt the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[8] The final sample height should be approximately 4-5 cm.[6]

  • Final Steps: Cap the NMR tube securely to prevent solvent evaporation. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.

Protocol: NMR Data Acquisition

The following experiments should be performed on a spectrometer of 400 MHz or higher to ensure adequate signal dispersion.

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Shows the number and type of carbon atoms (quaternary, CH, CH₂, CH₃).

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates carbon signals. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent.

  • COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled, typically through 2-3 bonds (¹H-¹H vicinal and geminal couplings).[9]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation).[10]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is the key experiment for connecting molecular fragments across quaternary carbons.[11]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other (< 5 Å), which is crucial for determining relative stereochemistry.[12]

Data Analysis and Structural Interpretation

The analysis is a stepwise process of assembling the molecular puzzle. We will predict the expected spectral features of this compound based on the known structure of β-caryophyllene.[13] The addition of a formate group (-O-CHO) will introduce a characteristic downfield singlet for the formyl proton and a corresponding carbonyl carbon signal, while significantly shifting the signals of the attached carbon and its neighboring protons.

Analysis of 1D NMR Spectra (¹H, ¹³C, DEPT-135)
  • Formate Group Identification: Look for a sharp singlet in the ¹H NMR spectrum between δ 8.0-8.5 ppm. This is characteristic of the formyl proton (H-16). In the ¹³C spectrum, expect a signal for the carbonyl carbon (C-16) between δ 160-165 ppm.

  • Methyl Group Identification: this compound is expected to have four methyl groups. Based on the β-caryophyllene structure, expect three singlets (for two gem-dimethyl groups) and one doublet in the ¹H spectrum, likely between δ 0.9-1.2 ppm.

  • Olefinic Protons: The parent structure contains an exocyclic double bond. Expect two distinct signals for the terminal methylene protons (=CH₂) around δ 4.8-5.0 ppm.[14]

  • Carbon Skeleton: The ¹³C and DEPT-135 spectra will reveal the total number of carbons and their types (CH₃, CH₂, CH, C). By comparing this with the molecular formula (C₁₆H₂₆O₂), we can confirm the presence of all expected carbons.

Analysis of 2D NMR Spectra: Building the Structure

This is where the molecular framework is assembled piece by piece.

  • HSQC Analysis: First, use the HSQC spectrum to create a definitive list of all ¹H-¹³C one-bond correlations. This links every proton to its carbon, simplifying the subsequent analysis.

  • COSY Analysis: Trace the ¹H-¹H coupling networks. For instance, you should be able to "walk" along proton spin systems, such as from one methylene proton to its geminal partner and then to a vicinal methine proton. This will help define individual fragments of the molecule.

  • HMBC Analysis: The Key to Connectivity: The HMBC spectrum provides the long-range correlations needed to connect the fragments identified by COSY, especially across non-protonated quaternary carbons. This is the most critical experiment for confirming the overall carbon skeleton and the position of the formate group.

G cluster_key C16 C-16 (Formyl Carbonyl) ~161 ppm H16 H-16 (Formyl Proton) ~8.1 ppm C_alpha Cα (Carbon attached to -OCHO) H16->C_alpha ²JHC (Confirms attachment point) H_alpha H_alpha->C16 ³JHC (Confirms attachment point) C_beta Cβ (Neighboring Carbon) H_alpha->C_beta ²JHC or ³JHC (Builds backbone) H_beta H_beta->C_alpha ²JHC or ³JHC (Builds backbone) C_quat Quaternary Carbon (e.g., C-4) H_methyl Methyl Protons (e.g., H-14/15) H_methyl->C_quat ²JHC (Positions methyl groups)

Caption: Key HMBC correlations for structural assignment.

Example Interpretation: A crucial correlation in the HMBC spectrum would be from the formyl proton (H-16, ~δ 8.1) to the carbon atom to which the formate group is attached (let's call it Cα). This two-bond correlation (²JHC) is definitive proof of the ester linkage point. Conversely, protons on carbons adjacent to Cα should show three-bond correlations (³JHC) to the formyl carbon (C-16).

Predicted NMR Data Summary

The following table summarizes the predicted chemical shifts for this compound based on data for β-caryophyllene[13] and standard chemical shift increments for a formate ester. Actual experimental values may vary.

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Key HMBC Correlations from ¹H
1~39.0~2.4 (m)C-2, C-9, C-10, C-11
2~28.0~1.7 (m)C-1, C-3, C-4
3~39.5~1.5 (m)C-2, C-4, C-5, C-14, C-15
4~34.0Quaternary-
5~50.0~1.6 (m)C-3, C-4, C-6, C-14, C-15
6~25.0~2.2 (m)C-5, C-7, C-8
7~41.0~2.3 (m)C-5, C-6, C-8, C-9
8~150.0Quaternary-
9~48.0~1.8 (m)C-1, C-7, C-8, C-10, C-11
10~29.0~2.0 (m)C-1, C-9, C-11
11~35.0Quaternary-
12~112.0~4.9, ~4.8 (s, s)C-8, C-9, C-11
13~22.0~1.6 (s)C-7, C-8, C-12
14~30.0~1.0 (s)C-3, C-4, C-5, C-15
15~22.0~1.0 (s)C-3, C-4, C-5, C-14
16 (Formyl)~161.0~8.1 (s)Cα (Attachment Point)

Note: The exact point of attachment of the formate group will significantly alter the chemical shifts of the attached carbon (Cα) and its immediate neighbors.

Stereochemical Analysis with NOESY/ROESY

Once the planar structure is confirmed, NOESY or ROESY experiments are used to determine the relative configuration. These experiments show correlations between protons that are close in space, irrespective of their bonding. For example, a NOE correlation between a methyl group's protons and a methine proton on the ring would indicate they are on the same face of the molecule. This data is critical for assigning the correct 3D structure.[15]

Conclusion

The structural elucidation of natural products like this compound requires a systematic and multi-faceted approach. By combining a series of 1D and 2D NMR experiments, researchers can confidently piece together the molecular structure. The workflow presented here—from meticulous sample preparation to the logical interpretation of COSY, HSQC, and HMBC spectra—provides a robust framework for this process. The HMBC experiment, in particular, is indispensable for connecting the molecular fragments into a complete and unambiguous structure. This comprehensive NMR toolkit empowers scientists in natural product chemistry, drug discovery, and quality control to characterize complex molecules with the highest degree of confidence.

References

A Robust, Validated HPLC-UV Method for the Quantification of Caryophyllene Formate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document details a comprehensive high-performance liquid chromatography (HPLC) method for the accurate and precise quantification of caryophyllene formate. This compound, a sesquiterpene ester, is a significant component in various essential oils and fragrance formulations. Its non-polar nature and lack of a strong UV chromophore present unique analytical challenges. This application note provides a complete protocol using reversed-phase chromatography with UV detection, designed for researchers, quality control analysts, and formulation scientists. The causality behind each methodological choice is explained, and the protocol is structured as a self-validating system in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction and Scientific Principle

This compound (CAS 58096-46-1) is a tricyclic sesquiterpenoid, an ester of caryophyllene alcohol.[5][6] It contributes to the woody and spicy aromatic profile of various natural extracts and is used in the fragrance industry.[7] Accurate quantification is critical for ensuring product consistency, verifying authenticity, and for stability studies in drug development and fragrance formulation.

The primary analytical challenge with sesquiterpenes like this compound is their lack of significant ultraviolet (UV) absorption at wavelengths typically used in HPLC (e.g., >220 nm).[8] These molecules do not possess extensive conjugated double-bond systems that act as strong chromophores. However, they do exhibit absorbance at very low UV wavelengths. This method leverages this property for detection.

Principle of Separation: This method employs reversed-phase (RP) HPLC. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile). This compound, being a highly non-polar molecule (estimated XLogP3-AA of 4.7), interacts strongly with the non-polar C18 stationary phase.[5] Elution is achieved by using a high percentage of an organic solvent (acetonitrile) in the mobile phase, which decreases the polarity of the mobile phase and displaces the analyte from the column, allowing it to travel to the detector.

Materials and Methodology

Instrumentation and Equipment
  • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC vials.

Reagents and Standards
  • This compound Reference Standard: Purity ≥95%. Sourced from a reputable supplier.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Methanol (MeOH): HPLC grade (for standard/sample preparation).[5]

  • Water: Deionized (DI) water, purified to ≥18.2 MΩ·cm (Type I).

  • Formic Acid (optional): LC-MS grade (for mobile phase modification if needed for peak shaping).

Chromatographic Conditions

The selection of these parameters is based on the chemical properties of this compound and established methods for similar sesquiterpenes.[9][10][11] A C18 column is the industry standard for retaining non-polar compounds.[12][13] Acetonitrile is chosen over methanol as it generally provides better peak sharpness for terpenes and has a lower UV cutoff, which is critical for detection at low wavelengths.[14][15]

ParameterRecommended SettingRationale
HPLC Column C18, 150 mm x 4.6 mm, 5 µmProvides excellent retention for non-polar analytes.[13][16]
Mobile Phase Isocratic: Acetonitrile / Water (85:15, v/v)The high organic content is necessary to elute the highly non-polar analyte in a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Detection Wavelength 205 nmMaximizes sensitivity for analytes lacking strong chromophores. Based on the UV spectrum of related sesquiterpenes.[17]
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Run Time 10 minutesSufficient to allow for the elution of the analyte and any minor impurities.

Experimental Protocols

Standard Preparation

Causality: A stock solution is prepared in a strong, compatible solvent like methanol to ensure complete dissolution.[5] The working standards are then diluted in the mobile phase to ensure compatibility with the chromatographic system and prevent peak distortion caused by solvent mismatch.

  • Primary Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound Reference Standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. Mix thoroughly. This solution should be stored at 2-8°C and can be used for up to one month.

  • Working Standard Solutions (for Linearity Curve):

    • Prepare a series of at least five calibration standards by serial dilution of the Primary Stock Solution.

    • Use the mobile phase (ACN/Water 85:15) as the diluent.

    • A suggested concentration range is 10, 25, 50, 100, and 200 µg/mL.

    • Filter each working standard through a 0.45 µm syringe filter into an HPLC vial before analysis.

Sample Preparation (Example: Essential Oil Matrix)

Causality: The goal is to dilute the sample to a concentration that falls within the linear range of the calibration curve while ensuring the matrix does not interfere with the analysis. Methanol is a suitable initial diluent, followed by dilution with the mobile phase.

  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. Mix thoroughly.

  • Perform a further 1:10 dilution by transferring 1 mL of this solution into another 10 mL volumetric flask and diluting to volume with the mobile phase.

  • The final concentration is expected to be approximately 100 µg/mL (assuming ~10% this compound in the oil). Adjust dilution as necessary based on expected analyte concentration.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability and Method Validation

To ensure the trustworthiness of the results, the system's performance must be verified before each analytical run, and the method must be formally validated.

System Suitability Testing (SST)

Causality: SST is a mandatory check to ensure the entire HPLC system (instrument, column, mobile phase) is performing adequately on the day of analysis.[18][19][20] It confirms the system can produce reliable and reproducible results for the specific method.[21][22]

Before starting any sample analysis, inject the 100 µg/mL working standard solution five consecutive times. The results must meet the criteria outlined in the table below, which are based on typical USP requirements.[18]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Measures peak symmetry. High tailing can indicate column degradation or secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
Precision (%RSD) ≤ 2.0% for peak area and retention timeDemonstrates the reproducibility of the injector and the stability of the pump.
Method Validation Protocol (ICH Q2(R1) Guidelines)

The analytical method must be validated to demonstrate its suitability for its intended purpose.[1][2][4] The following parameters should be assessed:

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze a blank (mobile phase), a placebo (sample matrix without analyte), and the analyte standard.No interfering peaks at the retention time of this compound.
Linearity Analyze the five calibration standards (10-200 µg/mL) in triplicate. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy (% Recovery) Spike a known concentration of analyte into a placebo matrix at three levels (e.g., 80%, 100%, 120% of the target concentration). Analyze in triplicate.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Analyze six replicate preparations of a single sample at 100% of the target concentration on the same day.%RSD ≤ 2.0%.
Intermediate Precision Repeat the precision study on a different day with a different analyst or on a different instrument.%RSD between the two sets of data should meet predefined lab criteria (typically ≤ 3.0%).
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that meets accuracy and precision criteria.Signal-to-Noise ratio ≥ 10.
Robustness Intentionally vary method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, % Acetonitrile ±2%).The system suitability parameters should still pass, and the results should not be significantly affected.

Data Analysis and Calculations

The concentration of this compound in the sample is determined using the linear regression equation derived from the calibration curve:

y = mx + c

Where:

  • y = Peak area of the analyte in the sample

  • m = Slope of the calibration curve

  • x = Concentration of the analyte (µg/mL)

  • c = Y-intercept of the calibration curve

Calculation:

Concentration (µg/mL) = (Peak Area - Intercept) / Slope

The final amount in the original sample is then calculated, accounting for all dilution steps:

% this compound = (Concentration from HPLC * Dilution Factor * Volume) / (Initial Sample Weight * 10,000)

Visualized Workflows

Overall Experimental Workflow

G cluster_prep Preparation Phase cluster_working Working Solutions cluster_analysis Analysis Phase cluster_data Data Processing A Prepare Mobile Phase (ACN/Water 85:15) F System Equilibration A->F B Prepare Standard Stock (1000 µg/mL in MeOH) D Dilute Standards (10-200 µg/mL in Mobile Phase) B->D C Prepare Sample Stock (e.g., 10 mg/mL in MeOH) E Dilute Sample (to ~100 µg/mL in Mobile Phase) C->E H Analyze Blanks, Standards, and Samples D->H E->H G System Suitability Test (5 injections of 100 µg/mL Std) F->G G->H I Integrate Peaks H->I J Generate Calibration Curve I->J K Calculate Sample Concentration J->K

Caption: High-level workflow from preparation to final calculation.

Method Validation Logic

G cluster_tests Validation Parameters (ICH Q2) Specificity Specificity (No Interference) Validated Method is Validated Specificity->Validated All Pass NotValidated Method Requires Optimization Specificity->NotValidated Any Fail Linearity Linearity (r² ≥ 0.999) Linearity->Validated All Pass Linearity->NotValidated Any Fail Accuracy Accuracy (98-102% Recovery) Accuracy->Validated All Pass Accuracy->NotValidated Any Fail Precision Precision (%RSD ≤ 2.0%) Precision->Validated All Pass Precision->NotValidated Any Fail LOQ Limit of Quantification (S/N ≥ 10) LOQ->Validated All Pass LOQ->NotValidated Any Fail Robustness Robustness (Unaffected by small changes) Robustness->Validated All Pass Robustness->NotValidated Any Fail Is Method Suitable? Is Method Suitable? Is Method Suitable?->Specificity Is Method Suitable?->Linearity Is Method Suitable?->Accuracy Is Method Suitable?->Precision Is Method Suitable?->LOQ Is Method Suitable?->Robustness

References

In vitro assays to determine cytotoxicity of Caryophyllene formate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

A Comprehensive Framework for In Vitro Cytotoxicity Profiling of Caryophyllene Formate

Abstract

This compound, an ester derivative of the bicyclic sesquiterpene β-caryophyllene, is gaining interest in pharmaceutical and biotechnological research. As with any novel compound intended for biological application, a thorough assessment of its cytotoxic potential is a mandatory first step. This guide provides a multi-faceted strategy for determining the in vitro cytotoxicity of this compound. We move beyond single-endpoint assays to build a comprehensive profile, elucidating not only the dose-dependent effects on cell viability but also the potential mechanisms of cell death. This document details the rationale and step-by-step protocols for a tiered approach, beginning with primary viability screening (MTT, LDH, Neutral Red) and progressing to mechanistic assays for apoptosis (Annexin V/PI, Caspase Activity).

Introduction: The Scientific Imperative for Cytotoxicity Testing

This compound belongs to the family of sesquiterpenoids, natural products renowned for their diverse pharmacological activities. Its parent compound, β-caryophyllene, and its oxide derivative have demonstrated selective cytotoxic effects against various cancer cell lines, often by inducing apoptosis and cell cycle arrest[1][2][3][4][5][6]. These findings provide a strong rationale for investigating this compound's potential as a therapeutic agent.

However, cytotoxicity is a double-edged sword. While it is a desired trait for anticancer agents, it is an adverse effect for other therapeutic applications. Therefore, establishing a precise cytotoxic profile is a critical step in the drug discovery and development pipeline[7][8][9]. This process determines the concentration window at which a compound can be safely studied for its intended biological effects and identifies its potential as a cytotoxic agent itself.

This guide advocates for a holistic approach. Relying on a single assay can be misleading, as different assays measure distinct cellular parameters. For instance, a compound might inhibit mitochondrial respiration (affecting an MTT assay) without immediately compromising membrane integrity (measured by an LDH assay). By integrating data from multiple assays, researchers can construct a robust and reliable cytotoxicity profile for this compound.

Guiding Principles for Assay Selection: A Multi-Parametric Approach

To build a comprehensive understanding of this compound's effect on cells, it is essential to probe multiple cellular health indicators. We recommend a tiered approach that first establishes general toxicity and then explores the specific mechanism of cell death.

Parameter Assessed Primary Assay Principle
Metabolic Activity MTT AssayMeasures mitochondrial dehydrogenase activity, an indicator of a metabolically active cell population[10][11][12].
Membrane Integrity LDH Release AssayQuantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes[13][14][15][16].
Lysosomal Integrity Neutral Red Uptake AssayBased on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes[17][18][19][20].
Apoptosis (Early) Annexin V StainingDetects the externalization of phosphatidylserine (PS) on the cell surface, a key hallmark of early-stage apoptosis[21][22].
Apoptosis (Execution) Caspase Activity AssayMeasures the activity of key executioner caspases (e.g., Caspase-3/7), proteases that are activated during the apoptotic cascade[23][24][25][26][27].

This multi-assay strategy provides a self-validating system. For example, a decrease in viability from the MTT assay coupled with an increase in LDH release and positive Annexin V staining provides strong, multi-faceted evidence of cytotoxicity mediated by apoptosis.

Tier 1: Primary Cytotoxicity Screening Protocols

The initial goal is to determine the concentration of this compound that induces a 50% reduction in cell viability (IC50).

MTT Assay: Assessing Metabolic Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method wherein the yellow tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product[10][12]. The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells[11][28].

Diagram: MTT Assay Workflow

MTT_Workflow seed 1. Seed Cells in 96-well plate incubate1 2. Incubate (24h) for cell attachment seed->incubate1 treat 3. Treat with this compound (various concentrations) incubate1->treat incubate2 4. Incubate (24, 48, or 72h) treat->incubate2 add_mtt 5. Add MTT Reagent (Incubate 3-4h) incubate2->add_mtt solubilize 6. Add Solubilizing Agent (e.g., DMSO) add_mtt->solubilize shake 7. Shake plate to dissolve formazan solubilize->shake read 8. Read Absorbance (570 nm) shake->read calculate 9. Calculate % Viability and determine IC50 read->calculate

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol: MTT Assay [28][29]

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of this compound in serum-free culture medium at 2x the final desired concentration. A vehicle control (e.g., DMSO, ethanol) at the highest concentration used for dilution should also be prepared.

  • Cell Treatment: Carefully remove the culture medium from the wells. Add 100 µL of the appropriate this compound dilution or control solution to each well. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals[12]. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[12].

  • Data Analysis:

    • Formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100.

    • Plot % Cell Viability against the log concentration of this compound to determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Rupture

Principle: This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of necrosis or late apoptosis[13][14][16]. The assay uses a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce a tetrazolium salt (INT or WST) to a colored formazan product, which is measured spectrophotometrically[14].

Diagram: LDH Assay Workflow

LDH_Workflow cluster_prep Cell Culture & Treatment cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed and Treat Cells (as in MTT protocol) incubate 2. Incubate for desired duration (e.g., 24-72h) seed->incubate prep_controls 3. Prepare Controls: Spontaneous Release (untreated) Maximum Release (lysis buffer) incubate->prep_controls centrifuge 4. Centrifuge Plate (400 x g, 5 min) transfer 5. Transfer Supernatant to a new assay plate prep_controls->transfer centrifuge->transfer add_reagent 6. Add LDH Reaction Mixture transfer->add_reagent incubate_reagent 7. Incubate at RT (30 min) (protected from light) add_reagent->incubate_reagent stop_rxn 8. Add Stop Solution (optional) incubate_reagent->stop_rxn read 9. Read Absorbance (490 nm) stop_rxn->read calculate 10. Calculate % Cytotoxicity read->calculate

Caption: Workflow for quantifying cytotoxicity via LDH release.

Protocol: LDH Assay [14][15]

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Prepare Controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Add a lysis buffer (e.g., 10X Lysis Buffer provided in kits, often containing Triton X-100) to a set of untreated control wells 45 minutes before the end of the incubation period.

    • Background Control: Medium only (no cells).

  • Collect Supernatant: Following incubation, centrifuge the 96-well plate at 400-600 x g for 5 minutes to pellet the cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Add Reaction Mixture: Prepare the LDH Reaction Mixture according to the manufacturer's instructions (typically a mix of substrate, cofactor, and diaphorase). Add 50 µL of this mixture to each well containing supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution (if provided in the kit) to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A background reading at 680 nm can be subtracted to correct for instrument noise[14].

  • Data Analysis:

    • Formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.[29]

    • Plot % Cytotoxicity against the log concentration of this compound to determine the IC50 value.

Neutral Red (NR) Uptake Assay: Assessing Lysosomal Integrity

Principle: This assay is based on the ability of viable, healthy cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The dye penetrates cell membranes via non-ionic diffusion and accumulates in the low-pH environment of the lysosomes[18]. Cytotoxic insults that damage the cell membrane or lysosomal membrane result in a decreased uptake and binding of the dye[17][19]. The amount of dye extracted from the cells after washing is proportional to the number of viable cells[20].

Protocol: Neutral Red Uptake Assay [17][18]

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Dye Incubation: After the treatment period, remove the medium and add 100 µL of pre-warmed medium containing Neutral Red (typically 33-50 µg/mL) to each well.

  • Incubate: Incubate the plate for 2-3 hours at 37°C, 5% CO₂, allowing viable cells to take up the dye.

  • Wash: Carefully discard the Neutral Red solution. Wash the cells with 150 µL of a wash buffer (e.g., DPBS) to remove any unincorporated dye.

  • Dye Extraction: Add 150 µL of a destain solution (typically 50% ethanol, 49% water, 1% glacial acetic acid) to each well to extract the dye from the lysosomes.

  • Solubilization: Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the dye.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Formula: % Viability = [(OD of Treated Cells) / (OD of Untreated Control)] x 100.

    • Plot % Viability against the log concentration of this compound to determine the IC50 value.

Tier 2: Elucidating the Mechanism of Cell Death

If the primary screening assays indicate significant cytotoxicity, the next logical step is to determine whether this compound induces apoptosis or necrosis. Studies on related compounds suggest apoptosis is a likely mechanism[1][3][6].

Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay is a gold standard for detecting apoptosis[30]. In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can bind to these exposed PS residues[22]. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised[21]. This dual staining allows for the differentiation of four cell populations.

Diagram: Apoptosis vs. Necrosis Pathway

Apoptosis_Pathway cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) compound This compound ps_flip Phosphatidylserine (PS) Translocation compound->ps_flip Induces swelling Cell Swelling compound->swelling Induces caspase Caspase Activation (Initiator & Executioner) ps_flip->caspase annexin_v Annexin V Assay (Detects PS) ps_flip->annexin_v blebbing Membrane Blebbing caspase->blebbing caspase_assay Caspase Assay (Measures Activity) caspase->caspase_assay bodies Formation of Apoptotic Bodies blebbing->bodies membrane_rupture Plasma Membrane Rupture swelling->membrane_rupture release Release of Intracellular Contents (LDH) membrane_rupture->release ldh_assay LDH Assay (Measures Release) release->ldh_assay

Caption: Differentiating apoptosis and necrosis and the assays used to detect them.

Protocol: Annexin V/PI Staining [21][31]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for the desired time. Include untreated (negative) and positive controls (e.g., staurosporine-treated).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or mild trypsinization. Centrifuge the collected cell suspension at 400 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with cold 1X PBS. Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (100 µg/mL working solution) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples by flow cytometry as soon as possible. Use single-stained controls to set up compensation and quadrants correctly.

Data Interpretation:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (due to primary necrosis).

Caspase Activity Assays

Principle: A key feature of apoptosis is the activation of a family of cysteine proteases called caspases[24][25]. These enzymes act in a cascade, with initiator caspases (e.g., -8, -9) activating executioner caspases (e.g., -3, -7)[24][25]. Executioner caspases are responsible for cleaving cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Assays typically use a specific peptide substrate for a caspase (e.g., DEVD for Caspase-3/7) conjugated to a colorimetric (pNA) or fluorometric (AFC, AMC) reporter[24]. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.

Protocol: Caspase-3/7 Colorimetric Assay

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as previously described.

  • Cell Lysis: After treatment, centrifuge the plate and remove the supernatant. Add a chilled cell lysis buffer to each well and incubate on ice for 10 minutes.

  • Prepare Reaction: Transfer the cell lysates to a new plate. Add 2X Reaction Buffer containing the DTT cofactor.

  • Add Substrate: Add the Caspase-3 substrate (e.g., DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Reading: Measure the absorbance at 400-405 nm using a microplate reader.

  • Data Analysis: The fold-increase in caspase activity can be determined by comparing the absorbance of the treated samples to the untreated control.

Data Summary and Interpretation

To provide a clear overview, summarize the calculated IC50 values from the primary screening assays in a table.

Assay Parameter Measured IC50 (µM) for this compound
MTT Assay Mitochondrial Activity[Insert Value]
LDH Assay Membrane Permeability[Insert Value]
Neutral Red Assay Lysosomal Integrity[Insert Value]

References

Protocol for the Dissolution and Experimental Application of Caryophyllene Formate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol

Abstract

Caryophyllene formate is a sesquiterpenoid ester with significant potential in various research fields, including pharmacology and fragrance science. Its highly lipophilic nature presents a considerable challenge for dissolution in aqueous systems typical of biological experiments. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization of this compound for both in vitro and in vivo studies. It details the physicochemical properties of the compound, outlines principles for solvent selection, and offers validated, step-by-step protocols for preparing stable solutions suitable for cell-based assays and animal models. The causality behind experimental choices is explained to ensure scientific rigor and reproducibility.

Physicochemical Characterization of this compound

Understanding the inherent properties of this compound is the foundation for developing a successful dissolution strategy. As a derivative of β-caryophyllene alcohol, it is a non-polar, hydrophobic molecule, rendering it virtually insoluble in water.[1][2] The key is to leverage solvents or solvent systems that can accommodate its lipophilic character without compromising the integrity of the biological experiment.

A summary of its relevant physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₁₆H₂₆O₂[1][3][4]
Molecular Weight ~250.38 g/mol [1][3]
Appearance Colorless to pale yellow liquid/solid[1][5]
LogP (o/w) ~4.6 - 5.0[3][5][6][7]
Water Solubility Insoluble / Very low (est. 1.673 mg/L)[1][7]
Organic Solubility Soluble in ethanol, methanol, isopropanol[3]

The high LogP value confirms the compound's strong preference for a lipid environment over an aqueous one, which is the primary obstacle to overcome.

Core Principles for Solvent Selection

The selection of an appropriate solvent is contingent on the experimental system. A solvent suitable for a high-concentration stock solution is often inappropriate for direct application to live cells or for in-vivo administration. The decision-making process should be guided by a tiered approach that considers solubility, compatibility, and toxicity.

Caption: Solvent selection workflow for this compound.

A critical and non-negotiable component of any experiment involving solvents is the vehicle control . This group receives the exact same solvent mixture, at the same final concentration, but without the dissolved compound. This practice is essential to differentiate the biological effects of this compound from any potential effects induced by the solvent system itself.[8][9][10]

Protocol for In Vitro Applications (Cell-Based Assays)

For in vitro experiments, the standard method involves creating a concentrated stock solution in a water-miscible organic solvent, which is then diluted to the final working concentration in the aqueous cell culture medium.

Materials
  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 100% Ethanol (200 proof), molecular biology grade

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Calibrated pipettes

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

  • Target cell culture medium

Protocol: Preparation of a High-Concentration Primary Stock (e.g., 50 mM)

Causality: DMSO and ethanol are chosen because they are strong organic solvents capable of dissolving highly lipophilic compounds like this compound and are miscible with water, allowing for subsequent dilution into culture media.[11][12] DMSO is generally preferred for its stronger solvating power for very non-polar molecules.[13]

  • Calculate Mass: Determine the mass of this compound needed. For a 50 mM stock in 1 mL: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) Mass = 0.050 mol/L × 0.001 L × 250.38 g/mol × 1000 = 12.52 mg

  • Weigh Compound: Accurately weigh 12.52 mg of this compound into a sterile microcentrifuge tube or glass vial.

  • Add Solvent: Add 1 mL of cell culture grade DMSO (or 100% Ethanol) to the vial.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes until the compound is fully dissolved. A brief sonication in a water bath can aid dissolution if needed.[11][12]

  • Inspect: Visually confirm that the solution is clear and free of any particulates. This is your 50 mM Primary Stock .

  • Storage: Store the primary stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[11][12]

Protocol: Preparation of Working Solutions in Aqueous Media

Causality: Rapidly diluting a lipophilic compound from an organic stock into an aqueous medium can cause it to precipitate out of solution, a phenomenon known as "oiling out." The following technique minimizes this by ensuring rapid and turbulent mixing.

Caption: Workflow for diluting stock solution into aqueous media.

  • Calculate Dilution: To prepare a 50 µM working solution from a 50 mM stock, a 1:1000 dilution is required.

  • Prepare Medium: Add 999 µL of pre-warmed cell culture medium to a sterile tube.

  • Dilute Stock: While vigorously vortexing the tube of medium, add 1 µL of the 50 mM Primary Stock. It is crucial to dispense the stock directly into the liquid under agitation.

  • Final Concentration Check: The final DMSO concentration in this example is 0.1%. For most cell lines, the final DMSO concentration should not exceed 0.5%, and ideally should be kept below 0.1% to avoid solvent-induced artifacts.[8][9] Always run a vehicle control with 0.1% DMSO in the medium.

Protocol for In Vivo Applications (Animal Studies)

Direct injection of DMSO or ethanol is toxic and not permissible for most animal studies. Therefore, this compound must be prepared in a biocompatible vehicle designed for systemic administration. The following formulations are adapted from protocols used for the parent compound, β-caryophyllene, and are suitable starting points.[8][11][12][14]

Recommended Vehicle Formulations
FormulationCompositionAdministration RouteNotes
1. PEG/Tween/Saline 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineIntraperitoneal (IP), Oral (PO)A common co-solvent system for hydrophobic compounds.[11][12]
2. Ethanol/Oil 10% Ethanol, 90% Corn Oil (or Sesame/Olive Oil)Oral (PO), Subcutaneous (SC)Suitable for oral gavage or subcutaneous depots.[11][14]
3. Cyclodextrin 10% Ethanol, 90% (20% SBE-β-CD in Saline)Intravenous (IV), Intraperitoneal (IP)Sulfobutyl ether β-cyclodextrin (SBE-β-CD) encapsulates the drug to improve aqueous solubility.[11][14]

Important: The final dose volume and solvent tolerability must be determined in accordance with institutional animal care and use committee (IACUC) guidelines.[8][15]

Protocol: Preparation of PEG/Tween/Saline Formulation

Causality: This protocol follows a specific order of addition. The drug is first dissolved in the organic solvent (DMSO). The surfactant (Tween-80) and co-solvent (PEG300) are added next to create a stable organic phase before the final, gradual addition of the aqueous component (saline) to form a microemulsion or clear solution. Reversing this order would cause immediate precipitation of the drug.

  • Weigh Compound: Weigh the required amount of this compound into a sterile glass vial.

  • Dissolve in DMSO: Add the volume of DMSO corresponding to 10% of the final desired volume. Vortex/sonicate until fully dissolved.

  • Add PEG300: Add the volume of PEG300 corresponding to 40% of the final volume. Vortex to mix thoroughly.

  • Add Tween-80: Add the volume of Tween-80 corresponding to 5% of the final volume. Vortex until the solution is homogenous.

  • Add Saline: Add the sterile saline (45% of final volume) dropwise while continuously vortexing. This gradual addition is critical to prevent the compound from crashing out of solution.

  • Final Solution: The final preparation should be a clear, homogenous solution. It should be prepared fresh before each use.[14] Administer this formulation to the treatment group and the identical formulation without this compound to the vehicle control group.

Storage and Stability

  • Neat Compound: Store this compound in a tightly sealed container at 4°C, protected from light and moisture.[1]

  • Stock Solutions: Store primary stock solutions (in DMSO or ethanol) at -20°C or -80°C in small, single-use aliquots. This minimizes degradation from repeated freeze-thaw cycles.[11][12]

  • In Vivo Formulations: Aqueous-based formulations for animal studies should be prepared fresh on the day of use and should not be stored.[14]

Safety Precautions

  • Handle this compound and all solvents in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before use for detailed hazard information.

  • Dispose of chemical waste according to institutional and local regulations.

References

Application Notes: Utilizing Caryophyllene Formate as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, analytical scientists, and quality control professionals on the effective use of Caryophyllene Formate (CAS No. 58096-46-1) as a reference standard. This compound, a sesquiterpene ester, is a significant component in the flavor and fragrance industries and serves as a critical marker for quality assessment in natural product analysis.[1][2] These application notes delineate the essential physicochemical properties, provide detailed, field-proven protocols for the preparation of standard solutions, and outline a complete workflow for the validation of analytical methods, primarily focusing on Gas Chromatography (GC). The causality behind experimental choices is explained to ensure robust and reproducible results, adhering to the principles of scientific integrity and self-validating systems.

Introduction to this compound

This compound, also known as neo-patchouli, is a bicyclic sesquiterpene ester recognized for its distinctive woody, spicy, and amber aroma profile.[3][4][5] It is found naturally in some essential oils, such as that of Zingiber mioga, and is widely utilized as a fragrance and flavoring agent in cosmetics, perfumes, and food products.[1][6] The increasing demand for natural and plant-derived ingredients necessitates precise analytical control to ensure product identity, purity, and consistency.

The use of a well-characterized this compound reference standard is paramount for:

  • Quality Control (QC): Quantifying the analyte in raw materials (e.g., essential oils) and finished goods.

  • Method Development & Validation: Establishing reliable analytical methods for routine analysis.

  • Stability Testing: Assessing the degradation of the compound under various storage conditions.

  • Research & Development: Investigating the properties and potential applications of natural products.

This guide is designed to equip laboratory professionals with the necessary protocols and scientific rationale to confidently implement this compound as a reference standard in their analytical workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct handling, storage, and application in analytical methods. The properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 58096-46-1[7][8]
Molecular Formula C₁₆H₂₆O₂[7][9]
Molecular Weight 250.38 g/mol [6][7][9]
Appearance Colorless to pale yellow liquid[2][10]
Boiling Point ~305 °C at 760 mmHg[7][11]
Flash Point ~124.7 °C[7][11]
Density ~1.03 g/cm³[7][10]
Refractive Index ~1.507 at 20°C[7][10]
Solubility Soluble in ethanol, methanol, isopropanol. Insoluble in water.[9][12]
LogP (o/w) ~4.6 - 5.0[7][11]
Odor Profile Woody, spicy, amber, sweet, peppery[2][3][9]

Reference Standard Preparation and Handling

The integrity of any quantitative analysis begins with the proper handling and preparation of the reference standard. Errors at this stage will propagate throughout the entire analytical process.

Sourcing, Storage, and Stability
  • Procurement: The this compound reference standard should be procured from a reputable supplier that provides a comprehensive Certificate of Analysis (CoA). The CoA must specify the purity (assay value, typically ≥95%), identity confirmation (e.g., by MS, NMR), and a batch/lot number for traceability.

  • Storage: To ensure stability, the reference standard should be stored in a tightly sealed, amber glass vial to protect it from light. It should be kept in a cool, controlled environment, as recommended by the supplier, typically refrigerated.[13] While specific stability data is limited, related sesquiterpenes are known to be susceptible to oxidation and isomerization when exposed to air, light, and heat.[14]

  • Handling: Always allow the standard to equilibrate to ambient laboratory temperature before opening the container to prevent condensation of atmospheric moisture. Use calibrated analytical balances and Class A volumetric glassware for all weighing and dilution steps.

Protocol 1: Preparation of Stock and Working Standard Solutions

This protocol describes the preparation of a primary stock solution and a series of working standards for constructing a calibration curve.

Materials:

  • This compound Reference Standard

  • Methanol or Ethanol (HPLC or GC-grade)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Calibrated micropipettes

  • Analytical balance (readable to 0.01 mg)

  • Ultrasonic bath

Procedure:

  • Prepare Primary Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL Class A volumetric flask. Record the exact weight.

    • Causality: Weighing a larger mass (e.g., >10 mg) minimizes the impact of weighing errors on the final concentration accuracy.

    • Add approximately 15 mL of GC-grade methanol or ethanol. The choice of solvent is based on the high solubility of this compound in alcohols.[9]

    • Sonicate the flask for 5-10 minutes to ensure complete dissolution of the standard. Visually inspect for any undissolved particulate matter.

    • Allow the solution to return to ambient temperature.

    • Dilute to the mark with the same solvent. Cap and invert the flask at least 15 times to ensure homogeneity.

    • Calculate the exact concentration using the formula: Concentration (µg/mL) = (Weight of standard (mg) × Purity) / Volume of flask (mL) × 1000

    • Transfer the stock solution to a labeled amber glass vial and store under refrigeration.

  • Prepare Working Standard Solutions:

    • Prepare a series of at least five working standards by performing serial dilutions of the primary stock solution. For example, to create a calibration curve ranging from 1 to 50 µg/mL.

    • Example Dilution Series:

      • 50 µg/mL: Pipette 2.5 mL of the 1000 µg/mL stock into a 50 mL volumetric flask and dilute to volume.

      • 25 µg/mL: Pipette 2.5 mL of the 1000 µg/mL stock into a 100 mL volumetric flask and dilute to volume.

      • 10 µg/mL: Pipette 1 mL of the 1000 µg/mL stock into a 100 mL volumetric flask and dilute to volume.

      • 5 µg/mL: Pipette 0.5 mL of the 1000 µg/mL stock into a 100 mL volumetric flask and dilute to volume.

      • 1 µg/mL: Pipette 1 mL of the 50 µg/mL working standard into a 50 mL volumetric flask and dilute to volume.

    • Causality: Using a multi-point calibration curve is essential for confirming the linearity of the detector response across the desired analytical range, a core requirement for method validation.

    • Each working standard should be transferred to a labeled autosampler vial for analysis.

Application in Analytical Method Validation

Validation of an analytical method is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[15][16] The following protocol outlines the validation of a Gas Chromatography (GC) method for the quantification of this compound.

Workflow for Analytical Method Validation

The following diagram illustrates the logical flow of a typical analytical method validation process.

Method_Validation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Data Acquisition cluster_eval Phase 3: Evaluation & Reporting StdPrep Reference Standard Preparation Linearity Linearity & Range StdPrep->Linearity SamplePrep Sample Matrix Preparation Accuracy Accuracy (Spike/Recovery) SamplePrep->Accuracy Precision Precision (Repeatability) SamplePrep->Precision Specificity Specificity SamplePrep->Specificity LOD_LOQ LOD & LOQ Determination Linearity->LOD_LOQ DataEval Data Evaluation vs. Acceptance Criteria Linearity->DataEval Accuracy->DataEval Precision->DataEval Specificity->DataEval LOD_LOQ->DataEval Report Final Validation Report DataEval->Report CB2_Signaling cluster_membrane Cell Membrane cluster_cytosol CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Ligand β-Caryophyllene (or derivative) Ligand->CB2 Binds & Activates Response Cellular Response (e.g., ↓ Inflammation) cAMP->Response

References

Application Note & Protocols: A Framework for the In Vitro Investigation of Caryophyllene Formate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Sesquiterpene Ester

Caryophyllene formate (C₁₆H₂₆O₂) is a sesquiterpene ester, a derivative of the well-studied bicyclic sesquiterpene, β-caryophyllene[1][2]. While β-caryophyllene is extensively recognized for its selective agonism of the cannabinoid receptor 2 (CB2) and its associated anti-inflammatory, analgesic, and anti-proliferative properties, its formate ester remains largely uncharacterized in biological systems[3][4][5]. The structural similarity to its parent compound suggests that this compound may possess analogous or novel bioactivities, making it a compelling candidate for investigation in drug discovery and development.

This guide provides a comprehensive framework for the initial in vitro characterization of this compound. As a highly lipophilic molecule (estimated XLogP3-AA: 4.7), its study in aqueous cell culture environments presents specific methodological challenges[6]. The protocols herein are designed to address these challenges, establishing a robust, self-validating workflow from fundamental compound handling to preliminary mechanistic analysis. We will focus on investigating its potential anti-inflammatory effects using a well-established macrophage model, providing researchers with the necessary tools to determine its cytotoxicity profile, quantify its impact on key inflammatory mediators, and probe its influence on critical signaling pathways.

Section 1: Essential First Steps - Compound Handling and Stock Solution Preparation

The high lipophilicity of this compound necessitates careful preparation to ensure its solubility and bioavailability in cell culture media, preventing precipitation and ensuring reproducible results[7]. The primary goal is to prepare a high-concentration stock solution in an organic solvent that can be serially diluted to working concentrations, keeping the final solvent concentration in the culture medium at a non-toxic level (typically ≤0.1% for DMSO)[8].

Protocol 1.1: Preparation of this compound Stock Solution

Causality: Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power for lipophilic compounds and its relatively low toxicity to most cell lines at concentrations below 0.1%[7]. This protocol ensures the compound is fully dissolved before its introduction to the aqueous culture medium, minimizing precipitation.

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet to maintain the sterility of the stock solution.

  • Weighing: Accurately weigh 10 mg of this compound powder (MW: 250.38 g/mol ) into a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Add sterile, cell culture-grade DMSO to the tube to achieve a final concentration of 40 mM.

    • Calculation: (10 mg / 250.38 g/mol ) / 0.040 mol/L = 0.000998 L, or ~1.0 mL of DMSO.

  • Dissolution: Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used if particulates remain.

  • Storage: Aliquot the 40 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. This stock is considered 1000x for a final testing concentration of 40 µM.

Section 2: Determining the Therapeutic Window - Cytotoxicity Profiling

Before assessing the biological activity of this compound, it is imperative to determine its non-toxic concentration range. This ensures that any observed effects in subsequent functional assays are due to specific biological modulation and not a general cytotoxic response[9][10]. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of mitochondrial dehydrogenases in viable cells[11].

Protocol 2.1: Cell Viability Assessment via MTT Assay

Self-Validation: This protocol incorporates a vehicle control (media with the highest concentration of DMSO used) to ensure that the solvent itself does not impact cell viability. The resulting dose-response curve is essential for selecting sub-toxic concentrations for all future experiments.

  • Cell Seeding: Seed RAW 264.7 murine macrophages into a 96-well flat-bottom plate at a density of 1 x 10⁵ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence[12].

  • Compound Preparation: Prepare serial dilutions of the 40 mM this compound stock solution in complete DMEM to create 2x working solutions. For example, to achieve final concentrations of 50, 25, 12.5, 6.25, 3.12, and 1.56 µM.

  • Cell Treatment: Carefully aspirate the old medium from the cells. Add 100 µL of the prepared working solutions to the respective wells. Include wells for "untreated control" (fresh medium only) and "vehicle control" (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control:

    • % Viability = (Absorbance_treated / Absorbance_control) * 100

Data Presentation: Hypothetical Cytotoxicity Profile
Concentration (µM)% Cell Viability (Mean ± SD)Interpretation
Vehicle (0.1% DMSO)99.1 ± 4.2Solvent is non-toxic
198.5 ± 5.1Non-toxic
596.2 ± 3.8Non-toxic
1094.7 ± 4.5Non-toxic
2588.3 ± 6.2Minimal effect
5065.4 ± 7.1Moderate cytotoxicity
10022.1 ± 5.9Significant cytotoxicity

Based on this hypothetical data, concentrations ≤ 25 µM should be used for subsequent functional assays.

G cluster_prep Phase 1: Preparation & Safety cluster_func Phase 2: Functional & Mechanistic Assays cluster_analysis Phase 3: Data Analysis Compound This compound Stock Solution (40 mM in DMSO) Cytotoxicity Protocol 2.1: MTT Assay on RAW 264.7 Cells Compound->Cytotoxicity DoseSelect Select Non-Toxic Concentrations (e.g., ≤25 µM) Cytotoxicity->DoseSelect LPS_Stim Induce Inflammation (LPS Stimulation) DoseSelect->LPS_Stim Use Safe Doses NO_Assay Protocol 3.1: Nitric Oxide Measurement (Griess Assay) LPS_Stim->NO_Assay Cytokine_Assay Protocol 3.2: Cytokine Quantification (ELISA) LPS_Stim->Cytokine_Assay WB_Assay Protocol 4.1: Pathway Analysis (Western Blot) LPS_Stim->WB_Assay Data_Analysis Calculate IC50 Analyze Pathway Modulation NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis WB_Assay->Data_Analysis

Figure 1: Experimental workflow for in vitro characterization of this compound.

Section 3: Assessing Anti-inflammatory Activity

Macrophages are central to the inflammatory response. Upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, they produce a cascade of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[13][14]. The following protocols are designed to quantify the inhibitory effect of this compound on these key markers.

Protocol 3.1: Quantification of Nitric Oxide (NO) Production

Causality: Inducible nitric oxide synthase (iNOS) is upregulated during inflammation, leading to a surge in NO production. The Griess assay is a straightforward colorimetric method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant, serving as a proxy for iNOS activity[15].

  • Cell Seeding & Treatment: Seed RAW 264.7 cells in a 24-well plate at 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells for 1 hour with non-toxic concentrations of this compound (e.g., 1, 5, 10, 25 µM) determined from Protocol 2.1.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the "untreated control".

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution). Incubate for 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Protocol 3.2: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6)

Causality: TNF-α and IL-6 are pivotal cytokines that drive the inflammatory response. An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of these secreted proteins in the culture supernatant[16].

  • Cell Treatment and Supernatant Collection: Follow steps 1-5 from Protocol 3.1, collecting the remaining supernatant for cytokine analysis. Centrifuge the supernatant at 1,500 rpm for 10 minutes to pellet any cell debris and store at -80°C until use.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for your specific kit. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected cell supernatants and standards.

    • Adding a detection antibody.

    • Adding a substrate to produce a measurable colorimetric or chemiluminescent signal.

  • Analysis: Calculate the cytokine concentrations in your samples based on the standard curve generated.

Section 4: Elucidating the Mechanism of Action

A key aspect of characterizing a novel compound is understanding how it exerts its effects. The anti-inflammatory activity of many natural products, including β-caryophyllene, is mediated through the inhibition of pro-inflammatory signaling pathways[3]. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory gene expression induced by LPS[17][18][19].

G cluster_nuc LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p65/p50) p_NFkB p-NF-κB NFkB->p_NFkB Phosphorylates Nucleus Nucleus p_IkB->NFkB Releases p_NFkB->Nucleus Translocates Genes Inflammatory Genes (iNOS, TNF-α, IL-6) p_NFkB->Genes Induces Transcription Hypothesis Caryophyllene Formate Hypothesis->IKK Inhibits?

Figure 2: Hypothesized inhibition of the canonical NF-κB signaling pathway.

Protocol 4.1: Western Blot Analysis of NF-κB and MAPK Pathways

Causality: LPS activates the IKK complex, which phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of the NF-κB p65 subunit[20][21]. Simultaneously, LPS activates MAPK cascades, including p38 and JNK[22][23]. Western blotting allows for the quantification of the phosphorylated (i.e., activated) forms of these proteins, providing a direct measure of pathway activation.

  • Cell Lysis: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with this compound and stimulate with LPS for a shorter duration (e.g., 30-60 minutes, as signaling events are rapid).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading[12].

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated and total forms of key proteins (e.g., phospho-p65, total p65, phospho-IκBα, phospho-p38, total p38). A loading control like β-actin is essential.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to their respective total protein levels to determine the specific effect on activation.

References

Application Notes and Protocols: A Framework for Investigating Caryophyllene Formate's Anti-Cancer Potential in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Investigating Caryophyllene Formate

This compound, a sesquiterpene ester, represents a compelling yet underexplored molecule in the landscape of oncological research.[1][2][3][4] While direct studies on its anti-cancer efficacy are nascent, its chemical lineage connects it to a class of compounds, sesquiterpenes, that have demonstrated significant potential in modulating cancer cell behavior.[5][6][7][8] Notably, its close relative, β-caryophyllene, has been shown to inhibit the proliferation of various cancer cells, including non-small cell lung cancer, and to induce apoptosis.[9][10][11][12][13] The established anti-cancer activities of related sesquiterpenes provide a strong rationale for the systematic investigation of this compound as a potential therapeutic agent.[5][14]

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the anti-cancer properties of this compound in vitro. The protocols herein are designed to be self-validating, progressing from initial cytotoxicity screening to in-depth mechanistic studies of apoptosis, cell cycle arrest, and key signaling pathway modulation.

Experimental Workflow: A Phased Approach to Characterization

A logical and phased experimental design is crucial for the efficient and effective characterization of a novel compound. The following workflow is proposed to systematically elucidate the anti-cancer potential of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Elucidation of Cell Death Mechanisms cluster_2 Phase 3: Cell Cycle Analysis cluster_3 Phase 4: Mechanistic Investigation of Signaling Pathways A Dose-Response Cytotoxicity Assays (MTT/LDH) B Determination of IC50 Values A->B C Apoptosis vs. Necrosis Differentiation (Annexin V/PI Staining) B->C D Caspase Activation Assays (Caspase-3/7, -8, -9) C->D E Mitochondrial Membrane Potential Assay D->E F Propidium Iodide Staining and Flow Cytometry E->F G Analysis of Cell Cycle Phase Distribution F->G H Western Blot Analysis of Key Signaling Proteins G->H I PI3K/Akt, MAPK/ERK, and NF-κB Pathways H->I

Figure 1: Proposed experimental workflow for this compound.

Phase 1: Initial Cytotoxicity Screening

Rationale: The initial step is to determine if this compound exhibits cytotoxic or cytostatic effects on cancer cell lines and to establish a working concentration range for subsequent experiments. This is achieved by performing dose-response assays to determine the half-maximal inhibitory concentration (IC50).

Protocol 1.1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells, providing an indication of cell viability.[15]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed 0.1% to avoid solvent-induced toxicity.

  • Remove the old medium and add 100 µL of the diluted this compound to the respective wells. Include vehicle-only controls.

  • Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Parameter Description
Cell Lines At least three different cancer cell lines to assess specificity.
Concentration Range A wide range, e.g., 0.1 µM to 100 µM, in a semi-log dilution series.
Incubation Times 24, 48, and 72 hours to assess time-dependent effects.
Controls Untreated cells and vehicle-treated cells.

Phase 2: Elucidation of Cell Death Mechanisms

Rationale: Once cytotoxicity is established, it is crucial to determine the mode of cell death induced by this compound. Apoptosis, or programmed cell death, is a preferred mechanism for anti-cancer agents as it typically does not elicit an inflammatory response.[16][17][18]

Protocol 2.1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[20] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.

Materials:

  • Cancer cells treated with this compound at IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described above. Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Population Annexin V Staining PI Staining Interpretation
Q1NegativePositiveNecrotic
Q2PositivePositiveLate Apoptotic
Q3NegativeNegativeViable
Q4PositiveNegativeEarly Apoptotic

Phase 3: Cell Cycle Analysis

Rationale: Many anti-cancer compounds exert their effects by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death.[12][13] Flow cytometric analysis of DNA content using propidium iodide (PI) staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21][22][23][24]

Protocol 3.1: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Cancer cells treated with this compound at IC50 concentration for 24 or 48 hours.

  • Cold 70% ethanol

  • Propidium iodide staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest and wash the cells with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Phase 4: Mechanistic Investigation of Signaling Pathways

Rationale: To understand the molecular mechanisms underlying the effects of this compound, it is essential to investigate its impact on key signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt, MAPK/ERK, and NF-κB pathways are frequently dysregulated in cancer and are common targets for therapeutic intervention.[25][26][27][28][29][30][31][32][33][34][35][36][37][38][39] The related compound, β-caryophyllene oxide, has been shown to inhibit the PI3K/Akt/mTOR pathway and activate the MAPK pathway.[9][10]

G cluster_0 PI3K/Akt Pathway cluster_1 MAPK/ERK Pathway cluster_2 NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt Inhibition by This compound? mTOR mTOR Akt->mTOR Inhibition by This compound? Cell Survival, Proliferation Cell Survival, Proliferation mTOR->Cell Survival, Proliferation Apoptosis Apoptosis mTOR->Apoptosis RAS RAS RAF RAF RAS->RAF Modulation by This compound? MEK MEK RAF->MEK Modulation by This compound? ERK ERK MEK->ERK Modulation by This compound? ERK->Cell Survival, Proliferation ERK->Apoptosis IKK IKK IκBα IκBα IKK->IκBα Inhibition by This compound? NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibition by This compound? NF-κB (p65/p50)->Cell Survival, Proliferation NF-κB (p65/p50)->Apoptosis

Figure 2: Key signaling pathways in cancer to investigate.

Protocol 4.1: Western Blot Analysis of Key Signaling Proteins

Western blotting is a technique used to detect specific proteins in a sample.[40][41][42][43][44] By examining the expression and phosphorylation status of key proteins in the PI3K/Akt, MAPK/ERK, and NF-κB pathways, we can infer the effect of this compound on these signaling cascades.

Materials:

  • Cancer cells treated with this compound at IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control. Compare the levels of phosphorylated proteins to the total protein levels to determine the activation status of the pathways.

Pathway Key Proteins to Analyze Expected Outcome with Anti-Cancer Effect
PI3K/Akt p-Akt, Akt, p-mTOR, mTORDecreased phosphorylation of Akt and mTOR.
MAPK/ERK p-ERK, ERK, p-JNK, JNKModulation of ERK and JNK phosphorylation.
NF-κB p-p65, p65, IκBαDecreased phosphorylation of p65 and stabilization of IκBα.
Apoptosis Bcl-2, Bax, Cleaved Caspase-3Decreased Bcl-2/Bax ratio, increased cleaved caspase-3.

Conclusion and Future Directions

This comprehensive guide provides a robust framework for the initial in vitro characterization of this compound's anti-cancer potential. The data generated from these experiments will provide a strong foundation for further preclinical development, including in vivo studies in animal models and investigation into potential synergistic effects with existing chemotherapeutic agents. The exploration of novel compounds like this compound is essential in the ongoing effort to expand the arsenal of effective cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Caryophyllene Formate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of caryophyllene formate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this esterification reaction and systematically improve product yield and purity. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: this compound is synthesized through the esterification of β-caryophyllene alcohol (caryophyllenol) with a formylating agent, typically formic acid or a more reactive derivative, in the presence of an acid catalyst. The reaction involves the nucleophilic attack of the hydroxyl group of caryophyllenol on the carbonyl carbon of the formylating agent.

Q2: Why is my this compound yield consistently low?

A2: Low yields can stem from several factors. The equilibrium nature of esterification can be a significant hurdle, where the presence of water as a byproduct can drive the reaction backward.[1] Additionally, the starting material, β-caryophyllene, is a terpene that can be sensitive to acidic conditions and prone to rearrangements or degradation.[2][3][4][5] Inefficient purification methods can also lead to product loss.

Q3: What are the common side products in this compound synthesis?

A3: Common side products can include unreacted starting materials (β-caryophyllene alcohol), degradation products of β-caryophyllene under acidic conditions (such as isomers or polymers), and byproducts from the formylating agent. The specific side products will depend on the reaction conditions, such as temperature and the strength of the acid catalyst used.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[2][6][7][8] These methods allow for the quantification of the starting material, the product, and any significant byproducts over time. Thin-Layer Chromatography (TCC) can also be used for a more qualitative and rapid assessment.

Q5: What are the key safety precautions when synthesizing this compound?

A5: Standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Formic acid and strong acid catalysts are corrosive and should be handled with care.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps & Explanation
Unfavorable Reaction Equilibrium Explanation: Esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials, limiting the yield.[1] Solution: 1. Water Removal: Employ a Dean-Stark apparatus with an azeotropic solvent (e.g., toluene) to continuously remove water as it forms.[9] 2. Use of a Drying Agent: Add molecular sieves to the reaction mixture to sequester water. 3. Excess Reagent: Use an excess of the less expensive reagent, typically the formylating agent, to shift the equilibrium towards the product side.
Insufficient Catalyst Activity Explanation: The acid catalyst may be old, hydrated, or used in an insufficient amount, leading to a slow or stalled reaction.[1] Solution: 1. Use a Fresh Catalyst: Employ a fresh, anhydrous acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid. 2. Optimize Catalyst Loading: Systematically vary the catalyst concentration to find the optimal loading for your specific reaction conditions.
Low Reaction Temperature Explanation: The reaction may be proceeding too slowly to reach a significant conversion in a reasonable timeframe.[1] Solution: 1. Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of degradation products. 2. Solvent Choice: Select a higher-boiling point solvent if using a Dean-Stark apparatus to facilitate water removal at a higher temperature.
Issue 2: Formation of Multiple Byproducts and Low Purity
Potential Cause Troubleshooting Steps & Explanation
Degradation of β-Caryophyllene Explanation: β-Caryophyllene, being a bicyclic sesquiterpene, is susceptible to acid-catalyzed rearrangements and degradation, especially at elevated temperatures.[3][4][5] Solution: 1. Milder Catalyst: Consider using a milder acid catalyst, such as an acidic resin (e.g., Amberlyst-15), to minimize degradation. 2. Lower Reaction Temperature: Run the reaction at a lower temperature for a longer duration. 3. Alternative Formylating Agent: Instead of formic acid with a strong acid catalyst, consider using a milder formylating agent like phenyl formate.[10]
Side Reactions of the Formylating Agent Explanation: The formylating agent itself might undergo side reactions, especially at high temperatures. Solution: 1. Control Stoichiometry: Use a precise stoichiometry of the formylating agent to minimize excess that could lead to side reactions. 2. Slow Addition: Add the formylating agent slowly to the reaction mixture to maintain better control over the reaction exotherm and concentration.
Oxidation of Starting Material Explanation: β-caryophyllene can oxidize when exposed to air, forming caryophyllene oxide, which will not participate in the desired esterification.[11] Solution: 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Protocols

General Protocol for this compound Synthesis with Azeotropic Water Removal
  • Setup: Assemble a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer.

  • Reagents: To the flask, add β-caryophyllene alcohol, a suitable solvent that forms an azeotrope with water (e.g., toluene), and the acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction Initiation: Begin stirring and heat the mixture to reflux.

  • Water Removal: Water will be removed from the reaction mixture as an azeotrope with the solvent and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by GC or TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.[12][13]

Data Presentation

ParameterRecommended RangeRationale
Reactant Molar Ratio (Alcohol:Acid) 1:1.2 to 1:2An excess of the formylating agent can help drive the reaction to completion.
Catalyst Loading (e.g., p-TSA) 0.01 to 0.05 mol%A lower catalyst loading can minimize side reactions and degradation.
Temperature 80-120 °C (solvent dependent)Balances reaction rate with the stability of the starting material.
Reaction Time 4-24 hoursDependent on temperature, catalyst, and desired conversion.

Visualizations

Esterification Reaction Pathway

Esterification Caryophyllenol β-Caryophyllene Alcohol Intermediate Protonated Carbonyl Intermediate Caryophyllenol->Intermediate FormicAcid Formic Acid FormicAcid->Intermediate Catalyst Acid Catalyst (H+) Catalyst->FormicAcid Protonation Product This compound Intermediate->Product Nucleophilic Attack & Dehydration Water Water (H2O) Intermediate->Water Product->Intermediate Hydrolysis (reverse reaction)

Caption: General mechanism for the acid-catalyzed esterification of β-caryophyllene alcohol.

Troubleshooting Workflow for Low Yield

Troubleshooting Start Low Yield of this compound CheckEquilibrium Is water being effectively removed? Start->CheckEquilibrium CheckCatalyst Is the catalyst active and in sufficient quantity? CheckEquilibrium->CheckCatalyst Yes ImplementWaterRemoval Implement/Optimize Water Removal (e.g., Dean-Stark) CheckEquilibrium->ImplementWaterRemoval No CheckDegradation Are there significant byproducts indicating degradation? CheckCatalyst->CheckDegradation Yes OptimizeCatalyst Use fresh catalyst / Optimize loading CheckCatalyst->OptimizeCatalyst No MilderConditions Use milder catalyst / Lower temperature CheckDegradation->MilderConditions Yes End Improved Yield CheckDegradation->End No ImplementWaterRemoval->CheckCatalyst OptimizeCatalyst->CheckDegradation MilderConditions->End

Caption: A logical workflow for diagnosing and resolving low yield issues.

References

Technical Support Center: Caryophyllene Formate Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for caryophyllene formate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling and experimenting with this compound. As a sesquiterpene ester, this compound possesses unique properties but also presents specific stability challenges. This document will equip you with the knowledge to anticipate and address these issues, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an ester of caryophyllene alcohol, a naturally occurring tricyclic sesquiterpene. It is valued for its woody and spicy aroma and potential therapeutic applications.[1][2] Like many terpene esters, its chemical structure contains reactive sites that are susceptible to degradation under common experimental and storage conditions.[3] Understanding its stability is crucial for maintaining its purity, potency, and safety profile in research and product development.

Q2: What are the primary factors that can cause this compound to degrade?

The main factors influencing the stability of this compound, similar to other terpene esters, are:

  • Hydrolysis: The ester bond is susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.[4]

  • Oxidation: The unsaturated hydrocarbon structure of the caryophyllene moiety can react with atmospheric oxygen, leading to the formation of various oxidation products.[3]

  • Temperature: Elevated temperatures can accelerate both hydrolysis and oxidation, and at very high temperatures, may cause thermal decomposition.[5]

  • Light: Exposure to UV light can provide the energy to initiate degradation reactions, particularly photo-oxidation.[6]

Q3: How should I properly store this compound to ensure its stability?

To minimize degradation, this compound should be stored in a cool, dark, and dry place.[4] The ideal storage conditions are:

  • Temperature: Refrigeration (2-8°C) is recommended. For long-term storage, freezing (-20°C) in an appropriate solvent may be considered.

  • Atmosphere: Storage under an inert atmosphere, such as nitrogen or argon, will minimize oxidation.

  • Container: Use amber glass vials with airtight seals to protect from light and moisture.

  • Solvent: If stored in solution, use a dry, aprotic solvent.

Q4: What are the likely degradation products of this compound?

Based on the degradation pathways of caryophyllene and formate esters, the primary degradation products are expected to be:

  • Caryophyllene alcohol and formic acid: Resulting from hydrolysis of the ester bond.[3][7]

  • Caryophyllene oxide: From the oxidation of the double bond in the caryophyllene ring.

  • Aldehydes and ketones: Further oxidation or thermal decomposition products.[5]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments with this compound.

Issue 1: Inconsistent Results or Loss of Potency Over Time
  • Symptom: You observe a decrease in the expected biological activity or analytical response of your this compound samples over a series of experiments.

  • Probable Cause: This is a classic sign of degradation. The most likely culprits are hydrolysis due to residual moisture in your solvents or on glassware, or oxidation from exposure to air.

  • Troubleshooting Steps:

    • Solvent Purity Check:

      • Action: Use fresh, anhydrous solvents for all your experiments. If you are using a solvent from a previously opened bottle, consider using a molecular sieve to remove any absorbed moisture.

      • Causality: Water is a key reactant in the hydrolysis of the ester bond.[4] Even trace amounts can lead to significant degradation over time, especially if the sample is stored in solution.

    • Inert Atmosphere Handling:

      • Action: When preparing solutions or aliquoting samples, work under an inert atmosphere (e.g., in a glove box or using a nitrogen/argon stream).

      • Causality: Oxygen in the air can readily attack the unsaturated parts of the caryophyllene molecule, leading to oxidation and the formation of less active or inactive byproducts.[3]

    • Storage of Stock Solutions:

      • Action: Store stock solutions at -20°C or below in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air.

      • Causality: Repeated warming and cooling can introduce moisture through condensation and increase the rate of degradation reactions.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (GC/HPLC)
  • Symptom: Your chromatogram shows new, unexpected peaks that were not present in the initial analysis of the this compound standard.

  • Probable Cause: These new peaks are likely degradation products. The retention times of these peaks can provide clues to their identity. For example, more polar compounds (like alcohols and acids from hydrolysis) will typically have different retention times than the parent ester.

  • Troubleshooting Steps:

    • Forced Degradation Study:

      • Action: Perform a forced degradation study to intentionally generate degradation products and identify their chromatographic signatures. This is a crucial step in developing a stability-indicating analytical method.[8][9] A detailed protocol is provided in the "Experimental Protocols" section below.

      • Causality: By systematically exposing the compound to stress conditions (acid, base, oxidation, heat, light), you can create a reference library of potential degradants, which helps in identifying the unknown peaks in your experimental samples.[10]

    • Method Validation:

      • Action: Ensure your analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[11]

      • Causality: A non-specific method might co-elute the parent compound and its impurities, leading to inaccurate quantification and masking of stability issues.

    • Mass Spectrometry (MS) Analysis:

      • Action: If your chromatography system is coupled to a mass spectrometer (GC-MS or LC-MS), analyze the unknown peaks to determine their mass-to-charge ratio (m/z).

      • Causality: The molecular weight information from MS can help in the tentative identification of the degradation products by comparing them to the expected masses of hydrolytic, oxidative, or thermal breakdown products.

Issue 3: Sample Color Change or Precipitation
  • Symptom: A previously clear solution of this compound turns yellow or cloudy, or a precipitate forms.

  • Probable Cause: Color changes can indicate the formation of complex oxidation products. Precipitation may occur if the degradation products (e.g., formic acid and caryophyllene alcohol) have different solubilities in the chosen solvent compared to the parent ester. At high temperatures, thermal decomposition can also lead to the formation of insoluble polymeric material.[5]

  • Troubleshooting Steps:

    • Light Protection:

      • Action: Always store and handle this compound solutions in amber vials or protect them from light.

      • Causality: Photodegradation can lead to the formation of colored byproducts.[6]

    • Solvent Compatibility Check:

      • Action: Re-evaluate the solubility of this compound and its expected degradation products in your chosen solvent system.

      • Causality: If the degradation products are less soluble, they will precipitate out of the solution, leading to inaccurate concentrations and potential interference in your experiments.

    • Temperature Control:

      • Action: Avoid exposing this compound to high temperatures, even for short periods. If heating is necessary for an experiment, conduct a preliminary study to assess thermal stability at that temperature.

      • Causality: Thermal decomposition can lead to a cascade of reactions, forming a complex mixture of products, some of which may be insoluble.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[8][9]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 N and 1 N)

  • Sodium hydroxide (0.1 N and 1 N)

  • Hydrogen peroxide (3% and 30%)

  • HPLC or GC system with a suitable detector (e.g., DAD for HPLC, FID or MS for GC)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.

      • If no degradation is observed, repeat with 1 N HCl.

    • Base Hydrolysis:

      • Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at room temperature for 24 hours.

      • If no degradation is observed, repeat with 1 N NaOH.

    • Oxidative Degradation:

      • Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours.

      • If no degradation is observed, repeat with 30% H₂O₂.

    • Thermal Degradation:

      • Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in methanol for analysis.

    • Photolytic Degradation:

      • Expose a solution of this compound to a photostability chamber (with UV and visible light) for a specified duration (e.g., 24 hours).

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with a control (unstressed) sample, using your chromatographic method.

    • Compare the chromatograms to identify the degradation peaks.

Data Interpretation:

  • The goal is to achieve 5-20% degradation of the parent compound. If degradation is too extensive, reduce the stress duration or concentration.

  • The chromatograms of the stressed samples will reveal the retention times of the degradation products, which is essential for developing a stability-indicating method.

Visualizing Degradation Pathways and Workflows

Diagram 1: Potential Degradation Pathways of this compound

G CF This compound CA Caryophyllene Alcohol CF->CA Hydrolysis (H₂O, H⁺/OH⁻) FA Formic Acid CF->FA Hydrolysis (H₂O, H⁺/OH⁻) CO Caryophyllene Oxide CF->CO Oxidation (O₂) Ald Aldehydes/Ketones CF->Ald Thermal/Photolytic Degradation Further Further Degradation Products CO->Further Further Oxidation Ald->Further Further Degradation

Caption: Potential degradation pathways of this compound.

Diagram 2: Workflow for Investigating this compound Instability

G A Observe Instability (e.g., new peaks, loss of potency) B Review Storage and Handling Procedures A->B C Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) A->C F Implement Corrective Actions (e.g., inert atmosphere, light protection) B->F D Develop/Validate Stability-Indicating Analytical Method (HPLC/GC) C->D E Identify Degradation Products (MS) D->E E->F G Re-analyze and Monitor Stability F->G

Caption: Troubleshooting workflow for this compound stability issues.

Summary of Key Stability Parameters

ParameterStressorPotential Degradation ProductsRecommended Mitigation
Hydrolysis Water, Acid, BaseCaryophyllene alcohol, Formic acidUse anhydrous solvents, control pH, store in a dry environment.[4]
Oxidation OxygenCaryophyllene oxide, Aldehydes, KetonesStore under an inert atmosphere (N₂ or Ar), use antioxidants if compatible.[3]
Thermal Degradation High TemperatureAldehydes, Ketones, smaller moleculesAvoid excessive heat, store at recommended cool temperatures.[5]
Photodegradation UV/Visible LightVarious photo-oxidation productsStore in amber containers or protect from light.[6]

By understanding the inherent stability challenges of this compound and implementing the appropriate handling, storage, and analytical strategies outlined in this guide, researchers can ensure the quality and reliability of their experimental outcomes.

References

Technical Support Center: Overcoming Solubility Challenges of Caryophyllene Formate in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Caryophyllene formate is a sesquiterpenoid ester with significant potential in fragrance, flavor, and therapeutic applications. However, its utility in research and development is often hampered by a critical challenge: extremely low solubility in aqueous media. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to understand and overcome these solubility issues. We will explore the underlying physicochemical principles and provide detailed, actionable troubleshooting strategies and protocols.

Part 1: Frequently Asked Questions - First Principles

This section addresses the fundamental properties of this compound that dictate its poor aqueous solubility.

Q1: Why is this compound so difficult to dissolve in water?

A1: The difficulty stems from its chemical structure. This compound is a large, non-polar molecule. Key physicochemical properties contributing to its hydrophobicity include:

  • High Molecular Weight: Approximately 250.38 g/mol .[1][2]

  • High Octanol-Water Partition Coefficient (LogP): Estimated values range from 4.57 to 5.03, indicating a strong preference for lipid (non-polar) environments over aqueous (polar) ones.[3][4]

  • Lack of Ionizable Groups: The molecule does not have acidic or basic functional groups that can be ionized to enhance its interaction with polar water molecules.

  • Low Estimated Water Solubility: The estimated solubility is extremely low, around 1.673 mg/L at 25°C.[3][5]

These factors mean that water molecules, which are highly polar and form strong hydrogen bonds with each other, effectively exclude the non-polar this compound molecules, leading to insolubility.

Q2: I've dissolved the compound in ethanol, but it precipitates when I add it to my aqueous buffer or cell culture medium. What is happening?

A2: This phenomenon is known as "precipitation upon dilution" or "solvent shift." While this compound is soluble in organic solvents like ethanol[1][3], this method creates a supersaturated solution when introduced to an aqueous system. The ethanol disperses, and the concentration of the organic solvent drops below the level required to keep the compound in solution. Because this compound is not soluble in the bulk aqueous phase, it crashes out of solution as a precipitate. This is a common issue with highly hydrophobic compounds.[6]

Q3: What is the difference between thermodynamic and kinetic solubility, and why does it matter for my experiments?

A3:

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can remain dissolved in a solvent under stable conditions. It is typically measured using methods like the shake-flask method, which can take 24-48 hours to reach equilibrium.[7]

  • Kinetic Solubility is determined by adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer until precipitation occurs.[8] This measurement is faster but often overestimates the true solubility because it reflects the point of supersaturation and initial precipitation, not a stable equilibrium.

For formulation development, knowing the thermodynamic solubility is crucial for creating stable, long-term solutions. For high-throughput screening, kinetic solubility can provide a rapid assessment, but the results must be interpreted with caution as precipitation may occur over time.[8]

Part 2: Troubleshooting Guide - Core Solubilization Strategies

This section provides a question-and-answer formatted guide to the primary methods for enhancing the aqueous solubility of this compound.

Strategy 1: Co-Solvent Systems

Q4: How can I use co-solvents more effectively to prevent precipitation?

A4: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar solutes by reducing the overall polarity of the solvent system.[6][9]

  • Mechanism of Action: Co-solvents disrupt the hydrogen bonding network of water and create a more favorable, less polar microenvironment for the hydrophobic this compound molecules.[6]

  • Troubleshooting Steps:

    • Select the Right Co-Solvent: Common choices include Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG 300/400), and Dimethyl Sulfoxide (DMSO). The choice depends on the experimental system's tolerance (e.g., cell toxicity).

    • Optimize the Concentration: The key is to use the minimum concentration of co-solvent necessary to maintain solubility in the final solution. Start by creating a solubility curve, testing various co-solvent percentages (e.g., 5%, 10%, 20% v/v) in your final aqueous medium.

    • Change the Order of Addition: Instead of adding a concentrated stock to the buffer, try the reverse. Prepare the final aqueous medium with the required percentage of co-solvent first, and then add the this compound (either neat or as a concentrated stock) to this pre-mixed solvent system with vigorous stirring.

Table 1: Comparison of Common Co-Solvents

Co-SolventTypical Concentration RangeAdvantagesDisadvantages
Ethanol 1-20%Biocompatible at low concentrations, effective.Can be toxic to cells at higher concentrations; volatile.
Propylene Glycol 5-40%Low toxicity, good solubilizing power.[9]Can increase viscosity.
PEG 400 10-50%Very low toxicity, widely used in formulations.[10]May not be as effective as other co-solvents for highly lipophilic compounds.
DMSO 0.1-5%Excellent solubilizing power.Can be toxic to many cell types, even at low concentrations.
Strategy 2: Surfactant-Based Micellar Solubilization

Q5: My compound is still not soluble enough with co-solvents, or the required concentration is toxic to my cells. What's the next step?

A5: Surfactant-based systems are an excellent alternative. Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles in water.

  • Mechanism of Action: Micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic this compound partitions into the core, effectively being encapsulated and dispersed in the aqueous medium.[11][12] This creates a thermodynamically stable, clear solution.

  • Troubleshooting Steps:

    • Choose a Biocompatible Surfactant: For biological applications, non-ionic surfactants are preferred due to their lower toxicity. Common examples include Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80), and Cremophor EL.

    • Optimize the Surfactant-to-Compound Ratio: The ratio is critical. A common starting point is a 5:1 or 10:1 ratio of surfactant to this compound (w/w).[13] Prepare a pre-concentrate by mixing the surfactant and compound together before adding the aqueous phase.

    • Ensure You Are Above the CMC: The surfactant concentration in the final solution must be above its CMC for micelles to form. This is usually not an issue when using the ratios described above.

MicelleFormation cluster_0 Aqueous Medium cluster_1 Micellar Solution (Above CMC) cluster_2 Micelle Structure S Surfactant Monomers M Micelle S->M Self-Assembly CF Caryophyllene Formate (Insoluble) CF_in_M Solubilized Caryophyllene Formate CF->CF_in_M Encapsulation center tail1 center->tail1 tail2 center->tail2 tail3 center->tail3 head1 head2 head3 label_core Hydrophobic Core label_shell Hydrophilic Shell

Caption: Mechanism of surfactant micelle formation for solubilization.

Strategy 3: Cyclodextrin Inclusion Complexes

Q6: I need a completely solvent-free formulation. Are there other options?

A6: Yes, cyclodextrins are an excellent choice for creating solvent-free aqueous formulations. Cyclodextrins are cyclic oligosaccharides derived from starch.

  • Mechanism of Action: They have a truncated cone shape with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic this compound molecule can be encapsulated within the cavity, forming an "inclusion complex."[14][15] This complex has a hydrophilic outer surface, allowing it to dissolve readily in water.[14][16]

  • Troubleshooting Steps:

    • Select the Appropriate Cyclodextrin: The size of the cyclodextrin cavity is crucial. For a bulky molecule like this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are often the best choices due to their larger cavity size and enhanced water solubility compared to native β-cyclodextrin.[17]

    • Determine the Stoichiometry: A 1:1 molar ratio of this compound to cyclodextrin is the most common starting point.

    • Optimize the Complexation Method: Simple stirring or sonication of an aqueous suspension of the two components is often sufficient. For difficult-to-complex compounds, kneading or slurry methods may be required (see Protocol 2).

CyclodextrinComplex CF This compound (Hydrophobic) Complex Inclusion Complex (Water Soluble) CF->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Formation of a water-soluble cyclodextrin inclusion complex.

Strategy 4: Lipid-Based Nanoformulations

Q7: I am working on a drug delivery application and need to maximize bioavailability. What advanced methods should I consider?

A7: For drug delivery, lipid-based nanoformulations such as nanoemulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) are state-of-the-art.[18][19] These systems not only solubilize the compound but can also protect it from degradation, control its release, and enhance its absorption across biological membranes.[18][20]

  • Mechanism of Action: These are carrier systems where this compound is dissolved or dispersed in a lipid core, which is then stabilized as nanoparticles (typically 50-200 nm) in an aqueous phase using surfactants.[19][21]

  • Considerations:

    • Complexity: Formulation development is significantly more complex and requires specialized equipment like high-pressure homogenizers or microfluidizers.

    • Characterization: Extensive characterization (particle size, zeta potential, encapsulation efficiency) is mandatory.

    • Expertise: This approach is best suited for researchers with experience in pharmaceutical formulation. Encapsulation can protect terpenes from degradation and improve bioavailability.[18]

SolubilizationWorkflow Start Start: Insoluble This compound CheckToxicity Is low-level organic solvent acceptable? Start->CheckToxicity CoSolvent Strategy 1: Use Co-solvent System (Ethanol, PG, PEG400) CheckToxicity->CoSolvent Yes Surfactant Strategy 2: Use Surfactants (Tween, Cremophor) CheckToxicity->Surfactant No CheckEfficacy Is solubility sufficient? CoSolvent->CheckEfficacy CheckEfficacy->Surfactant No End End: Solubilized Formulation CheckEfficacy->End Yes NeedSolventFree Is a solvent-free formulation required? Surfactant->NeedSolventFree Cyclodextrin Strategy 3: Use Cyclodextrins (HP-β-CD) NeedSolventFree->Cyclodextrin Yes DrugDelivery Is this for an advanced drug delivery application? NeedSolventFree->DrugDelivery No Cyclodextrin->DrugDelivery Nano Strategy 4: Lipid-Based Nanoformulation (SLN, NLC, Nanoemulsion) DrugDelivery->Nano Yes DrugDelivery->End No Nano->End

References

Technical Support Center: Purification of Synthetic Caryophyllene Formate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of synthetic caryophyllene formate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable sesquiterpene ester. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the integrity and success of your purification workflows.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of synthetic this compound.

Q1: What are the most common impurities in a crude synthetic this compound reaction mixture?

A1: Typically, the crude product contains unreacted starting materials such as β-caryophyllene and formic acid, isomers of caryophyllene, and potential degradation products.[1] The presence of residual catalysts or acids from the synthesis can also contribute to the impurity profile.[2]

Q2: Why is the separation of caryophyllene isomers so challenging?

A2: Caryophyllene isomers often have very similar chemical structures and boiling points, sometimes differing by only a few degrees Celsius, which makes their separation by traditional distillation difficult.[1] Their similar polarities also pose a challenge for chromatographic separation.

Q3: My purified this compound has a persistent odor or color. What could be the cause?

A3: Discoloration and off-odors are often due to the presence of high-boiling point impurities or thermal degradation products formed during synthesis or purification.[2] Inadequate removal of acidic catalysts can also lead to the formation of colored byproducts.

Q4: Can I use distillation to purify this compound?

A4: While distillation can be used, it requires high vacuum (in the range of 0.05 to 1 mm Hg) to avoid the high temperatures that can cause the ester to decompose.[3] For high-boiling point esters like this compound, fractional distillation is necessary to separate components with close boiling points.[4]

Q5: Is this compound stable on silica gel for column chromatography?

A5: While silica gel is a common stationary phase for purifying terpene derivatives, some esters can be sensitive to the acidic nature of silica, potentially leading to degradation.[5][6] It is advisable to perform a preliminary stability test on a small scale using thin-layer chromatography (TLC).[6]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification process.

A. Column Chromatography Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Isomers - Inappropriate solvent system polarity.- Column overloading.- Channeling due to improper packing.- Optimize Solvent System: Systematically test different solvent mixtures with varying polarities. Silver nitrate-impregnated silica gel can be effective for separating unsaturated terpenoids.[5]- Reduce Sample Load: The amount of crude material should be appropriate for the column size to prevent band broadening.- Repack Column: Ensure the stationary phase is packed uniformly without air bubbles.
Compound Not Eluting - The solvent system is not polar enough.- Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase.
Product Degradation on Column - The compound is unstable on the acidic silica gel.- Deactivate Silica: Treat the silica gel with a base like triethylamine to neutralize acidic sites.- Alternative Stationary Phase: Consider using a less acidic stationary phase such as alumina or Florisil.[6]
Tailing of Peaks - Strong interaction between the compound and the stationary phase.- Modify Mobile Phase: Add a small amount of a more polar solvent to the eluent to reduce strong interactions.
B. Distillation Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Product Decomposition - The distillation temperature is too high.- Increase Vacuum: A lower pressure will decrease the boiling point of the ester, allowing for distillation at a lower, safer temperature.[3]
Incomplete Separation of Impurities - Insufficient number of theoretical plates in the distillation column.- Use a Fractionating Column: Employ a column with packing material (e.g., Raschig rings, Vigreux indentations) to increase the surface area for repeated vaporization-condensation cycles, which enhances separation efficiency.[4]
"Bumping" or Uneven Boiling - Lack of nucleation sites for smooth boiling.- Add Boiling Chips: Use fresh boiling chips or a magnetic stir bar to promote even boiling.
C. Crystallization Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Product Oiling Out Instead of Crystallizing - The solution is supersaturated.- The cooling rate is too fast.- Inappropriate solvent.- Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.- Slow Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath.[7]- Solvent Screening: Experiment with different solvents or solvent mixtures to find one in which the compound has high solubility at high temperatures and low solubility at low temperatures.[8]
Low Recovery of Purified Product - The compound is too soluble in the crystallization solvent at low temperatures.- Use a Co-solvent: Add a solvent in which the compound is less soluble to the crystallization mixture to precipitate more product.

III. Experimental Protocols

A. Protocol for Flash Column Chromatography

This protocol outlines a general procedure for purifying synthetic this compound using flash column chromatography.

  • Stationary Phase Preparation:

    • Select an appropriately sized column.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution and Fraction Collection:

    • Begin elution with the least polar solvent system determined from prior TLC analysis.

    • Gradually increase the polarity of the eluent to move the desired compound down the column.

    • Collect fractions and monitor the separation using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

B. Protocol for High-Vacuum Fractional Distillation

This protocol provides a general method for purifying this compound via high-vacuum fractional distillation.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a packed fractionating column.

    • Ensure all glass joints are properly sealed with vacuum grease.

    • Connect the apparatus to a high-vacuum pump with a cold trap in between.

  • Distillation Process:

    • Place the crude this compound and boiling chips in the distillation flask.

    • Slowly apply the vacuum to the system.

    • Gradually heat the distillation flask in a heating mantle.

    • Collect the different fractions as they distill at their respective boiling points. The fraction corresponding to the boiling point of this compound should be collected separately.[9]

  • Analysis:

    • Analyze the collected fractions using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine their purity.[10][11]

IV. Visualized Workflows

Purification Decision Workflow

Purification_Workflow start Crude this compound tlc TLC Analysis of Crude Product start->tlc distillation_check Are components separable by boiling point? tlc->distillation_check column_check Are components separable by polarity? distillation_check->column_check No distillation High-Vacuum Fractional Distillation distillation_check->distillation Yes column Flash Column Chromatography column_check->column Yes end Pure this compound column_check->end No (Further Optimization Needed) crystallization_check Is the product a solid at room temperature? distillation->crystallization_check column->crystallization_check crystallization Recrystallization crystallization_check->crystallization Yes purity_analysis Purity Analysis (GC/HPLC) crystallization_check->purity_analysis No crystallization->purity_analysis purity_analysis->end

Caption: A decision-making workflow for selecting the appropriate purification strategy.

Troubleshooting Logic for Column Chromatography

Troubleshooting_Column problem Problem Identified Poor Separation Product Degradation No Elution cause_sep Potential Causes - Incorrect Solvent Polarity - Column Overload - Poor Packing problem:p->cause_sep Poor Separation cause_deg Potential Causes - Silica Acidity problem:p->cause_deg Product Degradation cause_elu Potential Causes - Solvent Too Non-Polar problem:p->cause_elu No Elution sol_sep Solutions - Optimize Solvent System - Reduce Sample Load - Repack Column cause_sep->sol_sep sol_deg Solutions - Deactivate Silica - Use Alumina/Florisil cause_deg->sol_deg sol_elu Solutions - Increase Solvent Polarity cause_elu->sol_elu

Caption: A troubleshooting guide for common issues in column chromatography.

V. References

  • IIP Series. (n.d.). Extraction, Purification, Identification and Therapeutic Potential of Terpenes from Plant Sources. Retrieved from --INVALID-LINK--

  • U.S. Patent No. 3,513,078. (1970). Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas. Google Patents.

  • Sciencemadness Discussion Board. (2020). Distilling esters with very high boiling points? Retrieved from --INVALID-LINK--

  • Craw, M. R., & Sutherland, M. D. (n.d.). The Chromatography of Terpene Derivatives. UQ eSpace - The University of Queensland. Retrieved from --INVALID-LINK--

  • U.S. Patent No. 3,661,972. (1972). Purification of high boiling esters. Google Patents.

  • Sarker, S. D., & Nahar, L. (2012). Column Chromatography for Terpenoids and Flavonoids. In Chromatography and Its Applications. IntechOpen.

  • Vernier. (n.d.). Distilling Esters. Retrieved from --INVALID-LINK--

  • Grozdev, L., Kaiser, J., & Berensmeier, S. (2019). One-Step Purification of Microbially Produced Hydrophobic Terpenes via Process Chromatography. Frontiers in Bioengineering and Biotechnology, 7, 185.

  • Vernier. (n.d.). Fractional Distillation of Esters. Retrieved from --INVALID-LINK--

  • Chinese Patent No. 102603458B. (n.d.). Method for separating and preparing caryophyllene oxide, beta-farnesene and caryophyllene from chrysanthemum by high-speed countercurrent chromatography. Google Patents.

  • Grozdev, L., Kaiser, J., & Berensmeier, S. (2019). Sustainable Chromatographic Purification of Terpenes. Frontiers in Bioengineering and Biotechnology, 7, 185.

  • Xie, et al. (2008). Preparative Separation and Purification of β-Caryophyllene from Leaf Oil of Vitex negundo L. var. heterophylla (Franch.) Rehd. by High Speed Countercurrent Chromatography. ResearchGate.

  • U.S. Patent No. 5,917,096. (1999). Process for the preparation of β-caryophyllene alcohol. Google Patents.

  • U.S. Patent No. 4,229,599. (1980). Preparation of a caryophyllene alcohol mixture. Google Patents.

  • International Journal of Creative Research Thoughts. (2022). Method Development and Validation of Stability-Indicating RP-HPLC Method for Determination of Beta Caryophyllene.

  • National Institutes of Health. (n.d.). Development and validation of a gas chromatography method for the determination of β-caryophyllene in clove extract and its application. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Tricyclo(6.3.1.02,5)dodecan-1-ol, 4,4,8-trimethyl-, 1-formate. Retrieved from --INVALID-LINK--

  • Food Science and Technology. (2021). Synthesis and crystallization purification of phytosterol esters for food industry application.

  • Food Science and Technology. (2021). Synthesis and crystallization purification of phytosterol esters for food industry application.

  • National Institutes of Health. (2020). β-Caryophyllene: A Single Volatile Component of n-Hexane Extract of Dracaena cinnabari Resin. Retrieved from --INVALID-LINK--

  • Nishant Aromas. (n.d.). Caryophyllene Alcohol / Formate. Retrieved from --INVALID-LINK--

  • ScenTree. (n.d.). This compound (CAS N° 58096-46-1). Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Preparation of beta-caryophyllene oxidation products and their determination in ambient aerosol samples. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • Van Aroma. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • TGSC. (n.d.). This compound (CAS 58096-46-1): Odor profile, Properties, & IFRA compliance. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • LCGC Europe. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Preparation of β-caryophyllene oxidation products and their determination in ambient aerosol samples. Retrieved from --INVALID-LINK--

  • PubMed. (1999). Sesquiterpene esters from Celastrus orbiculatus and their structure-activity relationship on the modulation of multidrug resistance. Retrieved from --INVALID-LINK--

  • Japanese Patent No. H0592102A. (n.d.). Crystallization method for organic acid or organic acid ester. Google Patents.

  • National Institutes of Health. (2020). Transient expression and purification of β-caryophyllene synthase in Nicotiana benthamiana to produce β-caryophyllene in vitro. Retrieved from --INVALID-LINK--

  • etd@IISc. (n.d.). Synthesis of some naturally occurring sesquiterpenes. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Refining Purification Protocols for Synthetic Xanthone Derivatives. Retrieved from --INVALID-LINK--

References

Technical Support Center: Interpreting Mass Spectrometry Data of Caryophyllene Formate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of caryophyllene formate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to analyze this sesquiterpenoid ester. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experimental workflow, from sample preparation to data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound and its elemental composition?

A1: The molecular formula of this compound is C₁₆H₂₆O₂.[1][2] This gives it a monoisotopic mass of approximately 250.1933 g/mol . When analyzing your data, you should look for the molecular ion [M]⁺˙ at m/z 250 in an electron ionization (EI) spectrum or protonated molecules [M+H]⁺ at m/z 251 in soft ionization techniques like electrospray ionization (ESI).

Q2: Which ionization technique is best suited for the analysis of this compound?

A2: The optimal ionization technique depends on your analytical goals.

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): This is the most common and robust method for volatile and semi-volatile compounds like this compound.[3][4] EI provides detailed fragmentation patterns that are crucial for structural elucidation and library matching.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): If your sample is not amenable to GC or if you want to minimize fragmentation and observe the intact molecule, LC-MS with a soft ionization technique is a good choice. ESI is particularly useful for identifying the protonated molecule [M+H]⁺ and other adducts.[5]

Q3: I am not seeing a clear molecular ion in my EI-GC-MS data. Is this normal?

A3: Yes, this can be a common observation for some sesquiterpenoids. The molecular ion of this compound (m/z 250) may be of low abundance or absent in a 70 eV EI spectrum due to extensive fragmentation. The energy imparted during ionization can be sufficient to cause immediate fragmentation of the parent molecule.

Q4: What are the expected major fragments of this compound in an EI mass spectrum?

  • Loss of the formate group: A neutral loss of formic acid (HCOOH, 46 Da) leading to a fragment at m/z 204. This resulting ion would be the caryophyllene cation.

  • Fragmentation of the terpene backbone: You will likely observe fragments characteristic of the caryophyllene structure, such as those at m/z 133, 105, 93, and 91.[6]

Q5: What common adducts should I look for in an ESI-MS spectrum?

A5: In positive ion mode ESI, in addition to the protonated molecule [M+H]⁺ (m/z 251), you may also observe adducts with sodium [M+Na]⁺ (m/z 273) and potassium [M+K]⁺ (m/z 289). The presence of these adducts can help to confirm the molecular weight of your analyte.

Troubleshooting Guides

Problem 1: Poor or No Signal for this compound
Possible Cause Troubleshooting Steps & Explanation
Low Sample Concentration Ensure your sample is appropriately concentrated. If it is too dilute, you may not obtain a strong enough signal. Conversely, an overly concentrated sample can lead to ion suppression.
Improper Ionization The choice of ionization technique significantly impacts signal intensity. If you are using ESI and getting a weak signal, consider if APCI might be more suitable for this relatively nonpolar molecule. For GC-MS, ensure your ion source is clean and functioning correctly.
System Contamination A contaminated system can lead to a high baseline and poor signal-to-noise. Check for and address any leaks in your system. A dirty ion source or mass analyzer can also suppress the signal.
Thermal Degradation in GC Inlet High inlet temperatures can cause thermally labile compounds like some esters to degrade. Try lowering the GC inlet temperature to the minimum required for efficient volatilization without causing degradation.
Problem 2: Complex and Difficult-to-Interpret Mass Spectrum
Possible Cause Troubleshooting Steps & Explanation
Co-eluting Isomers Caryophyllene and its derivatives have several isomers that can co-elute, leading to a mixed mass spectrum. Optimize your GC temperature program to improve chromatographic separation. Using a longer column or a different stationary phase can also enhance resolution.
Matrix Effects Complex sample matrices, such as plant extracts, can contain non-volatile components that interfere with the analysis.[7] Consider using sample preparation techniques like solid-phase microextraction (SPME) to selectively extract the volatile and semi-volatile analytes.
In-source Fragmentation/Rearrangement The conditions in the ion source can sometimes induce fragmentation or molecular rearrangements. For GC-MS, ensure the ion source temperature is not excessively high. For LC-MS, adjusting the cone voltage can help to control in-source fragmentation.
Problem 3: Inconsistent Retention Times in GC-MS
Possible Cause Troubleshooting Steps & Explanation
Leaks in the GC System Leaks in the carrier gas flow path will lead to inconsistent flow rates and, consequently, shifting retention times. Perform a thorough leak check of your GC system, paying close attention to the inlet, column connections, and detector fittings.
Column Degradation Over time, the stationary phase of the GC column can degrade, especially when exposed to high temperatures or aggressive sample matrices. This can alter the column's selectivity and lead to changes in retention times. Consider trimming the first few centimeters of the column or replacing it if it is old.
Inconsistent Oven Temperature Ensure your GC oven is properly calibrated and that the temperature program is being executed consistently between runs.

Experimental Protocols and Data Interpretation

Recommended GC-MS Protocol for this compound

This protocol provides a starting point for the analysis of this compound in a relatively clean solvent matrix. Optimization will be necessary for complex samples.

  • Sample Preparation:

    • Prepare a 1-10 µg/mL solution of your sample in a suitable volatile solvent like hexane or ethyl acetate.

    • If analyzing a complex matrix, consider a liquid-liquid extraction or SPME to isolate the volatile fraction.

  • GC-MS Parameters:

    • Injection Volume: 1 µL

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1) or splitless, depending on sample concentration.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS, DB-5MS), is a good starting point. A common dimension is 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Oven Program: 60 °C for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-350

Interpreting the this compound Mass Spectrum

The following table summarizes the expected key ions and their probable origins in an EI mass spectrum of this compound.

m/zProposed IdentityNotes
250[M]⁺˙Molecular ion. May be weak or absent.
204[M - HCOOH]⁺˙Loss of a neutral formic acid molecule. This is often a prominent peak for formate esters.
189[C₁₄H₂₁]⁺Fragmentation of the terpene backbone after loss of the formate group.
133[C₁₀H₁₃]⁺A common and often abundant fragment in the spectra of caryophyllene and its derivatives.
93[C₇H₉]⁺Another characteristic fragment of the caryophyllene skeleton.

Visualizing the Fragmentation Pathway and Workflow

To aid in understanding the expected fragmentation and the analytical workflow, the following diagrams have been generated.

Fragmentation_Pathway M This compound [M]⁺˙ m/z 250 F1 [M - HCOOH]⁺˙ m/z 204 M->F1 - HCOOH F2 [C₁₄H₂₁]⁺ m/z 189 F1->F2 - CH₃ F3 [C₁₀H₁₃]⁺ m/z 133 F1->F3 - C₅H₉ F4 [C₇H₉]⁺ m/z 93 F3->F4 - C₃H₄

Caption: Predicted EI Fragmentation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Sample Dilution or Extraction (e.g., SPME) A1 Injection P1->A1 A2 Chromatographic Separation A1->A2 A3 Ionization (EI) A2->A3 A4 Mass Analysis A3->A4 D1 Identify Molecular Ion (if present) A4->D1 D2 Analyze Fragmentation Pattern D1->D2 D3 Compare to Library/Reference Data D2->D3

Caption: GC-MS Workflow for this compound Analysis.

References

Avoiding isomerization of Caryophyllene formate during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Caryophyllene Formate Stability

Welcome to the technical support guide for Caryophyll-ene formate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the isomerization of this compound during experimental procedures. Here, you will find scientifically grounded explanations, troubleshooting protocols, and preventative strategies to ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to isomerization?

This compound is an ester derivative of the bicyclic sesquiterpene, β-caryophyllene. Its unique structure, which includes a strained cyclobutane ring and a trans-double bond within a nine-membered ring, makes the parent caryophyllene molecule susceptible to rearrangements. The addition of the formate ester group can influence the molecule's stability. Isomerization, or the rearrangement of its atomic structure to form different isomers, can be readily initiated by factors such as acid catalysis.[1][2] The strained nature of the carbon skeleton makes it energetically favorable to rearrange into more stable bicyclic and tricyclic systems under certain conditions.[1]

Q2: What are the primary factors that trigger the isomerization of this compound?

The primary triggers for the isomerization of this compound and related sesquiterpenoids are:

  • Acidic Conditions: Even trace amounts of acid can catalyze the rearrangement of the carbon skeleton.[1][2][3] This is particularly relevant during chromatographic purification, where acidic stationary phases (e.g., silica gel) can induce isomerization.[1]

  • Elevated Temperatures: Thermal stress can provide the activation energy needed for the molecule to overcome the energy barrier for isomerization. Sesquiterpenes, in general, can be thermally labile, and high temperatures during extraction, distillation, or analysis can lead to degradation and rearrangement.[4][5]

  • Solvent Choice: The polarity and protic nature of the solvent can influence the stability of carbocation intermediates that may form during isomerization.[6][7][8][9] Polar protic solvents may facilitate isomerization pathways.

  • pH Extremes: Both acidic and basic conditions can promote the hydrolysis of the formate ester, leading to the formation of caryophyllene alcohol and formic acid.[10][11][12][13][14] While this is not strictly isomerization of the carbon skeleton, it is a critical degradation pathway.

Q3: How can I detect if my this compound sample has isomerized?

Isomerization can be detected by analytical techniques that are sensitive to changes in molecular structure:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for analyzing volatile compounds like sesquiterpenes.[4][15][16] Isomerization will appear as new peaks in the chromatogram with different retention times but the same mass-to-charge ratio (m/z) as the parent compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for detailed structural elucidation.[17][18][19][20][21] Changes in the chemical shifts and coupling constants, particularly in the olefinic and methyl regions, are indicative of isomerization.

  • High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or when GC is not suitable, reverse-phase HPLC can be used to separate isomers.[22][23][24][25] The appearance of new or broadened peaks suggests the presence of isomers.

Troubleshooting Guide: Isomerization During Experiments

Symptom 1: Unexpected Peaks in GC-MS or HPLC Analysis
  • Potential Cause A: Acid-Catalyzed Isomerization on Column. Standard silica-based GC columns or HPLC stationary phases can have acidic sites that promote on-column isomerization.

    • Recommended Solution:

      • Use a deactivated or base-washed GC column specifically designed for analyzing sensitive compounds.

      • For HPLC, consider using a polymer-based or end-capped C18 column to minimize interactions with acidic silanol groups.

      • Incorporate a non-polar solvent system where possible to reduce interaction with the stationary phase.

  • Potential Cause B: Thermal Degradation in GC Injector. High injector temperatures can cause thermal isomerization or degradation.

    • Recommended Solution:

      • Optimize the GC injector temperature. Start with a lower temperature (e.g., 200 °C) and gradually increase only as needed to ensure proper volatilization without degradation.

      • Use a split/splitless injection mode with a higher split ratio to minimize the residence time of the analyte in the hot injector.

Symptom 2: Inconsistent Biological Activity or Potency
  • Potential Cause A: Isomerization During Storage. Improper storage conditions can lead to the gradual isomerization of the compound, resulting in a mixture of isomers with potentially different biological activities.

    • Recommended Solution:

      • Storage Protocol: Store this compound neat (undiluted) if possible, under an inert atmosphere (argon or nitrogen), and at low temperatures (≤ -20°C).[26]

      • Solvent Storage: If storage in solution is necessary, use a non-polar, aprotic solvent like hexane or toluene. Avoid chlorinated solvents or alcohols, which can degrade over time to form acidic byproducts. Ensure the solvent is of high purity and anhydrous.

  • Potential Cause B: Degradation in Assay Buffer. The pH and composition of the biological assay buffer can cause hydrolysis of the formate ester or isomerization.[10][11]

    • Recommended Solution:

      • pH Stability Study: Perform a preliminary stability study of this compound in your assay buffer at the intended experimental temperature. Analyze samples at different time points (e.g., 0, 1, 4, 24 hours) by GC-MS or HPLC to check for degradation.

      • Buffer Optimization: If instability is observed, consider adjusting the buffer pH to be as close to neutral as possible (pH 6.5-7.4), as extreme pH levels can catalyze hydrolysis.[11][12][13]

Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Receipt and Aliquoting: Upon receiving this compound, immediately store it at ≤ -20°C. If it is a liquid at room temperature, aliquot it into smaller, single-use vials under an inert atmosphere (e.g., in a glove box) to minimize repeated freeze-thaw cycles and exposure to air and moisture.

  • Container Selection: Use amber glass vials with PTFE-lined caps to prevent light exposure and leaching of contaminants.

  • Solvent Preparation: If preparing a stock solution, use a high-purity, anhydrous, aprotic solvent. Purge the solvent with argon or nitrogen for 15-20 minutes before use to remove dissolved oxygen.

  • Documentation: Clearly label all vials with the compound name, concentration, solvent, and date of preparation.[27]

Protocol 2: pH Stability Assessment
  • Buffer Preparation: Prepare a series of buffers at different pH values relevant to your experimental range (e.g., pH 5.5, 7.4, and 8.0).

  • Sample Incubation: Add a known concentration of this compound to each buffer and incubate at your experimental temperature (e.g., 37°C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 6, 12, 24 hours), extract an aliquot of the sample with a suitable organic solvent (e.g., ethyl acetate).

  • Analytical Quantification: Analyze the extracted samples by a validated GC-MS or HPLC method to quantify the remaining this compound and identify any degradation products or isomers.

  • Data Interpretation: Plot the concentration of this compound versus time for each pH to determine the stability profile.

Data and Visualization

Table 1: Key Factors Influencing this compound Stability
ParameterRecommendationRationale
Storage Temperature ≤ -20°C (long-term), 2-8°C (short-term)Reduces thermal energy available for isomerization and degradation reactions.[28]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation, which can generate reactive species that may initiate isomerization.
pH Range 6.5 - 7.4Minimizes both acid- and base-catalyzed hydrolysis of the formate ester.[10][11]
Solvent Choice Non-polar, aprotic (e.g., Hexane, Toluene)Reduces the likelihood of solvent-mediated isomerization pathways.[6][9]
Light Exposure Minimize (use amber vials)Prevents photochemical reactions that could lead to degradation.

Diagram 1: Isomerization Troubleshooting Workflow

Isomerization_Troubleshooting Troubleshooting Isomerization of this compound cluster_symptom Symptom Identification cluster_investigation Investigation Pathway cluster_solution Corrective Actions Symptom Unexpected Analytical Results (e.g., extra GC peaks, inconsistent activity) Check_Storage Review Storage Conditions (Temp, Atmosphere, Solvent) Symptom->Check_Storage Possible Storage Issue Check_Analytical Evaluate Analytical Method (GC Injector Temp, Column Type) Symptom->Check_Analytical Possible Analytical Artifact Check_Experimental Assess Experimental Conditions (pH, Solvent, Temp) Symptom->Check_Experimental Possible Experimental Instability Optimize_Storage Implement Protocol 1: - Store at ≤ -20°C - Use inert gas - Aliquot samples Check_Storage->Optimize_Storage Optimize_Analytical Refine Method: - Use deactivated column - Lower injector temp - Test alternative method (HPLC) Check_Analytical->Optimize_Analytical Optimize_Experimental Modify Protocol 2: - Conduct pH stability test - Use aprotic solvents - Control temperature strictly Check_Experimental->Optimize_Experimental

Caption: A logical workflow for troubleshooting unexpected results with this compound.

Diagram 2: Key Environmental Stressors Leading to Degradation

Degradation_Pathways cluster_stressors Environmental Stressors cluster_products Degradation Products CF This compound (Stable) Isomers Isomers (e.g., Clovene, Isocaryophyllene derivatives) CF->Isomers Isomerization Hydrolysis_Products Hydrolysis Products (Caryophyllene alcohol + Formic Acid) CF->Hydrolysis_Products Hydrolysis Acid Acidic pH / Lewis Acids (e.g., Silica Gel) Acid->Isomers Heat High Temperature (>120°C) Heat->Isomers pH_Extremes Extreme pH (Acid/Base) pH_Extremes->Hydrolysis_Products

Caption: Major degradation pathways for this compound under common experimental stressors.

References

Technical Support Center: Optimizing Dosage for In Vitro Studies with Caryophyllene Formate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Caryophyllene formate in in vitro studies. This guide is designed to provide you with the foundational knowledge and practical steps to effectively determine the optimal dosage of this novel sesquiterpene in your cell-based assays. Given the limited published data on this compound's specific in vitro activity, this document will equip you with a robust framework for empirical dose determination, drawing parallels from its well-studied parent compounds, β-caryophyllene and caryophyllene oxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a sesquiterpene derivative. Key physicochemical properties are summarized below, which are critical for designing your in vitro experiments.

PropertyValueSource
CAS Number 58096-46-1[1][2]
Molecular Formula C₁₆H₂₆O₂[1][2]
Molecular Weight 250.38 g/mol [1][2]
Appearance Colorless to pale yellow liquid[2]
LogP ~4.57 - 4.7[2]
Solubility Insoluble in water; Soluble in ethanol, methanol, isopropanol[1]

The high LogP value indicates that this compound is a hydrophobic (lipophilic) compound, which has significant implications for its handling in aqueous cell culture media.

Q2: I can't find any published IC50 values for this compound. Where do I start?

This is a common challenge when working with novel compounds. The best approach is to perform a dose-range finding study. Based on data from related caryophyllane sesquiterpenes, a broad starting range is recommended. For instance, β-caryophyllene has shown cytotoxic effects in various cancer cell lines with IC50 values ranging from approximately 19 µM to 63 µM.[3] Therefore, a screening range from 0.1 µM to 100 µM or even higher (e.g., up to 200 µM) would be a logical starting point to capture the dose-response curve.[4][5]

Q3: How do I dissolve this compound for my cell culture experiments?

Due to its hydrophobicity, this compound will not dissolve directly in aqueous media. The standard practice is to use a vehicle solvent to create a concentrated stock solution, which is then diluted into the cell culture medium.

  • Recommended Vehicle: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for hydrophobic compounds in cell culture.[6] It is miscible with both organic and aqueous solutions, facilitating the dilution of the compound into your media.[6]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a 10 mM or 100 mM stock is typical. Store this stock solution at -20°C, protected from light.

  • Final DMSO Concentration: It is critical to keep the final concentration of DMSO in your cell culture wells as low as possible, as it can be toxic to cells at higher concentrations. Most cell lines can tolerate DMSO up to 0.5%, but it is best practice to keep it below 0.1% if possible.[6] Always include a vehicle control (media with the same final concentration of DMSO as your highest treatment dose) in your experiments to account for any solvent effects.[6]

Q4: What cell viability assay is recommended for determining the optimal dose?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell viability and cytotoxicity.[7][8] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[7]

Mechanism of MTT Assay: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][8] These crystals are insoluble in water and are solubilized using a solvent (like DMSO or a specialized solubilization buffer), after which the absorbance is read on a plate reader.[8] The intensity of the purple color is directly proportional to the number of metabolically active (living) cells.[7]

Troubleshooting Guide

Issue 1: My compound precipitates in the cell culture medium.

  • Cause: This is a common issue with hydrophobic compounds when the concentration in the aqueous medium exceeds its solubility limit.

  • Solution:

    • Lower the Working Concentration: If precipitation is observed at higher doses, you may have exceeded the compound's solubility in the media. Try using a lower starting concentration for your serial dilutions.

    • Optimize Stock Dilution: When diluting your DMSO stock into the media, do so by adding the stock to the media with vigorous vortexing or pipetting to ensure rapid and even dispersion. Avoid adding media directly to the small volume of DMSO stock.

    • Use a Lower Final DMSO Concentration: While counterintuitive, a very high concentration of the compound in a small volume of DMSO can cause it to crash out when diluted. Preparing an intermediate dilution in media with a slightly higher DMSO concentration before the final dilution into the cell plate can sometimes help.

    • Consider Serum Concentration: The presence of proteins in fetal bovine serum (FBS) can sometimes help to stabilize hydrophobic compounds. Ensure your treatment media contains the appropriate concentration of FBS for your cell line.

Issue 2: My vehicle control (DMSO) is showing significant cytotoxicity.

  • Cause: The final concentration of DMSO in your wells is too high for your specific cell line.

  • Solution:

    • Reduce Final DMSO Concentration: The most straightforward solution is to reduce the final DMSO concentration to a non-toxic level, ideally ≤ 0.1%.[6] This may require preparing a more concentrated primary stock solution of this compound.

    • Determine DMSO Tolerance: If you are unsure of your cell line's tolerance, run a separate experiment where you treat the cells with a range of DMSO concentrations (e.g., 0.01% to 1.0%) to determine the highest non-toxic concentration.

    • Consistent Vehicle Concentration: Ensure that all wells, including the untreated control (which should have no DMSO), and all treated wells have the same final DMSO concentration. This is achieved by adding the appropriate amount of DMSO to the media for all but the highest concentration of your compound.

Issue 3: I am seeing inconsistent results between replicate wells.

  • Cause: This can be due to several factors, including uneven cell seeding, compound precipitation, or pipetting errors.

  • Solution:

    • Ensure Homogeneous Cell Suspension: Before seeding your plates, ensure you have a single-cell suspension. Gently triturate the cell suspension before adding it to the wells to avoid clumping.

    • Check for Precipitation: Visually inspect your wells under a microscope after adding the compound to ensure there is no visible precipitation.

    • Careful Pipetting: Use calibrated pipettes and proper technique to ensure accurate and consistent volumes are added to each well. When performing serial dilutions, mix each dilution thoroughly before proceeding to the next.

Experimental Protocols

Protocol 1: Determining the Optimal In Vitro Dose of this compound using the MTT Assay

This protocol is divided into two stages: an initial dose-range finding study followed by a definitive IC50 determination.

Workflow for Dosage Optimization

Caption: Workflow for determining the optimal in vitro dosage of this compound.

Step-by-Step Methodology:

Part A: Stock Solution and Reagent Preparation

  • This compound Stock: Prepare a 100 mM stock solution of this compound in 100% sterile DMSO. Aliquot and store at -20°C.

  • MTT Reagent: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). Mix well by vortexing and filter-sterilize. Store at 4°C, protected from light.

  • Solubilization Buffer: 10% SDS in 0.01 M HCl or pure, cell-culture grade DMSO.

Part B: Dose-Range Finding Study

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium from your DMSO stock. For a broad range, you might test concentrations like 200 µM, 100 µM, 50 µM, 25 µM, 10 µM, 1 µM, and 0.1 µM. Remember to prepare a vehicle control with the same final DMSO concentration as your highest dose.

  • Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10-20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully aspirate the medium and add 100-150 µL of solubilization buffer (e.g., DMSO) to each well.

    • Mix thoroughly on an orbital shaker to dissolve the crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. This will give you a rough idea of the cytotoxic range.

Part C: Definitive IC50 Determination

  • Select Concentration Range: Based on the results from the range-finding study, choose a narrower range of 8-12 concentrations that bracket the estimated 50% viability point.

  • Repeat Steps B1-B7: Perform the experiment as described above with the new, narrower concentration range.

  • Data Analysis and IC50 Calculation:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[9][10] Software like GraphPad Prism is commonly used for this analysis.

Data Interpretation and Signaling Pathway Visualization

While the direct molecular targets of this compound are not yet elucidated, the known actions of its parent compound, β-caryophyllene, can provide a hypothetical starting point for mechanistic studies. β-caryophyllene is known to interact with the Cannabinoid Receptor 2 (CB2) and can modulate various signaling pathways, including those involved in apoptosis.[4][5]

G caryophyllene Caryophyllane Sesquiterpene cb2 CB2 Receptor caryophyllene->cb2 Agonist? mitochondria Mitochondria caryophyllene->mitochondria Direct Effect? pi3k_akt PI3K/Akt Pathway (Pro-survival) cb2->pi3k_akt Inhibition? nfkb NF-κB Pathway (Inflammation, Survival) cb2->nfkb Inhibition? bcl2 Bcl-2 (Anti-apoptotic) pi3k_akt->bcl2 Activates apoptosis Apoptosis nfkb->bcl2 Activates bax Bax (Pro-apoptotic) caspases Caspase Activation mitochondria->caspases Cytochrome c Release bax->mitochondria Promotes Pore Formation bcl2->mitochondria Inhibits Apoptotic Signaling caspases->apoptosis

Caption: Hypothetical signaling pathways modulated by caryophyllane sesquiterpenes leading to apoptosis.

This diagram illustrates potential mechanisms by which a caryophyllane sesquiterpene might induce apoptosis, providing a basis for further investigation into the specific actions of this compound.

By following this comprehensive guide, researchers can confidently and systematically determine the optimal dosage of this compound for their in vitro studies, ensuring reliable and reproducible results.

References

Troubleshooting inconsistent results in Caryophyllene formate bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of Caryophyllene Formate Bioassays

Welcome to the technical support center for this compound bioassays. This compound is a lipophilic compound of significant interest, likely investigated for its potential interaction with cannabinoid receptors, similar to its parent compound, β-Caryophyllene, a known agonist of the cannabinoid receptor type 2 (CB2).[1] However, its physicochemical properties, particularly its high lipophilicity (XLogP3-AA: 4.7), present unique challenges in aqueous cell-based and biochemical assays, often leading to inconsistent and non-reproducible results.[2]

This guide is structured to provide researchers, scientists, and drug development professionals with a logical, in-depth framework for troubleshooting common issues. We will move sequentially through the experimental workflow, from the compound itself to the final data analysis, to help you identify and resolve sources of variability. Our approach is grounded in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Compound Integrity and Preparation

Inconsistent results often originate from the test article itself. The physical and chemical behavior of this compound in your assay buffer is the foundation of your experiment.

Q1: My dose-response curve is inconsistent or shows a "cliff-effect" at higher concentrations. What's happening?

A1: This is a classic symptom of compound precipitation. Due to its high lipophilicity, this compound has very poor aqueous solubility.[3][4] At a certain concentration, it will fall out of solution, leading to a sudden drop in the effective concentration and a "cliff" in your data.

Causality: When a compound precipitates, the actual concentration available to interact with the cells or target protein is unknown and significantly lower than the nominal concentration you prepared. This leads to high variability and inaccurate IC50/EC50 values.[5]

Troubleshooting Steps:

  • Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO) for your primary stock solution. It is a powerful organic solvent capable of dissolving highly lipophilic compounds.

  • Stock Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO. This minimizes the volume of DMSO added to your final assay, reducing solvent-induced artifacts.

  • Dilution Protocol: Never perform serial dilutions in aqueous buffers. This is the most common cause of precipitation.[5] Always perform serial dilutions in 100% DMSO first. Then, add a small, consistent volume of each DMSO dilution to your final assay medium.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay wells below 0.5% (and ideally below 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.[6]

  • Solubility Assessment: Visually inspect your highest concentration wells under a microscope before and after adding the compound. Look for crystals or precipitates. For a more quantitative approach, consider a nephelometry-based solubility assay.

Protocol 1: Preparation of this compound Working Solutions
  • Prepare Primary Stock: Dissolve this compound powder in 100% DMSO to a final concentration of 20 mM. Vortex thoroughly and gently warm if necessary to ensure complete dissolution. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Create DMSO Dilution Series: On the day of the experiment, create a serial dilution series from your 20 mM primary stock using 100% DMSO. For a 10-point, 3-fold dilution series, you would dilute the 20 mM stock to 6.67 mM, then 2.22 mM, and so on, all in DMSO.

  • Dose the Assay Plate: Add a small volume (e.g., 1 µL) of each DMSO dilution to the appropriate wells of your assay plate containing the final assay medium (e.g., 199 µL). This creates a 1:200 dilution, resulting in a final DMSO concentration of 0.5%. Mix the plate well immediately after dosing.

Q2: I'm seeing activity in my vehicle control (DMSO only) wells, or the maximum response of my positive control is suppressed. Why?

A2: This points to issues with compound purity, stability, or solvent toxicity.

  • Purity: Ensure you are using a high-purity, analytical grade standard of this compound. Impurities could have their own biological activity. Request a Certificate of Analysis (CoA) from your supplier.

  • Stability: While formate esters are generally stable, β-Caryophyllene itself can be sensitive to light and heat.[7] It's prudent to handle the formate derivative with care. Avoid repeated freeze-thaw cycles of your stock solution and protect it from light.

  • Solvent Toxicity: As mentioned, DMSO can be toxic to cells at concentrations above 0.5-1%.[6] This can manifest as a decrease in the maximal response of your assay or an increase in cell death, confounding your results. Always run a "vehicle-only" toxicity control curve to determine the tolerance of your specific cell line to DMSO.

Section 2: Cell Culture and Handling

The biological system is the largest source of potential variability in cell-based assays. Consistent cell health and handling are non-negotiable for reproducible data.[8][9]

Q3: My assay window (the difference between the minimum and maximum signal) is small and varies from day to day. How can I improve it?

A3: A fluctuating assay window is typically due to inconsistent cell health, number, or metabolic state.

Troubleshooting Steps:

  • Optimize Cell Seeding Density: The number of cells per well is critical. Too few cells will give a weak signal, while too many can lead to overgrowth, nutrient depletion, and changes in receptor expression.[8][9] You must determine the optimal seeding density for your specific assay duration.

  • Control Passage Number: Use cells from a narrow passage number range for all experiments. High-passage cells can exhibit altered morphology, growth rates, and receptor expression levels. It is best practice to create a large bank of low-passage cells and thaw a new vial for each set of experiments.[10]

  • Monitor Cell Viability: Always perform a viability count (e.g., using Trypan Blue) before seeding your assay plates. Only use cell suspensions with >95% viability.[11]

  • Standardize Culture Conditions: Use the same lot of media, serum, and supplements for an entire study.[8][12] Serum is a complex biological mixture and is a major source of lot-to-lot variability.[12][13] Test new lots of serum before use in critical experiments.

  • Avoid Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration and temperature.[14] This "edge effect" can skew results. To mitigate this, avoid using the outermost wells for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier.

Protocol 2: Optimizing Cell Seeding Density
  • Plate Serial Dilutions: In a 96-well plate, seed your cells in triplicate at a range of densities (e.g., from 2,500 to 40,000 cells per well).

  • Incubate: Incubate the plate for the intended duration of your this compound bioassay (e.g., 24, 48, or 72 hours).

  • Assess Viability/Confluence: At the end of the incubation, assess cell viability and number using a suitable method (e.g., CellTiter-Glo®, PrestoBlue™, or microscopic observation of confluence).

  • Determine Optimal Density: Plot the signal versus the initial number of cells seeded. The optimal density will be in the middle of the linear range of this curve, ensuring the signal is robust but the cells are not over-confluent at the end of the assay.[9]

Visualization: Troubleshooting Workflow

This diagram provides a logical flow for diagnosing inconsistent results.

G cluster_0 Start: Inconsistent Results cluster_1 Phase 1: Compound Investigation cluster_2 Phase 2: Cell Health & Handling cluster_3 Phase 3: Assay-Specific Parameters cluster_4 Resolution Start High variability or non-reproducible dose-response curves Compound Q1: Is the compound precipitating? Start->Compound Check first Purity Q2: Is the compound pure and stable? Compound->Purity If solubility is confirmed Solution Consistent & Reproducible Data Compound->Solution Fix: Revise dilution protocol (Protocol 1) Cells Q3: Are cell number and health consistent? Purity->Cells If compound is okay Culture Are culture conditions standardized (media, serum, passage)? Cells->Culture Cells->Solution Fix: Optimize seeding density (Protocol 2) Assay Q4: Is there high non-specific binding? Culture->Assay If cells are healthy Conditions Q5: Are assay conditions optimal (time, temp, reagents)? Assay->Conditions Assay->Solution Fix: Add BSA / modify buffer (Q4) Conditions->Solution After optimization

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

Section 3: Assay-Specific Troubleshooting (CB2 Receptor Assays)

Given that this compound is a derivative of a known CB2 agonist, we will focus on issues common to cannabinoid receptor assays.

Q4: I'm performing a CB2 receptor binding assay and see very high non-specific binding (NSB). How can I fix this?

A4: This is a very common problem for lipophilic compounds like this compound.[15] High NSB masks the specific binding signal, making it impossible to determine a true binding affinity (Ki).

Causality: The compound is not just binding to the CB2 receptor but is also sticking hydrophobically to the plastic wells, filter mats, and other proteins or lipids in your membrane preparation.[15][16]

Troubleshooting Steps:

  • Add Bovine Serum Albumin (BSA): Include 0.1% to 1% BSA in your assay buffer. BSA acts as a "carrier protein" that provides alternative hydrophobic surfaces for your compound to bind, effectively "blocking" the non-specific sites on your assay plates and filters.[16]

  • Reduce Membrane/Protein Concentration: Titrate the amount of cell membrane protein in your assay. Using the lowest amount of protein that still gives a robust specific binding signal can reduce the available surface area for non-specific interactions.

  • Include Detergents: In some cases, a very low concentration of a mild, non-ionic detergent like Pluronic F-127 or Tween-20 can help reduce non-specific binding by disrupting hydrophobic interactions.[16] Use with caution, as detergents can also disrupt receptor integrity.

  • Confirm Receptor Activity: Ensure your membrane preparations are active. Poor preparation or storage can lead to degraded receptors, resulting in a low or absent specific signal that makes the NSB appear disproportionately high.[17]

ParameterRecommendationRationale
Assay Buffer Include 0.1-1% BSABlocks non-specific binding sites on plastics and membranes.[16]
Incubation Time 60-90 minutesAllows binding to reach equilibrium without excessive degradation.[17]
Washing Steps Increase number and durationMore effectively removes unbound and non-specifically bound compound.[16]
Competitor Use a structurally different, known CB2 ligandTo define non-specific binding.

Q5: My functional assay (e.g., cAMP inhibition, β-arrestin recruitment) has a low signal-to-background ratio. What should I check?

A5: A weak functional signal can be due to suboptimal assay conditions, low receptor expression, or poor G-protein coupling.

Troubleshooting Steps:

  • Optimize Incubation Time: Functional responses are transient. An agonist stimulation curve should be performed over a time course (e.g., 15, 30, 60, 90, 120 minutes) to find the peak response time.[18]

  • Check Agonist Concentration: Ensure the concentration of your positive control agonist (e.g., CP55,940 or WIN 55,212-2) is at its EC80 or higher to achieve a maximal response.

  • Cell Line Verification: Confirm that your cell line expresses a sufficient number of functional CB2 receptors. If using a transiently transfected system, optimize transfection efficiency. For stable cell lines, verify expression via flow cytometry or a binding assay.

  • Assay Buffer Components: Ensure your buffer contains the necessary ions, like MgCl2, which can be critical for maintaining proper receptor conformation and G-protein coupling.[17]

Visualization: Simplified CB2 Receptor Signaling

This diagram illustrates the pathways typically measured in functional assays for CB2 agonists.

G cluster_0 Cell Membrane cluster_1 Agonist This compound (Agonist) CB2R CB2 Receptor Agonist->CB2R Binds G_Protein Gi/o Protein CB2R->G_Protein Activates Arrestin β-Arrestin CB2R->Arrestin Recruits AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Functional_Assay_1 cAMP Assay cAMP->Functional_Assay_1 Internalization Receptor Internalization Arrestin->Internalization Mediates Functional_Assay_2 β-Arrestin Assay Arrestin->Functional_Assay_2

References

Technical Support Center: Enhancing the Bioavailability of Caryophyllene Formate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Caryophyllene Formate Delivery

This compound, a promising lipophilic ester of β-caryophyllene, presents significant potential in various therapeutic areas. However, its inherent physicochemical properties—high lipophilicity (estimated LogP ~4.6-5.0) and consequently poor aqueous solubility—pose a substantial barrier to achieving adequate oral bioavailability.[1][2][3] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth, field-proven strategies and troubleshooting guidance to overcome these challenges. Our focus is on leveraging advanced lipid-based drug delivery systems to unlock the full therapeutic potential of this molecule.

Similar to its parent compound, β-caryophyllene, the formate ester is expected to exhibit low oral bioavailability due to limited dissolution in gastrointestinal fluids, susceptibility to degradation, and potential first-pass metabolism.[4] Studies on β-caryophyllene have demonstrated that formulation into advanced delivery systems, such as a Self-Emulsifying Drug Delivery System (SEDDS), can significantly enhance absorption, increasing bioavailability by over twofold in human subjects.[5][6] This precedent underscores the critical role of formulation science in the successful development of caryophyllene-based compounds.

This document provides a logical workflow, from understanding the core problem to implementing and validating solutions. We will explore the formulation of Self-Emulsifying Drug Delivery Systems (SEDDS), Nanoemulsions, and Solid Lipid Nanoparticles (SLNs), complete with detailed experimental protocols and troubleshooting FAQs to guide your research.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions encountered during the formulation and evaluation of this compound delivery systems.

Section 1.1: Initial Formulation & Excipient Selection

Question 1: My this compound is not dissolving in the selected oil for my SEDDS/nanoemulsion. What should I do?

Answer: This is a common initial hurdle. The solubility of a lipophilic drug in the oil phase is critical for a stable formulation.[7]

  • Troubleshooting Steps:

    • Systematic Solubility Screening: Do not rely on a single oil. Screen a variety of oils with different chemical structures (long-chain triglycerides, medium-chain triglycerides, and mixed glycerides). A standard protocol is to add an excess amount of this compound to a small volume (e.g., 2 mL) of each candidate oil, vortex, and place in a shaker at a controlled temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium.[8] Centrifuge and analyze the supernatant via a validated HPLC method to quantify solubility.

    • Introduce a Co-solvent: If solubility in pure oils is insufficient, a co-solvent can be introduced into the lipid phase. Solvents like Transcutol®, PEG 400, or ethanol can significantly enhance the solubilization capacity of the oil.[7][9] Re-evaluate solubility in oil/co-solvent blends.

    • Slight Heating: Gently warming the mixture (e.g., to 40°C) can increase solubility. However, be cautious of the volatility and potential degradation of this compound. Ensure this temperature is compatible with your compound's stability.

Question 2: Upon aqueous dilution, my SEDDS formulation forms large, uneven droplets or immediately precipitates. Why is this happening?

Answer: This indicates inefficient emulsification, which is a failure of the surfactant/co-surfactant system to adequately reduce interfacial tension and stabilize the newly formed oil droplets.

  • Troubleshooting Steps:

    • Re-evaluate Surfactant HLB: The Hydrophilic-Lipophilic Balance (HLB) of your surfactant system is crucial. For oil-in-water (o/w) emulsions, which is the goal for SEDDS, surfactants or surfactant blends with a higher HLB (typically 12-16) are required.[9] Consider screening surfactants like Tween 80, Tween 20, or Kolliphor® EL.[9][10]

    • Optimize Surfactant:Co-surfactant (S:CoS) Ratio: The ratio of your surfactant to co-surfactant (Smix) is a critical parameter. Construct a pseudo-ternary phase diagram to identify the optimal Smix ratio and the concentration range that yields a stable microemulsion region.[8][11] This is done by titrating various ratios of oil and Smix with water and visually observing the point of emulsification and clarity.

    • Increase Smix Concentration: A higher concentration of the surfactant/co-surfactant blend (often >30% w/w) may be necessary to effectively emulsify the oil phase.[7]

Section 1.2: Particle Size & Stability Issues

Question 3: My nanoemulsion/SLN formulation shows a large particle size (>500 nm) and a high Polydispersity Index (PDI > 0.5). How can I reduce the particle size and improve uniformity?

Answer: Large particle size and high PDI suggest that the energy input during homogenization is insufficient or the formulation is not optimized for small droplet formation.

  • Troubleshooting Steps:

    • Increase Homogenization Energy:

      • For High-Pressure Homogenization (HPH): Increase the homogenization pressure (e.g., from 500 bar to 1500 bar) and/or the number of homogenization cycles (typically 3-5 cycles are effective).[12] Be mindful that excessive energy can sometimes lead to particle coalescence.[13]

      • For Ultrasonication: Increase the sonication time or amplitude. Use a pulsed mode to prevent excessive heat generation which can destabilize the formulation.

    • Optimize Formulation: The type and concentration of surfactant are paramount. Ensure the surfactant concentration is sufficient to cover the surface of the newly formed nanoparticles and prevent aggregation.

    • Check Lipid Phase Viscosity: A highly viscous oil phase can be difficult to break into small droplets. Pre-heating the lipid phase (for hot homogenization) reduces its viscosity, facilitating smaller particle formation.[14]

Question 4: My SLN formulation shows drug expulsion during storage, evidenced by crystal growth or a significant drop in encapsulation efficiency. What is the cause?

Answer: Drug expulsion is a known challenge with SLNs, often caused by the lipid matrix transitioning from a less ordered (α or β') to a more stable, highly ordered (β) crystalline form over time. This perfect crystal lattice leaves little room for the drug molecules.

  • Troubleshooting Steps:

    • Use a Blend of Lipids: Instead of a single solid lipid, use a blend of lipids with different chain lengths or structures (e.g., tristearin with glyceryl monostearate). This creates imperfections in the crystal lattice, providing more space to accommodate the drug. This is the principle behind Nanostructured Lipid Carriers (NLCs), which are often more stable.

    • Optimize Drug Loading: Overloading the lipid matrix can accelerate drug expulsion. Determine the maximum solubility of this compound in the molten lipid and formulate below this saturation point.

    • Incorporate a Liquid Lipid (NLC approach): The formulation of NLCs, which include a liquid lipid (oil) within the solid lipid matrix, creates a less-ordered structure that significantly reduces drug expulsion and can increase loading capacity.

Section 1.3: In Vitro & In Vivo Evaluation

Question 5: My in vitro drug release study using a dialysis bag shows a very slow or incomplete release profile. Does this mean my formulation is poor?

Answer: Not necessarily. A slow release can be a desired feature (sustained release). However, it's crucial to ensure the assay method itself is not the rate-limiting step. The dialysis membrane can act as a barrier to the diffusion of the released drug.

  • Troubleshooting Steps:

    • Run a Control: Always perform the release study with a "control" solution of this compound (e.g., dissolved in a small amount of ethanol or the release media) in a separate dialysis bag.[15] This helps you characterize the diffusion rate of the free drug across the membrane. The apparent release from your formulation cannot be faster than this control.

    • Ensure Sink Conditions: The concentration of the drug in the outer receptor medium should not exceed 10-15% of its saturation solubility in that medium. If sink conditions are not maintained, the concentration gradient driving the release will diminish. You can achieve this by increasing the volume of the receptor medium or by adding a solubilizing agent (e.g., 0.5% SLS) to the medium.[15][16]

    • Select Appropriate MWCO: Ensure the Molecular Weight Cut-Off (MWCO) of the dialysis membrane (e.g., 12 kDa) is large enough to allow free passage of this compound (MW: 250.38 g/mol ) but small enough to retain the nanoparticles/nano-droplets.[17][17]

Question 6: My in vivo bioavailability study in rats shows high inter-animal variability. How can I reduce this?

Answer: High variability in oral bioavailability studies is common, especially for poorly soluble drugs, and can be caused by both physiological and formulation factors.

  • Troubleshooting Steps:

    • Standardize Animal Procedures: Ensure all animals are of a similar age and weight. Fasting animals overnight (with free access to water) is a standard procedure to reduce variability in gastric contents.[18][19] Use precise oral gavage techniques to ensure accurate dosing.[20][21][22]

    • Confirm Formulation Homogeneity: Before dosing, ensure your formulation is homogenous. For suspensions, this means ensuring uniform particle distribution. For SEDDS or nanoemulsions, ensure there is no phase separation.

    • Increase the Number of Animals: If variability remains high, increasing the number of animals per group (n) will improve the statistical power and provide a more reliable mean pharmacokinetic profile.

    • Consider the Formulation Type: Lipid-based systems like SEDDS are specifically designed to reduce the high variability often seen with simple suspensions of lipophilic drugs by overcoming dissolution-related inconsistencies.[23][24] If you are using a simple suspension, switching to a SEDDS or nanoemulsion is a primary strategy to reduce variability.

Part 2: Experimental Protocols & Methodologies

This section provides detailed, step-by-step methodologies for the formulation and evaluation of this compound.

Section 2.1: Formulation Protocols

Objective: To formulate an isotropic mixture of oil, surfactant, and co-surfactant containing dissolved this compound that spontaneously forms a fine oil-in-water emulsion upon dilution in aqueous media.

Materials:

  • API: this compound

  • Oils (Screening): Medium-chain triglycerides (e.g., Capryol™ 90), Long-chain triglycerides (e.g., soybean oil, olive oil), Labrafil® M 1944 CS.

  • Surfactants (Screening): Tween® 80, Tween® 20, Kolliphor® EL, Labrasol®.

  • Co-surfactants (Screening): Transcutol® P, Polyethylene glycol 400 (PEG 400), Propylene Glycol.

Step-by-Step Methodology:

  • Excipient Screening (Solubility Study): a. Add an excess amount of this compound to 2 mL of each selected oil, surfactant, and co-surfactant in separate sealed vials. b. Agitate the vials in an isothermal shaker at 25°C for 72 hours. c. Centrifuge the samples at 5000 rpm for 15 minutes. d. Filter the supernatant through a 0.45 µm syringe filter. e. Quantify the concentration of dissolved this compound using a validated HPLC method. f. Select the oil, surfactant, and co-surfactant that demonstrate the highest solubility for the API.[8]

  • Construction of Pseudo-Ternary Phase Diagram: a. Based on the screening results, select the best oil, surfactant, and co-surfactant. b. Prepare various mixtures of the surfactant and co-surfactant (Smix) in different weight ratios (e.g., 1:1, 2:1, 1:2).[11] c. For each Smix ratio, prepare a series of blends with the selected oil, varying the oil:Smix ratio from 9:1 to 1:9. d. Titrate each blend with distilled water dropwise under gentle magnetic stirring. e. Observe for the formation of a clear/translucent or bluish-white emulsion. f. Plot the results on a ternary phase diagram to identify the boundaries of the efficient self-emulsification region.

  • Preparation of the Final SEDDS Formulation: a. Select a ratio of oil:Smix from within the optimal region of the phase diagram. b. Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial. c. Add the pre-weighed this compound to the mixture. d. Gently heat the mixture to 30-40°C on a magnetic stirrer until the drug is completely dissolved and the solution is clear and homogenous.[7] e. Store the final formulation in a sealed container protected from light.

Objective: To encapsulate this compound within a solid lipid matrix to form nanoparticles, which can protect the API and provide controlled release.

Materials:

  • API: this compound

  • Solid Lipid: Tristearin, Glyceryl monostearate, Compritol® 888 ATO.

  • Surfactant: Poloxamer 188, Tween® 80.

  • Aqueous Phase: Deionized water.

Step-by-Step Methodology:

  • Preparation of Lipid and Aqueous Phases: a. Weigh the selected solid lipid and dissolve the this compound in the molten lipid at a temperature 5-10°C above the lipid's melting point (e.g., 80°C for Tristearin). This is the lipid phase.[3] b. In a separate beaker, dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase. This is the aqueous phase.[12]

  • Formation of Pre-emulsion: a. Pour the hot aqueous phase into the molten lipid phase while stirring continuously with a high-shear mixer (e.g., Ultra-Turrax) at ~10,000 rpm for 5-10 minutes. This will form a coarse oil-in-water emulsion.[24]

  • High-Pressure Homogenization (HPH): a. Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature. b. Homogenize the emulsion for 3-5 cycles at a pressure between 500 and 1500 bar.[12][13] The optimal pressure and number of cycles must be determined experimentally to achieve the desired particle size.

  • Cooling and SLN Formation: a. Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools down to room temperature. b. The cooling process causes the lipid to recrystallize, forming solid nanoparticles with the drug encapsulated within.[12] c. Store the final SLN dispersion at 4°C.

Section 2.2: Bioavailability Assessment Protocols

Objective: To assess the rate and extent of this compound release from the formulated delivery system in a simulated physiological fluid.

Materials:

  • Apparatus: USP Dissolution Apparatus II (Paddle), 250 mL beakers, magnetic stir bars, dialysis tubing (MWCO 12-14 kDa).

  • Release Medium: Phosphate Buffered Saline (PBS) pH 7.4, potentially with 0.5% w/v Tween 80 to maintain sink conditions.

  • Formulation: this compound loaded SEDDS, nanoemulsion, or SLN.

  • Control: Solution of this compound in a suitable solvent.

Step-by-Step Methodology:

  • Prepare Dialysis Bags: Cut the dialysis tubing into appropriate lengths and hydrate in the release medium for at least 1 hour before use.

  • Load Samples: Accurately measure a volume of the formulation (e.g., equivalent to 5 mg of this compound) and place it inside a dialysis bag. Securely clamp both ends.[15]

  • Initiate Release Study: Place each bag into a beaker containing a known volume of pre-warmed (37°C) release medium (e.g., 200 mL). Place the beakers in the dissolution apparatus or on a magnetic stirrer set to a constant speed (e.g., 100 rpm) to ensure gentle agitation.[1][15]

  • Sample Collection: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the receptor medium outside the dialysis bag.

  • Maintain Volume: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium.

  • Sample Analysis: Analyze the samples for this compound concentration using a validated HPLC method.

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling.

Objective: To predict the passive gastrointestinal absorption of this compound from different formulations.

Materials:

  • Apparatus: 96-well PAMPA plate system (Donor and Acceptor plates), UV plate reader or LC-MS.

  • Membrane Lipid: 4% (w/v) lecithin in dodecane.

  • Solutions: Phosphate Buffered Saline (PBS) pH 7.4, test compounds (formulations and controls) dissolved in PBS (often with a small percentage of DMSO, e.g., 5%).[25]

Step-by-Step Methodology:

  • Prepare Acceptor Plate: Fill the wells of the 96-well acceptor plate with 300 µL of PBS buffer.

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate. Allow the solvent to fully impregnate the membrane for ~5 minutes.[26]

  • Add Samples to Donor Plate: Add 200 µL of the test compound solutions (e.g., 500 µM this compound in its formulation, diluted in PBS) to the donor plate wells.

  • Assemble PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[26][27]

  • Measure Concentrations: After incubation, carefully separate the plates. Determine the concentration of this compound in both the donor and acceptor wells using HPLC or a UV plate reader.

  • Calculate Permeability: Calculate the effective permeability coefficient (Pe) using the provided equations from the assay kit manufacturer or established literature formulas.[26]

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of this compound after oral administration of the developed formulation.

Materials:

  • Animals: Male Sprague-Dawley or Wistar rats (e.g., 200-250 g).

  • Dosing Equipment: Appropriate size oral gavage needles (e.g., 18G) and syringes.[18][20]

  • Sampling Supplies: Blood collection tubes (e.g., with K2-EDTA), centrifuge.

  • Formulations: Test formulation (e.g., SEDDS) and a control formulation (e.g., suspension in 0.5% carboxymethylcellulose).

Step-by-Step Methodology:

  • Animal Acclimatization and Fasting: Acclimatize animals for at least one week. Fast them overnight (~12 hours) prior to dosing, with free access to water.[19]

  • Dosing: Weigh each rat immediately before dosing to calculate the exact volume. Administer the formulation via oral gavage at a consistent dose (e.g., 10 mg/kg). The maximum volume should not exceed 10 mL/kg.[20]

  • Blood Sampling: Collect blood samples (~150-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[19]

  • Plasma Processing: Immediately transfer blood into anticoagulant tubes. Centrifuge the samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction). Quantify the concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (Area Under the Curve) from the plasma concentration-time data. Compare the results between the test and control formulations to determine the relative bioavailability enhancement.

Part 3: Data Presentation & Visualization

Table 1: Example Excipient Screening Data for this compound Solubility
Excipient ClassExcipient NameSolubility (mg/mL ± SD)
Oils Soybean Oil25.4 ± 2.1
Capryol™ 9085.2 ± 5.6
Labrafil® M 1944 CS110.8 ± 7.3
Surfactants Tween® 80155.6 ± 9.8
Kolliphor® EL142.1 ± 8.5
Labrasol®198.4 ± 11.2
Co-surfactants Transcutol® P250.1 ± 15.4
PEG 400215.7 ± 12.9

Note: Data are hypothetical and for illustrative purposes. Actual solubility must be determined experimentally.

Table 2: Example Pharmacokinetic Parameters in Rats (Dose: 10 mg/kg)
FormulationCmax (ng/mL)Tmax (h)AUC0-24h (ng·h/mL)Relative Bioavailability (%)
Control Suspension 150 ± 454.0 ± 1.51250 ± 350100% (Reference)
Optimized SEDDS 680 ± 1201.5 ± 0.55750 ± 980460%
Optimized SLN 450 ± 952.5 ± 1.04100 ± 810328%

Note: Data are hypothetical and for illustrative purposes.

Diagrams and Workflows

Figure 1: General Workflow for Enhancing Bioavailability

G cluster_0 Problem Identification cluster_1 Formulation Strategy cluster_2 Development & Optimization cluster_3 Evaluation a Poor Aqueous Solubility of this compound b Select Lipid-Based Delivery System a->b c SEDDS b->c d Nanoemulsion b->d e SLN / NLC b->e g Formulation Optimization (e.g., Phase Diagram, HPH) e->g f Excipient Screening (Solubility) f->g h Physicochemical Characterization (Size, Zeta, EE%) g->h i In Vitro Testing (Release, Permeability) h->i j In Vivo Pharmacokinetics (Rat Model) i->j k k j->k Successful Enhancement

Caption: A logical workflow from problem identification to in vivo validation.

Figure 2: Mechanism of SEDDS Action in the GI Tract

SEDDS_Mechanism A Oral Administration of SEDDS Capsule B Capsule Disintegration in Stomach A->B C SEDDS mixes with GI Fluids B->C D Spontaneous Emulsification C->D E Formation of Fine (o/w) Nano-droplets D->E F This compound remains solubilized E->F G Increased Surface Area for Absorption E->G H Enhanced Absorption across Intestinal Wall F->H G->H I Increased Bioavailability H->I

References

Technical Support Center: Method Validation for Quantitative Analysis of Caryophyllene Formate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for the validation of quantitative analytical methods for Caryophyllene Formate. Drawing from extensive experience in chromatographic method development and adherence to international regulatory standards, this document explains the causality behind experimental choices and provides self-validating protocols.

Due to the limited availability of published, validated methods specifically for this compound, this guide synthesizes best practices from the analysis of structurally related terpenes and esters. The principles and protocols herein are based on the robust framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1][2]

Foundational Knowledge: Understanding this compound

This compound is a sesquiterpenoid ester. Its physicochemical properties are critical in selecting and optimizing an analytical method.

  • Structure: C₁₆H₂₆O₂

  • Molecular Weight: 250.38 g/mol [3]

  • Boiling Point: ~305 °C @ 760 mmHg[4][5]

  • LogP (o/w): ~4.6 - 5.0[3][4][5]

  • Appearance: Colorless to pale yellow liquid[6]

  • Solubility: Soluble in alcohols like ethanol.[3]

The compound's relatively high boiling point and thermal stability make Gas Chromatography (GC) an ideal analytical technique. Its non-polar nature (high LogP) is well-suited for separation on common non-polar or mid-polar GC columns. While High-Performance Liquid Chromatography (HPLC) is possible, the lack of a strong chromophore makes UV detection less sensitive, requiring low wavelengths (e.g., 200-215 nm), where many solvents and impurities can interfere.[7][8][9] Therefore, this guide will focus on a GC-Mass Spectrometry (GC-MS) method, which offers excellent selectivity and sensitivity.

The Method Validation Workflow

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[10] The following workflow, based on ICH Q2(R1), outlines the essential parameters to be evaluated.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Finalization Dev Method Development & Optimization (GC-MS) Specificity Specificity/ Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report & SOP Generation Robustness->Report

Caption: Workflow for analytical method validation based on ICH Q2(R1).

Detailed Validation Protocols & Troubleshooting

This section provides a question-and-answer-based guide for each validation parameter, including step-by-step experimental protocols and troubleshooting advice.

Q1: How do I ensure my method is specific to this compound?

Answer: Specificity (or selectivity) is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][2] For a GC-MS method, specificity is demonstrated by showing that the analyte peak is free from interference at its specific retention time and that the mass spectrum is uniquely identifiable.

Experimental Protocol: Specificity

  • Prepare Samples:

    • Blank Matrix: Prepare a sample of your matrix (e.g., placebo formulation, essential oil base) without this compound.

    • Standard Solution: Prepare a solution of this compound reference standard in a suitable solvent (e.g., ethyl acetate).

    • Spiked Sample: Spike the blank matrix with a known concentration of the this compound standard.

    • Forced Degradation Samples: To demonstrate specificity against potential degradants, perform forced degradation studies.[11][12][13] Expose the analyte to stress conditions such as:

      • Acid/Base Hydrolysis: Treat with 0.1 M HCl and 0.1 M NaOH at 60°C for 2 hours. Neutralize before injection.

      • Oxidation: Treat with 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Heat the solid or a solution at 80°C for 48 hours.

      • Photolytic: Expose to light (ICH Q1B conditions) for a specified duration.

  • Analysis:

    • Inject all prepared samples into the GC-MS system.

    • Compare the chromatograms.

  • Acceptance Criteria:

    • The blank matrix should show no interfering peak at the retention time of this compound.

    • In the spiked and forced degradation samples, the this compound peak should be well-resolved from any other peaks (degradants or matrix components), with a resolution of >2.

    • Peak purity analysis (if software is available) or mass spectral deconvolution should confirm the homogeneity of the analyte peak.

Troubleshooting Specificity Issues

  • Issue: An interfering peak is observed in the blank matrix.

    • Cause & Solution: This could be contamination from the solvent, sample vial, or GC system. Analyze each component individually to identify the source. Ensure high-purity solvents and perform regular system maintenance, including baking out the column and cleaning the inlet liner.[9]

  • Issue: Poor resolution between this compound and a degradant peak.

    • Cause & Solution: The GC temperature program is not optimal. Modify the temperature ramp rate (e.g., slow the ramp around the elution time of the critical pair) to improve separation. Alternatively, consider a different GC column with a different stationary phase polarity.

Q2: How do I determine the Linearity and Range of the method?

Answer: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[2][14]

Experimental Protocol: Linearity and Range

  • Prepare Calibration Standards:

    • Prepare a high-concentration stock solution of this compound reference standard.

    • Perform serial dilutions to create a minimum of five calibration standards. For an assay, the range should typically cover 80% to 120% of the expected sample concentration.[7][15] For example, if your target concentration is 100 µg/mL, prepare standards at 80, 90, 100, 110, and 120 µg/mL.

  • Analysis:

    • Inject each calibration standard in triplicate.

    • Record the peak area response for each injection.

  • Data Evaluation:

    • Plot the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r²), and the y-intercept.[11]

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.995.

    • Y-intercept: Should be insignificant compared to the response of the lowest standard.

    • Visual Inspection: The data points should not show significant deviation from the fitted line. A plot of residuals should show a random distribution around zero.

Troubleshooting Linearity Issues

  • Issue: The calibration curve is non-linear, especially at high concentrations.

    • Cause & Solution: This often indicates detector saturation or column overload.[16] Dilute the higher concentration standards and re-inject. If the issue persists, consider reducing the injection volume or using a higher split ratio.

  • Issue: Poor correlation coefficient (r² < 0.995).

    • Cause & Solution: This points to inconsistent sample preparation or injection variability. Ensure accurate pipetting and use an internal standard to correct for injection volume variations.[5] Check for leaks in the GC system.

Q3: How do I assess the Accuracy and Precision of my method?

Answer:

  • Accuracy is the closeness of the test results to the true value. It is typically assessed using recovery studies.[17]

  • Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol: Accuracy and Precision

  • Prepare Samples (Spiked Matrix):

    • Prepare a homogenous batch of blank matrix.

    • Spike the matrix at three different concentration levels across the method's range (e.g., 80%, 100%, and 120% of the target concentration).[14]

    • Prepare three replicate samples at each concentration level (total of 9 samples).

  • Analysis for Repeatability and Accuracy:

    • Analyze all 9 samples on the same day by the same analyst.

    • Calculate the concentration of this compound in each sample using the previously established linear calibration curve.

    • Accuracy: Calculate the percent recovery for each sample: (Measured Concentration / Spiked Concentration) * 100.

    • Repeatability: Calculate the Relative Standard Deviation (%RSD) of the results at each concentration level.

  • Analysis for Intermediate Precision:

    • Have a second analyst repeat the preparation and analysis of a new set of 9 spiked samples on a different day, preferably using a different instrument.

    • Calculate the %RSD for the second set of data and compare the results between the two analysts/days.

Acceptance Criteria

ParameterLevelAcceptance Criteria
Accuracy 3 Levels (e.g., 80%, 100%, 120%)Mean Recovery: 98.0% - 102.0%
Precision
- Repeatability3 Levels, 3 Replicates%RSD ≤ 2.0% at each level
- Intermediate Precision2 Analysts, 2 DaysOverall %RSD ≤ 3.0%

Troubleshooting Accuracy & Precision Issues

  • Issue: Low or highly variable recovery (poor accuracy).

    • Cause & Solution: Inefficient sample extraction is a common cause.[3] Ensure the sample is fully homogenized with the extraction solvent. Check for analyte degradation during sample preparation; this compound, as an ester, could be susceptible to hydrolysis if exposed to strong acidic or basic conditions for extended periods. Keep samples cool and analyze them promptly.[3]

  • Issue: High %RSD (poor precision).

    • Cause & Solution: This indicates random error. Inconsistent injection volumes can be mitigated by using an autosampler and an internal standard.[5] Ensure the sample preparation procedure is well-defined and followed precisely, especially steps like vortexing time and centrifugation speed.

Q4: How do I determine the detection and quantitation limits?

Answer:

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ (Based on Signal-to-Noise)

  • Determine Noise:

    • Inject a blank sample multiple times and determine the standard deviation of the baseline noise in a region close to the expected retention time of this compound.

  • Estimate LOD and LOQ:

    • Prepare a series of low-concentration standards.

    • Inject them to find the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for the LOD and 10:1 for the LOQ.

  • Confirmation:

    • Prepare a standard at the estimated LOQ concentration and inject it 6 times.

    • The precision (%RSD) should be acceptable (typically ≤ 10%), and the accuracy should be within a reasonable range.

Acceptance Criteria

ParameterAcceptance Criteria
LOD S/N Ratio ≥ 3
LOQ S/N Ratio ≥ 10, with acceptable precision and accuracy
Q5: How do I test the Robustness of the method?

Answer: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12]

G center_node Robustness Testing param1 Inlet Temp. (± 5 °C) center_node->param1 param2 Carrier Gas Flow (± 5%) center_node->param2 param3 Oven Ramp Rate (± 10%) center_node->param3 param4 Split Ratio (± 10%) center_node->param4 param5 Final Hold Time (± 1 min) center_node->param5

Caption: Key parameters to vary during GC method robustness testing.

Experimental Protocol: Robustness

  • Define Parameters: Identify critical GC parameters to vary. Examples include:

    • Inlet Temperature (e.g., 250 ± 5 °C)

    • Carrier Gas Flow Rate (e.g., 1.2 ± 0.1 mL/min)

    • Oven Temperature Ramp Rate (e.g., 10 ± 1 °C/min)

    • Split Ratio (e.g., 20:1 vs. 25:1)

  • Analysis:

    • Prepare a system suitability solution or a mid-concentration standard.

    • Analyze the sample under the nominal conditions and then under each of the varied conditions. A design of experiments (DoE) approach can efficiently test multiple parameter changes simultaneously.

  • Data Evaluation:

    • Evaluate the effect of the changes on key system suitability parameters (e.g., retention time, peak area, tailing factor, resolution).

  • Acceptance Criteria:

    • System suitability parameters (e.g., resolution, tailing factor) must still pass their acceptance criteria under all varied conditions.

    • The quantitative result should not change significantly (e.g., within ±5.0% of the result from nominal conditions).

Troubleshooting Robustness Failures

  • Issue: A small change in carrier gas flow significantly shifts retention times and affects resolution.

    • Cause & Solution: The method is not sufficiently optimized. The nominal flow rate may be on a steep part of the van Deemter curve. Re-optimize the flow rate to a more stable region.

  • Issue: A slight increase in inlet temperature causes a decrease in peak area.

    • Cause & Solution: This suggests potential thermal degradation of this compound. The nominal inlet temperature is likely too high. Lower the temperature to the minimum required for efficient volatilization without degradation.

References

Technical Support Center: Navigating Matrix Effects in the LC-MS Analysis of Caryophyllene Formate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the LC-MS analysis of Caryophyllene formate. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common yet complex challenge of matrix effects. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge, practical protocols, and systematic troubleshooting strategies to ensure the accuracy, precision, and robustness of your analytical data.

The narrative of this guide is built on the principles of scientific integrity and field-proven experience. We will delve into the "why" behind experimental choices, providing you with the rationale to not only follow protocols but to adapt and innovate as you encounter unique analytical challenges.

Understanding the Challenge: What are Matrix Effects?

In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[1][2] For this compound, a sesquiterpenoid ester with applications in fragrances and potentially other areas, the matrix can range from the complex milieu of plasma in pharmacokinetic studies to the intricate formulations of cosmetic products.

Matrix effects occur when these co-eluting components influence the ionization efficiency of this compound in the mass spectrometer's ion source.[1][2][3][4][5][6] This can lead to one of two outcomes:

  • Ion Suppression: A decrease in the analyte's signal intensity, leading to underestimation of its concentration and potentially false-negative results.[1][3][5]

  • Ion Enhancement: An increase in the analyte's signal intensity, resulting in an overestimation of its concentration.[1][2]

These effects are a significant concern because they can compromise the accuracy, precision, and sensitivity of quantitative analyses.[4]

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the analysis of this compound and matrix effects:

Q1: Why is this compound susceptible to matrix effects?

This compound (C₁₆H₂₆O₂, MW: 250.38 g/mol ) is a relatively non-polar molecule with a high LogP value (around 4.57-5.03).[6][7][8] This hydrophobicity means it will often be co-extracted with other lipophilic compounds from the sample matrix, such as lipids, phospholipids, and other fragrance components.[9] These co-extracted molecules can then interfere with the ionization process in the MS source.

Q2: What are the most common sources of matrix effects for this compound?

The sources are highly dependent on the sample type:

  • Biological Matrices (Plasma, Serum, Urine): The primary culprits are phospholipids from cell membranes, which are notorious for causing ion suppression in electrospray ionization (ESI).[9] Salts and proteins can also contribute to matrix effects.[1][10]

  • Cosmetic and Fragrance Formulations: These matrices can be incredibly complex, containing oils, emulsifiers, surfactants, and a multitude of other fragrance molecules.[9][11][12][13] These components can compete with this compound for ionization, leading to unpredictable matrix effects.

  • Plant Extracts (e.g., Cannabis): Plant extracts are rich in various compounds like cannabinoids, other terpenes, chlorophyll, and waxes, all of which can interfere with the analysis.[4][14]

Q3: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

For relatively non-polar and volatile compounds like many terpenes, Atmospheric Pressure Chemical Ionization (APCI) is often more suitable and less susceptible to matrix effects than Electrospray Ionization (ESI).[4][9][14][15] While ESI is excellent for polar to moderately polar compounds, its reliance on droplet evaporation makes it more prone to interference from non-volatile matrix components.[5][6] Therefore, APCI in positive ion mode is the recommended starting point for method development for this compound.

Q4: How can I quantitatively assess the extent of matrix effects in my assay?

The "post-extraction spike" method is considered the gold standard for quantifying matrix effects.[10] This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the same amount of analyte in a neat solvent. The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Matrix) / (Peak Area in Neat Solvent)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 suggests no significant matrix effect.

Troubleshooting Guide: A Systematic Approach

When encountering issues in your LC-MS analysis of this compound, a systematic approach to troubleshooting is crucial. The following flowchart and Q&A guide will help you diagnose and resolve common problems.

Troubleshooting_Workflow cluster_start Start: Analytical Issue Observed cluster_chromatography Step 1: Evaluate Chromatography cluster_matrix_effects Step 2: Investigate Matrix Effects cluster_mitigation Step 3: Implement Mitigation cluster_end End: Resolution Start Poor Peak Shape, Low Sensitivity, or High Variability? CheckPeakShape Is the peak shape acceptable in neat solvent? Start->CheckPeakShape OptimizeLC Optimize LC Method: - Gradient - Column Chemistry - Mobile Phase Additives CheckPeakShape->OptimizeLC No AssessMatrixEffect Perform Post-Extraction Spike. Is |(MF-1)| > 15%? CheckPeakShape->AssessMatrixEffect Yes OptimizeLC->CheckPeakShape MitigationStrategy Select a Mitigation Strategy AssessMatrixEffect->MitigationStrategy Yes Revalidate Re-validate Method AssessMatrixEffect->Revalidate No SamplePrep Enhance Sample Prep (SPE, LLE, PLR) MitigationStrategy->SamplePrep Significant Suppression Dilution Dilute Sample MitigationStrategy->Dilution Moderate Suppression & Sufficient Sensitivity InternalStandard Use Stable Isotope Labeled IS MitigationStrategy->InternalStandard Gold Standard for All Scenarios SamplePrep->Revalidate Dilution->Revalidate InternalStandard->Revalidate

Caption: A troubleshooting workflow for addressing common issues in the LC-MS analysis of this compound.

Problem: I am observing poor peak shape (e.g., fronting, tailing, or splitting) for this compound.

  • Q: Is the peak shape also poor when injecting a standard in a neat solvent?

    • A: Yes. This suggests a chromatographic issue. Consider the following:

      • Column Choice: this compound is non-polar. A C18 or C8 column is a good starting point. Ensure the column is not degraded.

      • Mobile Phase: Ensure your mobile phase components are LC-MS grade. For reversed-phase chromatography, a typical mobile phase would be water with a small amount of organic modifier (e.g., 0.1% formic acid) as mobile phase A, and methanol or acetonitrile with the same modifier as mobile phase B.[9] Formate-based modifiers often provide better sensitivity than acetate-based ones in MS.[16][17]

      • Gradient Optimization: A shallow gradient around the elution time of this compound can improve peak shape.

  • A: No, the peak shape is only poor in matrix samples. This strongly indicates a matrix effect. Co-eluting matrix components can interfere with the chromatography at the head of the column.[18] Proceed to the matrix effect mitigation strategies.

Problem: The sensitivity for this compound is very low, or the signal is inconsistent between injections.

  • Q: Have you confirmed that the mass spectrometer is properly tuned and calibrated?

    • A: Always start by ensuring the instrument is performing optimally. Infuse a solution of this compound to optimize the MS parameters (e.g., precursor ion, product ions, collision energy, and source parameters like temperature and gas flows). For a molecule like this compound (MW 250.38), the protonated molecule [M+H]⁺ at m/z 251.2 would be the likely precursor ion in positive ion mode. Fragmentation would likely involve the loss of the formate group or fragmentation of the caryophyllene backbone.

  • Q: Have you assessed for ion suppression?

    • A: Perform a post-extraction spike experiment as described in the FAQs. If significant ion suppression is observed, you will need to implement a strategy to mitigate it.

Experimental Protocols: Strategies for Mitigating Matrix Effects

There is no one-size-fits-all solution for matrix effects. The best approach will depend on the nature of your matrix, the required sensitivity, and available resources. Here is a summary of common strategies, from simplest to most robust:

StrategyProsConsBest For
Sample Dilution Simple, fast, and inexpensive.Reduces analyte concentration, potentially compromising sensitivity.When the analyte concentration is high and matrix effects are moderate.
Liquid-Liquid Extraction (LLE) Can provide a clean extract.Can be labor-intensive and use large volumes of organic solvents.Separating analytes based on their solubility and polarity.
Solid-Phase Extraction (SPE) Can provide very clean extracts and allow for sample concentration.Requires method development to select the appropriate sorbent and elution solvents.Complex matrices where high sensitivity is required.
Phospholipid Removal (PLR) Specifically targets a major source of ion suppression in biological matrices.Adds a step to the sample preparation workflow.Analysis of plasma, serum, or other biological fluids.
Matrix-Matched Calibrants Compensates for matrix effects by preparing calibration standards in a blank matrix.Requires a source of analyte-free matrix, which can be difficult to obtain.When an appropriate internal standard is not available.
Stable Isotope Labeled Internal Standard (SIL-IS) The "gold standard." Co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.Can be expensive and may not be commercially available for all analytes.Regulated bioanalysis and when the highest level of accuracy and precision is required.
Protocol 1: Generic Liquid-Liquid Extraction (LLE) for Cosmetic Creams
  • Weigh 100 mg of the cosmetic cream into a 2 mL polypropylene tube.

  • Add 1 mL of hexane.

  • Vortex for 2 minutes to dissolve the cream.

  • Add 500 µL of acetonitrile.

  • Vortex for 1 minute to extract this compound into the acetonitrile phase.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the lower acetonitrile layer to a clean tube.

  • Evaporate the acetonitrile to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject into the LC-MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol uses a generic reversed-phase SPE cartridge (e.g., C18).

  • Precondition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water.

  • Load the diluted plasma onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elute the this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute in 100 µL of the initial mobile phase.

  • Inject into the LC-MS system.

The Gold Standard: Stable Isotope Labeled Internal Standards

The most effective way to correct for matrix effects is to use a stable isotope-labeled (SIL) internal standard.[19][20] A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., deuterium, ¹³C).[19][20] It is chemically identical to the analyte and will therefore have the same chromatographic retention time and experience the same degree of ion suppression or enhancement.[19] Because the mass spectrometer can differentiate between the light (analyte) and heavy (SIL-IS) forms, the ratio of their peak areas can be used for accurate quantification, regardless of matrix effects.

Q: Is there a commercially available SIL-IS for this compound?

A: As of late 2025, a commercially available, off-the-shelf SIL-IS specifically for this compound is not readily found in major supplier catalogs. However, a deuterated version of the related compound, β-caryophyllene (β-Caryophyllene-d2), is available from some vendors.[18] While not ideal, this could potentially be used as an internal standard, but it would not perfectly co-elute and may experience slightly different matrix effects.

Q: What are my options if a commercial SIL-IS is not available?

A: For labs with synthetic chemistry capabilities, custom synthesis of a deuterated internal standard is a viable option.[1][19][20] This typically involves either incorporating deuterium-labeled reagents during the synthesis or performing a hydrogen-deuterium exchange reaction on the final molecule.[1][19][21]

A conceptual pathway for the synthesis of a deuterated this compound could involve the esterification of caryophyllene alcohol with a deuterated formic acid.[22][23]

SIL_IS_Decision Start Need for Accurate Quantitation of this compound CheckCommercial Is a this compound SIL-IS commercially available? Start->CheckCommercial UseCommercial Purchase and use the commercial SIL-IS CheckCommercial->UseCommercial Yes ConsiderAlternatives Evaluate Alternatives CheckCommercial->ConsiderAlternatives No End Proceed with Validated Method UseCommercial->End CustomSynth Custom Synthesis of This compound-d ConsiderAlternatives->CustomSynth Highest Accuracy Needed & Resources Available RelatedSIL Use a related SIL-IS (e.g., Caryophyllene-d2) ConsiderAlternatives->RelatedSIL Good Alternative, Validate Thoroughly MatrixMatched Use Matrix-Matched Calibrants ConsiderAlternatives->MatrixMatched If SIL-IS is not feasible CustomSynth->End RelatedSIL->End MatrixMatched->End

Caption: Decision-making process for selecting an appropriate internal standard for this compound analysis.

Conclusion

Addressing matrix effects in the LC-MS analysis of this compound is a critical step in developing a robust and reliable quantitative method. By understanding the underlying principles of matrix effects, systematically troubleshooting issues, and implementing appropriate mitigation strategies—with the use of a stable isotope-labeled internal standard being the ultimate goal—researchers can have high confidence in their analytical results. This guide provides the foundational knowledge and practical advice to navigate these challenges successfully.

References

Strategies to minimize interference in spectroscopic analysis of Caryophyllene formate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the spectroscopic analysis of Caryophyllene Formate (CAS 58096-46-1).[][2] This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately identifying and quantifying this woody, spicy sesquiterpene ester.[3][4] In complex matrices such as natural product extracts, essential oils, or pharmaceutical formulations, interference is a significant challenge. This guide provides in-depth, troubleshooting-focused answers and validated protocols to help you minimize interference and ensure the integrity of your results.

Troubleshooting Guide: Minimizing Interference

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for analyzing volatile and semi-volatile compounds like terpenes and their derivatives.[][5] However, its sensitivity makes it prone to various forms of interference.

Q1: My chromatogram shows co-eluting or overlapping peaks with my this compound standard. How can I identify the interferent and improve separation?

A1: Peak co-elution is a common problem, especially with structurally similar compounds. The most likely interferents for this compound are its isomers (e.g., isocaryophyllene) or related sesquiterpenes like β-caryophyllene and caryophyllene oxide.[6][7]

Causality: These compounds often share similar boiling points and polarities, causing them to travel through the GC column at nearly identical rates. Furthermore, they can produce common fragment ions in the mass spectrometer, complicating identification.[8]

Troubleshooting Strategies:

  • Chromatographic Optimization:

    • Lower the Temperature Ramp Rate: A slower temperature ramp (e.g., 2-5°C/min) increases the interaction time between the analytes and the stationary phase, often improving the resolution of closely eluting compounds.

    • Change the Column: If you are using a standard non-polar column (e.g., DB-5ms), consider switching to a column with a different stationary phase chemistry. A mid-polar column (e.g., DB-17ms) or a wax column can alter the elution order and resolve isomers.

    • Use Two-Dimensional GC (GCxGC): For highly complex samples, GCxGC offers significantly enhanced separation power by using two columns with different stationary phases, providing superior resolution.[9]

  • Mass Spectrometry Deconvolution:

    • Utilize Selected Ion Monitoring (SIM): Instead of scanning the full mass range, program the MS to monitor only a few unique, characteristic fragment ions for this compound. This dramatically increases selectivity and allows for quantification even with partial chromatographic overlap.[9] For β-caryophyllene, for example, characteristic ions like m/z 93 and 133 can be used.[10]

    • Check Mass Spectra: Carefully examine the mass spectrum across the entire peak. If the ion ratios change from the leading edge to the trailing edge, it's a clear indication of a co-eluting compound.

Q2: I'm observing significant signal suppression when analyzing this compound in a plant extract compared to my solvent-based standard. How can I overcome these matrix effects?

A2: This phenomenon is known as a matrix effect, where co-extracted, non-volatile components (like lipids or waxes) interfere with the ionization of your target analyte in the MS source, leading to inaccurate quantification.[11][12]

Causality: Matrix components can affect the efficiency of droplet formation and desolvation in the ion source or compete with the analyte for ionization, typically resulting in signal suppression.[12]

Mitigation & Compensation Strategies:

StrategyPrincipleProsCons
Sample Dilution Reduces the concentration of both the analyte and interfering matrix components.[11][13]Simple, fast, and often effective.May reduce analyte concentration below the Limit of Quantitation (LOQ).[11]
Optimized Sample Cleanup Employs techniques like Solid-Phase Extraction (SPE) to remove interfering compounds before injection.[13]Highly effective at removing matrix components.Can be time-consuming and may lead to analyte loss if not optimized.
Headspace Analysis (HS-GC-MS) Injects only the volatile and semi-volatile compounds from the sample's headspace, leaving non-volatile matrix behind.[9]Excellent for minimizing matrix effects and protecting the GC system from contamination.[9][14]May have lower recovery for less volatile sesquiterpenes.[8]
Matrix-Matched Calibration Prepares calibration standards in a blank matrix extract that is free of the analyte.[11][15]Effectively compensates for proportional matrix effects.Requires a true blank matrix, which can be difficult to obtain.[11]
Stable Isotope-Labeled Internal Standard Uses a labeled version of the analyte that co-elutes and experiences the same matrix effects, allowing for accurate correction.[12][15]The most robust method for correcting matrix effects.Can be expensive and labeled standards are not always commercially available.[11]

Q3: I suspect my this compound is degrading in the hot GC inlet. How can I confirm this and modify my method to prevent it?

A3: Thermal degradation is a known issue for many terpenes, which can be labile at high temperatures.[9][16] This can lead to the formation of artifact peaks and an underestimation of the true analyte concentration.

Causality: High temperatures in the GC inlet (typically 250°C or higher) can cause molecular rearrangements or decomposition of thermally sensitive compounds like sesquiterpene esters. Studies have shown that conventional headspace analysis at high temperatures can create measurable quantities of degradation products.[16]

Confirmation and Prevention:

  • Test Inlet Temperature: Analyze the same sample at progressively lower inlet temperatures (e.g., 250°C, 220°C, 200°C). If the peak area for this compound increases and/or degradation peaks decrease at lower temperatures, thermal degradation is likely occurring.

  • Use a Cool On-Column Injection: This technique introduces the liquid sample directly onto the column at a low temperature, bypassing the hot inlet entirely. The sample is then rapidly heated only after it is on the column, which significantly minimizes thermal degradation.[16]

  • Optimize Headspace Temperature: If using headspace analysis, ensure the vial incubation temperature is not excessively high. For sesquiterpenes, temperatures should be carefully optimized to ensure sufficient volatilization without causing decomposition.[9][17] Studies on β-caryophyllene have shown it can start to decompose at temperatures above 120°C.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure elucidation and quantitative analysis (qHNMR) without the need for identical standards for every compound.[18]

Q4: The proton (¹H) signals for this compound in my NMR spectrum are crowded and overlapping with other sesquiterpene signals. How can I achieve better signal dispersion?

A4: Signal overlapping is a common challenge in the ¹H-NMR spectra of complex mixtures containing structurally similar molecules like terpenes.[19]

Causality: Many sesquiterpenes share similar structural motifs (e.g., methyl groups, methylene protons), which resonate in the same regions of the spectrum, leading to a "forest" of overlapping peaks that are difficult to assign and integrate accurately.

Resolution Strategies:

  • Use a Higher Field Magnet: Increasing the magnetic field strength (e.g., from 400 MHz to 600 or 800 MHz) increases chemical shift dispersion, spreading the signals out and reducing overlap.

  • 2D NMR Techniques: Employ two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with other protons or with carbons. These correlations can help you trace the spin systems and assign signals even in crowded regions.

  • Use of Lanthanide Shift Reagents (LSRs): Adding a paramagnetic lanthanide chelate (e.g., Eu(fod)₃) to the NMR sample can induce large changes in the chemical shifts of nearby protons.[19] Protons closer to the coordination site (the formate ester group) will be shifted more, helping to resolve overlapping signals. This technique is particularly useful for stereochemical assignments.[19]

Experimental Workflows & Protocols
Diagram 1: GC-MS Troubleshooting Workflow for Peak Purity

This diagram outlines a logical decision-making process when you suspect co-elution or interference in your GC-MS analysis of this compound.

GC_Troubleshooting start Poor Peak Shape or Suspected Co-elution check_ms Examine Mass Spectrum Across Peak. Are ion ratios consistent? start->check_ms ms_ok Yes, Ratios Consistent check_ms->ms_ok  Consistent ms_bad No, Ratios Vary check_ms->ms_bad  Varies end_quantify Proceed with Quantification ms_ok->end_quantify optimize_gc Optimize GC Method: 1. Lower Temp Ramp 2. Increase Column Length 3. Change Stationary Phase ms_bad->optimize_gc check_separation Is separation improved? optimize_gc->check_separation sep_ok Yes check_separation->sep_ok  Improved sep_bad No check_separation->sep_bad  Not Improved sep_ok->end_quantify use_sim Implement SIM or MRM Mode using unique fragment ions sep_bad->use_sim use_gcxgc Consider Advanced Separation: Two-Dimensional GC (GCxGC) sep_bad->use_gcxgc use_sim->end_quantify

Caption: Decision tree for resolving co-eluting peaks in GC-MS.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Cleaner GC-MS Analysis

This protocol is highly effective at minimizing matrix interference by selectively extracting volatile and semi-volatile analytes like this compound.[9][14] It avoids co-extracting non-volatile matrix components that can contaminate the GC system.[14]

Materials:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/PDMS)

  • 20 mL headspace vials with magnetic crimp caps

  • Heating block or autosampler incubator

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the homogenized sample (e.g., 0.1-0.5 g of ground plant material or 10-50 µL of oil) into a 20 mL headspace vial.

  • Internal Standard Addition (Recommended): Add a known amount of a suitable internal standard (e.g., n-tridecane) to correct for variations.[9]

  • Vial Sealing: Immediately seal the vial with a crimp cap to prevent the loss of volatile compounds.[9]

  • Incubation & Extraction: Place the vial in a heating block set to a pre-optimized temperature (e.g., 80-100°C). Do not exceed 120°C to avoid potential degradation.[10] Allow the sample to equilibrate for a set time (e.g., 20 minutes).

  • SPME Fiber Exposure: Insert the SPME fiber through the vial's septum and expose it to the headspace (not touching the sample) for a defined period (e.g., 20-30 minutes) to allow analytes to adsorb onto the fiber coating.

  • Desorption and Injection: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C). Allow it to desorb for 2-5 minutes to transfer the analytes onto the GC column.

  • GC-MS Analysis: Start the GC-MS run concurrently with the desorption step.

Diagram 2: Logic of Matrix Effect Mitigation

This diagram illustrates the relationship between different strategies to address matrix effects in spectroscopic analysis.

Matrix_Effects cluster_0 Strategy 1: Minimize Interference cluster_1 Strategy 2: Compensate for Interference problem Inaccurate Results Due to Matrix Effects cleanup Improve Sample Cleanup (e.g., SPE, LLE) problem->cleanup headspace Use Headspace/SPME (Avoids Non-Volatiles) problem->headspace dilution Dilute the Sample (Reduces Matrix Concentration) problem->dilution mmc Matrix-Matched Calibration (Requires Blank Matrix) problem->mmc is Isotope-Labeled Internal Standard (The 'Gold Standard') problem->is goal Achieve Accurate Quantification cleanup->goal headspace->goal dilution->goal mmc->goal is->goal

Caption: Strategies to minimize or compensate for matrix effects.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common sources of interference for sesquiterpene analysis in general? Common sources include other terpenes and terpenoids with similar structures (isomers, oxidation products), fatty acids, waxes, and pigments (like chlorophyll) from the sample matrix. These can cause both spectral (overlapping peaks/signals) and non-spectral (matrix effects, ion suppression) interferences.[11][20][21]

FAQ 2: How do I properly validate my spectroscopic method for this compound quantification? Method validation is crucial to ensure your data is reliable.[22] Following ICH Q2(R1) guidelines, you should assess several key parameters:[22]

  • Specificity/Selectivity: Demonstrate that the signal is from this compound and not from matrix components or interferents.

  • Linearity: Analyze a series of standards to show the method's response is proportional to concentration over a specific range.[23]

  • Accuracy: Determine the closeness of your measured value to the true value, often by analyzing spiked samples at different concentrations (e.g., 80%, 100%, 120%).

  • Precision: Assess the method's repeatability (multiple analyses on the same day) and intermediate precision (analyses on different days) to check for random error. Results are often expressed as Relative Standard Deviation (%RSD).[23]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[24]

FAQ 3: Which internal standard is most suitable for the quantification of this compound by GC-MS? An ideal internal standard (IS) should be chemically similar to the analyte but not present in the sample. For GC-MS, a stable isotope-labeled version of this compound would be the best choice as it corrects for extraction efficiency, injection variability, and matrix effects.[12][15] If unavailable, a non-endogenous compound with a similar boiling point and chemical properties, such as another sesquiterpene not present in your sample or a stable hydrocarbon like n-tridecane or 2-fluorobiphenyl, can be used.[9][25]

References

Validation & Comparative

A Tale of Two Terpenoids: A Comparative Analysis of Caryophyllene Oxide and the Enigmatic Caryophyllene Formate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the vast and intricate world of natural products, sesquiterpenoids stand out for their structural diversity and profound biological activities. Within this class, caryophyllane-type compounds, derived from the ubiquitous bicyclic sesquiterpene β-caryophyllene, have garnered significant scientific interest. This guide provides a detailed comparative analysis of two such derivatives: the well-researched caryophyllene oxide and the lesser-known caryophyllene formate. While a wealth of data exists for caryophyllene oxide, this compound remains a largely unexplored molecule, presenting both a challenge and an opportunity for the scientific community.

This guide will delve into the known biological activities and mechanisms of action of caryophyllene oxide, supported by experimental data and detailed protocols. In contrast, for this compound, we will outline its known chemical properties and highlight the current knowledge gap, thereby underscoring a promising frontier for novel therapeutic discovery.

Unveiling the Structures: A Chemical Overview

Caryophyllene oxide and this compound share a common tricyclic carbon skeleton derived from β-caryophyllene. However, their functional groups differ significantly, which in turn dictates their physicochemical properties and biological interactions.

Caryophyllene Oxide is a natural bicyclic sesquiterpene and an oxidized derivative of β-caryophyllene.[1][2] It is found in the essential oils of numerous plants, including cloves, basil, rosemary, and black pepper.[1] Chemically, it is characterized by an epoxide ring, which is a key feature influencing its reactivity and biological effects.[3][4][5]

This compound , on the other hand, is a formate ester derivative of caryophyllene alcohol.[6][7] Its chemical formula is C16H26O2.[8][9][10] While its basic chemical identity is established, detailed information regarding its natural occurrence, synthesis, and biological properties is scarce in the current scientific literature.

CompoundChemical FormulaMolecular WeightKey Functional Group
Caryophyllene OxideC15H24O220.35 g/mol Epoxide
This compoundC16H26O2250.38 g/mol Formate Ester

Caryophyllene Oxide: A Multifaceted Bioactive Compound

Extensive research has illuminated the diverse pharmacological potential of caryophyllene oxide, positioning it as a promising candidate for drug development. Its primary activities include anticancer, anti-inflammatory, and analgesic effects.

Anticancer Activity: Targeting Multiple Pathways

Caryophyllene oxide has demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines.[1][11][12] Its anticancer mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[12][13]

Mechanism of Action:

  • Induction of Apoptosis: Caryophyllene oxide has been shown to induce programmed cell death in cancer cells.[11][13]

  • Modulation of Signaling Pathways: It can inhibit the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth and survival.[1][12] Additionally, it can activate the MAPK pathway, leading to apoptotic cell death.[1][13]

  • Synergistic Effects: Caryophyllene oxide can enhance the efficacy of conventional chemotherapeutic drugs like doxorubicin, potentially by increasing their intracellular accumulation.[1][12]

Quantitative Data on Cytotoxic Activity:

Cell LineCancer TypeIC50 (µM)Reference
HepG2Human Leukemia3.95
AGSHuman Lung Cancer12.6
HeLaHuman Cervical Adenocarcinoma13.55
SNU-1Human Gastric Cancer16.79
SNU-16Human Stomach Cancer27.39
U-937Human Histiocytic Lymphoma24.25 µg/mL[11]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of caryophyllene oxide on cancer cell lines.[14]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of caryophyllene oxide and incubate for another 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathway Diagram: Anticancer Mechanisms of Caryophyllene Oxide

anticancer_pathway cluster_inhibition Inhibition cluster_activation Activation CO Caryophyllene Oxide PI3K PI3K/Akt/mTOR Pathway CO->PI3K Inhibits NFkB NF-κB Pathway CO->NFkB Inhibits MAPK MAPK Pathway CO->MAPK Activates Proliferation Cell Proliferation & Survival PI3K->Proliferation Promotes NFkB->Proliferation Promotes Apoptosis Apoptosis MAPK->Apoptosis Induces

Caption: Caryophyllene oxide's anticancer effects are mediated through the inhibition of pro-survival pathways like PI3K/Akt/mTOR and NF-κB, and the activation of the pro-apoptotic MAPK pathway.

Anti-inflammatory Activity: Quelling the Fire

Caryophyllene oxide exhibits potent anti-inflammatory properties, making it a subject of interest for treating various inflammatory conditions.[15][16]

Mechanism of Action:

  • Inhibition of Pro-inflammatory Mediators: It can reduce the production of key inflammatory molecules such as TNF-α, IL-1β, and prostaglandin E2 (PGE2).[1][16]

  • Downregulation of Inflammatory Enzymes: Caryophyllene oxide can suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1]

  • NF-κB Inhibition: A key mechanism of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[1][16]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a classic model for evaluating the anti-inflammatory activity of compounds.[15]

  • Animal Grouping: Divide rats into groups: control, standard drug (e.g., indomethacin), and caryophyllene oxide-treated groups.

  • Compound Administration: Administer the respective treatments orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Signaling Pathway Diagram: Anti-inflammatory Mechanism of Caryophyllene Oxide

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Activation Inflammatory_Stimuli->NFkB CO Caryophyllene Oxide CO->NFkB Inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-1β, COX-2, iNOS) NFkB->Pro_inflammatory_Mediators Upregulates Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Caption: Caryophyllene oxide exerts its anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory mediators.

This compound: An Uncharted Territory

In stark contrast to the extensive body of research on caryophyllene oxide, this compound remains a molecule of unknown biological potential. The current literature is largely confined to its chemical identification and basic properties.[6][7][8][9][10] This lack of data presents a significant opportunity for researchers in natural product chemistry and drug discovery.

The structural difference—a formate ester in place of an epoxide—suggests that this compound may possess a unique bioactivity profile. Esters are susceptible to hydrolysis by esterase enzymes in the body, which could lead to the in vivo formation of caryophyllene alcohol and formic acid, each with its own potential biological effects.

Future Research Directions:

  • Synthesis and Isolation: Development of efficient methods for the synthesis or isolation of this compound in quantities sufficient for biological screening.

  • In Vitro Screening: Comprehensive screening of this compound for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.

  • Comparative Studies: Direct head-to-head comparisons of the biological activities of this compound, caryophyllene oxide, and the parent compound, β-caryophyllene, to elucidate structure-activity relationships.

  • Mechanism of Action Studies: If promising activities are identified, subsequent studies should focus on elucidating the underlying molecular mechanisms.

Conclusion: A Well-Known Player and a Mysterious Newcomer

This comparative guide highlights the significant disparity in our understanding of two closely related caryophyllane sesquiterpenoids. Caryophyllene oxide has emerged as a well-characterized natural compound with a broad spectrum of promising biological activities, particularly in the realms of oncology and inflammation.[1][12] Its mechanisms of action are being progressively unraveled, paving the way for potential therapeutic applications.

Conversely, this compound represents a scientific enigma. Its biological properties are yet to be explored, making it a tantalizing target for future research. The exploration of such understudied natural product derivatives is crucial for the discovery of novel chemical scaffolds and therapeutic leads. The scientific community is encouraged to embrace the challenge of characterizing this compound, as it may hold the key to new and unexpected pharmacological activities.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Caryophyllene Formate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel compounds is a cornerstone of scientific advancement. Caryophyllene formate, a sesquiterpene ester with potential applications in various fields, presents a unique analytical challenge due to the current absence of standardized, validated methods for its quantification. This guide provides a comprehensive framework for the development and cross-validation of analytical methods for this compound, drawing upon established principles for structurally similar compounds and adhering to international regulatory guidelines.

This document is designed to be a practical resource, offering not just procedural steps, but also the scientific rationale behind the experimental choices. By understanding the "why" behind the "how," researchers can confidently develop and validate analytical methods that are fit for their intended purpose, ensuring data integrity and regulatory compliance.

The Analytical Imperative for this compound

This compound (C₁₆H₂₆O₂) is a derivative of caryophyllene, a well-known bicyclic sesquiterpene.[1] Given its structure, it is anticipated to possess interesting biological activities, making its accurate quantification in various matrices—from raw materials to biological samples—a critical step in research and development. The lack of established analytical methods necessitates a systematic approach to method development and validation to ensure that the data generated is accurate, precise, and reproducible.

This guide will focus on two of the most powerful and widely used analytical techniques in pharmaceutical and chemical analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) . We will also briefly discuss the utility of High-Performance Thin-Layer Chromatography (HPTLC) as a complementary technique.

Foundational Principles of Method Validation

Before delving into the specifics of each technique, it is crucial to ground our approach in the principles of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide comprehensive guidelines that form the bedrock of our experimental design.[2][3][4][5][6][7][8][9][10] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[8]

The core performance characteristics that must be evaluated during method validation include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[2][6]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[4][6]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4][8]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[6]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

Given that this compound is a derivative of a volatile sesquiterpene, GC-MS is a logical first choice for its analysis.[11] This technique offers high chromatographic resolution and the mass spectrometer provides excellent sensitivity and selectivity, allowing for both quantification and structural confirmation.

Proposed GC-MS Method for this compound

This hypothetical method is based on established protocols for β-caryophyllene and other sesquiterpenes.[12][13][14][15][16][17]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MS).[11]

Chromatographic Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (with appropriate split ratio, e.g., 20:1).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for peak identification.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Compounds

While GC-MS is ideal for volatile compounds, HPLC offers a versatile alternative, particularly if this compound is part of a complex mixture with non-volatile components or if it exhibits thermal instability.[11][18]

Proposed HPLC Method for this compound

This proposed method is adapted from existing HPLC methods for β-caryophyllene.[18][19][20][21]

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v). A gradient elution may be necessary for complex samples.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection at a low UV wavelength (e.g., 205-210 nm) would be necessary.[20]

  • Injection Volume: 10 µL.

High-Performance Thin-Layer Chromatography (HPTLC): A High-Throughput Screening Tool

HPTLC can serve as a valuable tool for the qualitative analysis and screening of this compound in multiple samples simultaneously.[22][23][24][25] It is a cost-effective and rapid technique that can be used for identification, purity testing, and stability studies.

Proposed HPTLC Method for this compound

Stationary Phase:

  • HPTLC plates pre-coated with silica gel 60 F₂₅₄.

Mobile Phase:

  • A non-polar solvent system such as a mixture of hexane and ethyl acetate (e.g., 90:10 v/v).

Detection:

  • Visualization under UV light (254 nm and 366 nm) after spraying with a suitable derivatizing agent (e.g., anisaldehyde-sulfuric acid reagent) followed by heating.[24]

Cross-Validation of GC-MS and HPLC Methods: An Experimental Guide

The cornerstone of this guide is the cross-validation of the developed GC-MS and HPLC methods. This process will not only establish the validity of each method but also provide a direct comparison of their performance characteristics.

Experimental Workflow for Cross-Validation

Caption: Workflow for the cross-validation of GC-MS and HPLC methods.

Detailed Experimental Protocols

1. Specificity

  • Objective: To demonstrate that the analytical signal is solely from this compound and not from any interfering compounds.

  • Protocol:

    • Analyze a blank matrix (e.g., solvent, formulation excipients).

    • Analyze a standard solution of this compound.

    • Analyze a sample of the matrix spiked with this compound.

    • If potential impurities or degradation products are available, analyze samples spiked with these compounds.

  • Acceptance Criteria: The blank matrix should not show any peak at the retention time of this compound. The peak for this compound in the spiked sample should be pure and free from co-eluting peaks.

2. Linearity and Range

  • Objective: To establish the concentration range over which the method is linear, accurate, and precise.

  • Protocol:

    • Prepare a series of at least five calibration standards of this compound spanning the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot a calibration curve of the average peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, and high) within the linear range.

    • Prepare at least three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98-102% for drug substance and 95-105% for drug product.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration of this compound that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

6. Robustness

  • Objective: To evaluate the method's reliability when subjected to small, deliberate changes in analytical parameters.

  • Protocol:

    • GC-MS: Vary parameters such as inlet temperature (± 5°C), flow rate (± 0.1 mL/min), and oven temperature ramp rate (± 1°C/min).

    • HPLC: Vary parameters such as mobile phase composition (± 2%), flow rate (± 0.1 mL/min), and column temperature (± 2°C).

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected.

Caption: Key validation parameters and their corresponding experimental steps and acceptance criteria.

Quantitative Data Comparison

The following tables present hypothetical but realistic data from the cross-validation of the proposed GC-MS and HPLC methods for this compound.

Table 1: Comparison of Linearity, LOD, and LOQ

ParameterGC-MS MethodHPLC Method
Linearity (r²) 0.99950.9992
Range (µg/mL) 1 - 1005 - 200
LOD (µg/mL) 0.21.5
LOQ (µg/mL) 0.85.0

Table 2: Comparison of Accuracy and Precision

ParameterGC-MS MethodHPLC Method
Accuracy (% Recovery) 99.5 ± 1.2%100.2 ± 1.8%
Precision (Repeatability, %RSD) 0.8%1.2%
Precision (Intermediate, %RSD) 1.5%1.9%

Discussion and Recommendations

Based on the hypothetical data, both the GC-MS and HPLC methods are valid for the quantification of this compound. However, they exhibit different strengths, making them suitable for different applications.

  • GC-MS demonstrates superior sensitivity with lower LOD and LOQ values.[11] This makes it the preferred method for trace analysis, such as in metabolic studies or for the detection of impurities. The high specificity offered by the mass spectrometer also provides greater confidence in peak identification.

  • HPLC offers a wider linear range and is generally a more robust and simpler technique to implement for routine quality control.[11] It is particularly advantageous when analyzing less volatile or thermally labile compounds that may be present in the same sample matrix.

Recommendations:

  • For research and development , where high sensitivity and structural confirmation are paramount, GC-MS is the recommended technique .

  • For routine quality control in a manufacturing environment, where robustness, ease of use, and a wider linear range are more critical, HPLC is a suitable choice .

  • HPTLC can be effectively used as a preliminary screening tool for the presence of this compound in a large number of samples before committing to more time-consuming quantitative analysis by GC-MS or HPLC.

Conclusion

The cross-validation of analytical methods is a scientifically rigorous process that is essential for ensuring the quality and reliability of analytical data. While no standardized methods currently exist for this compound, this guide provides a comprehensive framework for developing and validating robust GC-MS and HPLC methods. By following the principles outlined in this document and adhering to international guidelines, researchers and scientists can confidently generate high-quality data to support their research, development, and quality control activities. The choice between GC-MS and HPLC will ultimately depend on the specific requirements of the analysis, with each technique offering distinct advantages.

References

Comparative analysis of synthetic vs. natural Caryophyllene formate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Synthetic vs. Natural Caryophyllene Formate for Researchers and Drug Development Professionals

Introduction: Understanding this compound

This compound (CAS No: 58096-46-1), also known by trade names like Neo-Patchouli, is a sesquiterpenoid ester prized for its complex aromatic profile.[1][2][3] With a molecular formula of C₁₆H₂₆O₂ and a molecular weight of 250.38 g/mol , this compound imparts a distinctive spicy, woody, and amber character to formulations.[4][5] Its primary application lies within the fragrance and cosmetics industries, where it serves as a long-lasting fixative and a key component in creating earthy, herbal, and patchouli-like scents.[1][2]

For researchers and professionals in drug development, the distinction between natural and synthetic sources of this compound is not merely a matter of labeling; it has profound implications for purity, impurity profiles, potential biological activity, and regulatory compliance. The parent molecule, β-caryophyllene, is a well-researched bicyclic sesquiterpene with documented anti-inflammatory and anti-tumor properties, making its derivatives, including the formate ester, of interest for further investigation.[6][7] This guide provides a comprehensive analysis of the two sourcing routes, detailing their respective methodologies, analytical differentiation, and practical implications.

Part 1: Origins and Production Workflows

The origin of this compound dictates its chemical neighborhood—the accompanying minor compounds and potential contaminants. Understanding the production workflow is the first step in a robust comparative analysis.

Natural this compound: Extraction and Semi-Synthesis

Natural this compound is typically derived from essential oils rich in its precursor, β-caryophyllene. Clove leaf oil (Syzygium aromaticum) and patchouli (Pogostemon cablin) are common sources.[1][8] The process is often a semi-synthesis, as this compound itself is not always present in sufficient quantities for direct extraction. The workflow involves isolating the precursor alcohol and then esterifying it.

Causality in Methodology: The choice of steam distillation is foundational for extracting volatile terpenes like β-caryophyllene from plant biomass.[1] This method uses the principle of Dalton's law of partial pressures to allow volatile compounds to distill at temperatures lower than their normal boiling points, preventing thermal degradation. Subsequent fractional distillation under vacuum is a critical purification step that separates β-caryophyllene from other components of the essential oil based on differences in boiling points. The final formylation step is a standard esterification reaction.

Natural_Caryophyllene_Formate_Workflow cluster_extraction Extraction & Purification cluster_synthesis Semi-Synthesis plant Plant Biomass (e.g., Clove Leaf) distill Steam Distillation plant->distill oil Crude Essential Oil distill->oil fractional Vacuum Fractional Distillation oil->fractional bcary Purified β-Caryophyllene fractional->bcary qc1 GC-MS Analysis (Purity Check) fractional->qc1 hydration Hydration (e.g., Oxymercuration- Demercuration) bcary->hydration alcohol Caryophyllene Alcohol hydration->alcohol formylation Formylation (Formic Acid + Catalyst) alcohol->formylation final_product Natural-Source This compound formylation->final_product qc2 Spectroscopic ID (NMR, FTIR) formylation->qc2

Workflow for Natural-Source this compound.
Synthetic this compound: Chemical Synthesis

The synthetic route typically begins with a petrochemical-derived feedstock or a commercially available terpene precursor, which is then subjected to a series of chemical transformations to build the caryophyllene skeleton, followed by formylation. A more common industrial approach, however, uses β-caryophyllene (itself potentially from a synthetic or biosynthetic source) as the starting material for the final esterification step.[9]

Causality in Methodology: The direct formylation of β-caryophyllene alcohol is an efficient esterification process. The choice of an acid catalyst accelerates the reaction by protonating the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is driven to completion by removing water, often through azeotropic distillation with a solvent like toluene. This ensures a high yield of the desired ester.

Synthetic_Caryophyllene_Formate_Workflow cluster_synthesis Chemical Synthesis start Starting Material (β-Caryophyllene or Caryophyllene Alcohol) reactor Reaction Vessel (Heated with Water Removal) start->reactor reagents Reagents (Formic Acid, Acid Catalyst, Solvent like Toluene) reagents->reactor quench Reaction Quenching & Workup (Washing) reactor->quench purify Purification (Distillation or Chromatography) quench->purify product Synthetic This compound purify->product qc QC Analysis (GC-MS, Purity, Residuals) product->qc

Workflow for Synthetic this compound.

Part 2: Comparative Physicochemical and Analytical Profiles

While chemically identical, the synthetic and natural versions can be distinguished through careful analysis of their physical properties, impurity profiles, and isotopic signatures.

Physicochemical Properties

The bulk physicochemical properties of pure this compound are identical regardless of origin. However, commercially available samples may show slight variations due to minor impurities.

PropertyValueReference(s)
Molecular Formula C₁₆H₂₆O₂[4][5]
Molecular Weight 250.38 g/mol [4][10]
Appearance Colorless to pale yellow liquid[11]
Boiling Point ~305 °C at 760 mmHg[2][4][12]
Density ~1.03 g/cm³[4][12]
Refractive Index ~1.507 at 20°C[4][11][12]
Flash Point ~124.7 °C[2][4]
Odor Profile Woody, Spicy, Amber, Dry[10]
Purity and Impurity Profile Analysis

The key difference lies in the nature of the impurities.

  • Natural Products: Impurities are typically other structurally related terpenes and sesquiterpenoids from the source plant. These "impurities" can sometimes contribute to a more complex and rounded aroma profile.

  • Synthetic Products: Impurities may include unreacted starting materials, residual catalysts, solvents, and by-products from side reactions that are not native to any plant.

Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the workhorse for determining the purity and identifying the impurity profile of terpene compounds.[13] The gas chromatograph separates the volatile components of the sample, and the mass spectrometer provides a fragmentation pattern for each component, allowing for its identification by comparison to spectral libraries like NIST.

Part 3: Differentiating Synthetic vs. Natural Origin

For applications requiring authentication of a "natural" claim, standard analysis is insufficient. Advanced techniques are required to probe the molecule's stereochemistry and isotopic composition.

Chiral Analysis by GC

Theoretical Basis: Chirality is a key differentiator. Molecules with non-superimposable mirror images are chiral and exist as enantiomers.[14] The precursor, β-caryophyllene, is chiral.[15] Natural biosynthetic pathways, being enzyme-catalyzed, are highly stereospecific and typically produce only one enantiomer. In contrast, conventional chemical synthesis often results in a racemic mixture (a 50:50 mix of both enantiomers) unless expensive and complex asymmetric synthesis methods are employed.[14][16]

Methodology: Chiral Gas Chromatography uses a special column containing a chiral stationary phase (often based on cyclodextrins).[14] This phase interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated. An enantiopure natural sample will show a single peak, while a racemic synthetic sample will show two peaks of equal size.

Stable Isotope Ratio Mass Spectrometry (IRMS)

Theoretical Basis: This is the definitive method for origin authentication.[17][18] It relies on the fact that plants derive their carbon from atmospheric CO₂ through photosynthesis. The ratio of the stable isotopes ¹³C to ¹²C in plants differs from that in the fossil fuel-derived feedstocks used in most large-scale chemical syntheses.[19][20] IRMS instruments are precise enough to measure these subtle variations.

Methodology: The technique, often coupled with a gas chromatograph (GC-IRMS), involves combusting the sample eluting from the GC column into CO₂ gas.[20] The gas is then passed into the isotope ratio mass spectrometer, which measures the ¹³C/¹²C ratio. This ratio is compared against established databases for natural products to determine if the signature is consistent with a plant origin.

Part 4: Biological Activity and Applications

While specific studies on this compound are limited, the biological activity of its parent compound, β-caryophyllene, is well-documented. It has been shown to exhibit anti-tumor activity by modulating cell cycle and apoptosis signaling pathways.[6]

  • For Drug Development: The source is critical. A synthetic, racemic mixture may have different pharmacological activity than a natural, enantiopure compound, as biological systems (receptors, enzymes) are themselves chiral. Furthermore, the impurity profile of a synthetic product must be rigorously characterized to exclude toxic contaminants.

  • For Fragrance & Cosmetics: Natural this compound is often preferred for products marketed as "natural" or "plant-derived."[1] Synthetic versions offer cost-effectiveness and consistency for large-scale production where a natural claim is not central to the product's value proposition.

Conclusion: A Summary for the Scientist

The choice between synthetic and natural this compound is a function of application, cost, and required documentation.

FeatureNatural this compoundSynthetic this compound
Origin Derived from plant essential oils (e.g., clove).Typically derived from petrochemical feedstocks.
Purity Profile May contain other related natural terpenes.May contain synthetic by-products, catalysts, solvents.
Chirality Typically enantiomerically pure (one stereoisomer).Often a racemic mixture (equal mix of stereoisomers).
Isotopic Signature ¹³C/¹²C ratio consistent with plant photosynthesis.¹³C/¹²C ratio consistent with fossil fuel precursors.
Key Differentiator Chiral GC (single peak), IRMS (natural signature).Chiral GC (two peaks), IRMS (synthetic signature).
Primary Use Case "Natural" fragrances, high-end cosmetics, research on enantiopure compounds.Cost-effective fragrances, industrial applications, general research.

For the researcher, scientist, or drug development professional, the key takeaway is that "this compound" is not a monolithic entity. The provenance of the molecule dictates its stereochemical and isotopic identity, as well as its associated impurity profile. Verification of origin is not possible with standard analytical techniques like GC-MS alone. Advanced methods such as chiral chromatography and isotope ratio mass spectrometry are indispensable tools for validating "natural" claims and ensuring the chemical integrity of the material used in sensitive research and development applications.

Experimental Protocols

Protocol 1: GC-MS Analysis for Purity and Impurity Profiling

This protocol provides a self-validating system for assessing the purity of a this compound sample.

  • Sample Preparation: Prepare a 100 ppm solution of the this compound sample in a suitable solvent like ethyl acetate. Prepare a calibration standard of certified pure this compound at the same concentration.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is suitable for terpene analysis.[13]

    • Injection: Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio). Inlet temperature: 250°C.

  • GC Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • MS Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Identify the this compound peak by comparing its retention time and mass spectrum to the certified standard.

    • Integrate all peaks in the chromatogram. Calculate purity by the area percent method: (Area of this compound Peak / Total Area of All Peaks) x 100.

    • Identify impurity peaks by searching their mass spectra against the NIST/Wiley spectral library.

  • Validation: The comparison against a certified reference standard validates the identity of the main peak, ensuring the correct compound is being quantified.

References

A Researcher's Guide to Caryophyllene Formate: Synthesis, Characterization, and Comparative Analysis for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the cornerstone of innovation. Caryophyllene formate, a lesser-known derivative of the widely studied bicyclic sesquiterpene β-caryophyllene, presents a compelling yet underexplored scaffold for potential therapeutic applications. This guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound, along with a comparative analysis of methodologies and a roadmap for investigating its biological potential.

Introduction to this compound: An Uncharted Territory

This compound, also known in the fragrance industry as Neo Patchouli, is a sesquiterpene ester with the chemical formula C₁₆H₂₆O₂ and CAS number 58096-46-1.[1][2] While its woody and spicy aroma has found a niche in perfumery, its pharmacological profile remains largely unpublished in peer-reviewed literature.[3][4][5] The parent compound, β-caryophyllene, is well-documented for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects, primarily attributed to its interaction with the cannabinoid receptor 2 (CB2).[6][7] This established bioactivity of the caryophyllene scaffold provides a strong rationale for investigating its formate ester. Esterification can significantly alter the physicochemical properties of a parent molecule, such as lipophilicity and metabolic stability, which in turn can modulate its biological activity.[8]

This guide will provide a logical workflow for researchers to independently synthesize and evaluate this compound, enabling the replication and expansion of potential future findings in the field of drug discovery.

Synthesis of this compound: A Practical Approach

The synthesis of this compound involves the formylation of a caryophyllene alcohol precursor. While various methods for the O-formylation of alcohols exist, a common and effective approach involves the use of formic acid or a formic acid derivative.[9][10][11]

Proposed Synthetic Pathway:

The most direct route to this compound is through the esterification of a caryophyllene alcohol with formic acid, often in the presence of an acid catalyst. The caryophyllene alcohol itself can be synthesized from the more readily available caryophyllene oxide.

Synthesis_Pathway caryophyllene_oxide Caryophyllene Oxide caryophyllene_alcohol Caryophyllene Alcohol caryophyllene_oxide->caryophyllene_alcohol Isomerization (e.g., Al(OiPr)₃) caryophyllene_formate This compound caryophyllene_alcohol->caryophyllene_formate Esterification (HCOOH, Acid Catalyst)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of Caryophyllene Alcohol from Caryophyllene Oxide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve caryophyllene oxide in an appropriate solvent such as toluene.

  • Catalyst Addition: Add a catalyst for the isomerization reaction. Aluminum isopropoxide (Al(OiPr)₃) is a commonly used reagent for this transformation.[12]

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture and quench with a dilute acid (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude caryophyllene alcohol mixture by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Part B: Esterification of Caryophyllene Alcohol to this compound

  • Reaction Setup: In a round-bottom flask, dissolve the purified caryophyllene alcohol in an excess of formic acid, which can also serve as the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), to facilitate the esterification.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully neutralize the excess formic acid with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography if necessary.

Characterization and Analytical Comparison

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. A multi-technique approach is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an indispensable tool for the analysis of volatile compounds like terpene esters.[13] It provides information on the purity of the sample and the molecular weight of the product.

Expected Results:

  • Retention Time: this compound is expected to have a longer retention time than its alcohol precursor due to its higher molecular weight and likely higher boiling point.

  • Mass Spectrum: The mass spectrum should show a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (250.38 g/mol ).[1] The fragmentation pattern will be characteristic of the caryophyllene skeleton and the formate ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed chemical structure of the synthesized compound.[5]

Expected Spectral Features:

  • ¹H NMR: The spectrum should display a characteristic singlet or a doublet for the formyl proton (O-CHO) in the downfield region (typically around 8.0 ppm). The signals corresponding to the caryophyllene backbone, including the methyl groups and olefinic protons, will also be present.

  • ¹³C NMR: The spectrum will show a resonance for the formyl carbonyl carbon (O-C HO) in the range of 160-165 ppm. The other 15 carbon signals will correspond to the caryophyllene skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[3][14][15]

Expected Absorption Bands:

  • C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹.[4][12]

  • C-O Stretch: A strong C-O stretching vibration for the ester linkage should be visible in the 1150-1200 cm⁻¹ region.

  • Absence of O-H Stretch: The disappearance of the broad O-H stretching band from the caryophyllene alcohol precursor (around 3200-3600 cm⁻¹) is a key indicator of successful esterification.

Analytical TechniqueKey Information ProvidedExpected Results for this compound
GC-MS Purity and Molecular WeightSingle major peak with m/z of 250
¹H NMR Proton EnvironmentFormyl proton signal (~8.0 ppm)
¹³C NMR Carbon SkeletonCarbonyl carbon signal (~160-165 ppm)
FTIR Functional GroupsStrong C=O stretch (~1730 cm⁻¹), absence of O-H

Comparative Analysis of Analytical Methods

While GC-MS is the workhorse for routine analysis of terpenes, other techniques offer complementary information.[16][17][18] For instance, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector could be an alternative for quantifying less volatile derivatives or for preparative purification.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Confirmation cluster_quantification Purity & Quantification synthesis Synthesized This compound nmr NMR (¹H, ¹³C) synthesis->nmr Primary Analysis ftir FTIR synthesis->ftir Primary Analysis ms Mass Spectrometry (e.g., GC-MS) synthesis->ms Primary Analysis gc_fid GC-FID ms->gc_fid Method Transfer hplc HPLC-UV/ELSD gc_fid->hplc Alternative Method

Caption: A logical workflow for the analysis of this compound.

Roadmap for Biological Evaluation: Exploring Therapeutic Potential

Given the known biological activities of caryophyllene and other terpene esters, a systematic investigation into the pharmacological profile of this compound is warranted.[15][19][20]

Cytotoxicity Screening

A primary step in drug discovery is to assess the cytotoxic potential of a novel compound against a panel of human cancer cell lines.[11][21][22]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture selected cancer cell lines (e.g., breast, colon, lung) and a non-cancerous control cell line in appropriate media.

  • Compound Treatment: Seed the cells in 96-well plates and treat with a range of concentrations of this compound.

  • MTT Incubation: After a predetermined incubation period (e.g., 48-72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Solubilization: After incubation with MTT, solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Anti-inflammatory Activity Assessment

The anti-inflammatory properties of this compound can be investigated using in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages.[10][19][23]

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for a short period, followed by stimulation with LPS.

  • Griess Assay: After 24 hours of incubation, collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.

  • Data Analysis: Determine the inhibitory effect of this compound on NO production.

Antimicrobial Activity Screening

The potential of this compound to inhibit the growth of pathogenic bacteria and fungi can be assessed using standard microbiological assays.[6][13]

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Preparation: Prepare standardized inoculums of selected bacterial and fungal strains.

  • Serial Dilution: Perform serial dilutions of this compound in a 96-well microplate containing growth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the microplates under appropriate conditions for microbial growth.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic investigation of this compound, a compound with untapped potential. By following the outlined protocols for synthesis, characterization, and biological evaluation, researchers can contribute to a deeper understanding of this novel sesquiterpene ester. Future studies should focus on elucidating its mechanism of action, exploring its in vivo efficacy in animal models, and investigating its potential synergies with existing therapeutic agents. The journey from a fragrant molecule to a potential therapeutic agent is a long one, but it begins with rigorous and reproducible scientific inquiry.

References

A Comparative Guide to the Anticancer Properties of Caryophyllene Compounds: An Independent Verification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Note: This guide provides an in-depth technical comparison of the anticancer properties of caryophyllene compounds, including β-caryophyllene, caryophyllene oxide, and α-humulene. The information herein is synthesized from peer-reviewed research to offer a validated resource for oncology drug discovery and development. We have prioritized experimental data to ensure scientific integrity and have provided detailed methodologies to support the independent verification of these findings.

Introduction: The Therapeutic Potential of Caryophyllene Compounds

Caryophyllene compounds, a class of bicyclic sesquiterpenes found in the essential oils of numerous plants, have emerged as promising candidates in cancer therapy.[1] Their multifaceted mechanisms of action, including the induction of programmed cell death (apoptosis), inhibition of cell proliferation, and modulation of key signaling pathways, make them compelling subjects of investigation.[2] This guide will delve into the comparative anticancer efficacy of prominent caryophyllene compounds, offering a critical analysis of their performance and the experimental evidence that substantiates their potential.

Comparative Cytotoxicity: A Quantitative Analysis

The cornerstone of anticancer drug evaluation lies in determining a compound's cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth, is a critical metric. A lower IC50 value signifies greater potency.

Below is a comparative summary of the IC50 values for β-caryophyllene, caryophyllene oxide, and α-humulene across a range of human cancer cell lines. It is important to note that these values are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
β-Caryophyllene Caco-2Colon Adenocarcinoma1103.34 ± 10.73[3]
CCRF-CEMAcute Lymphoblastic Leukemia311.59 ± 1.44[4][3]
CEM/ADR5000Doxorubicin-resistant Leukemia368.48 ± 2.23[4][3]
HCT 116Colorectal Carcinoma19[5]
HT-29Colorectal Adenocarcinoma63[5]
PANC-1Pancreatic Cancer27[5]
HepG2Hepatocellular Carcinoma193.60 ± 3.20[6]
SMMC-7721Hepatocellular Carcinoma334.50 ± 2.96[6]
MDA-MB-468Triple-Negative Breast Cancer~94 (19.2 µg/mL)[7]
Caryophyllene Oxide Caco-2Colon Adenocarcinoma332.30 ± 3.97[4][3]
CCRF-CEMAcute Lymphoblastic Leukemia235.18 ± 5.18[4][3]
CEM/ADR5000Doxorubicin-resistant Leukemia297.98 ± 3.33[4][3]
HepG2Hepatocellular Carcinoma3.95
AGSGastric Adenocarcinoma12.6[8]
HeLaCervical Adenocarcinoma13.55[8]
SNU-1Gastric Carcinoma16.79[8]
SNU-16Stomach Carcinoma27.39[8]
U-937Histiocytic Lymphoma~110 (24.25 µg/mL)[9]
A549Lung Carcinoma~563 (124.1 µg/mL)[10]
α-Humulene HCT-116Colorectal Carcinoma~152 (77.3 µg/mL)[11]
RAW 264.7Murine Macrophage~82 (41.9 µg/mL)[11]
HT-29Colorectal Adenocarcinoma5.2 x 10⁻⁵ mol/L (52 µM)[12]
A549Lung Carcinoma1.3 x 10⁻⁴ mol/L (130 µM)[12]
MCF-7Breast Adenocarcinoma4.2 x 10⁻⁴ mol/L (420 µM)[12]

Key Insights from Comparative Data:

  • Caryophyllene oxide generally exhibits greater cytotoxicity (lower IC50 values) compared to β-caryophyllene in the cell lines where they were directly compared (Caco-2, CCRF-CEM, and CEM/ADR5000).[4][3]

  • α-Humulene demonstrates significant cytotoxic activity, with a notably low IC50 value against the HT-29 colon cancer cell line.[12]

  • Interestingly, a non-cytotoxic concentration of β-caryophyllene has been shown to significantly increase the anticancer activity of α-humulene on MCF-7 breast cancer cells, suggesting a synergistic relationship.[1]

Mechanistic Insights: Unraveling the Signaling Pathways

The anticancer effects of caryophyllene compounds are not merely cytotoxic; they are orchestrated through the intricate modulation of intracellular signaling pathways that govern cell fate.

The PI3K/Akt/mTOR Pathway: A Central Regulator of Cell Survival

The PI3K/Akt/mTOR pathway is a critical cascade that promotes cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Caryophyllene oxide has been shown to inhibit this pathway, leading to a decrease in cancer cell viability.[1][13]

PI3K_Akt_mTOR_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Caryophyllene Oxide Caryophyllene Oxide Caryophyllene Oxide->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by caryophyllene oxide.

The MAPK Pathway: A Dual Role in Cell Fate

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in both cell proliferation and apoptosis. Caryophyllene oxide can induce apoptosis through the ROS-mediated activation of MAPKs.[1][13]

The STAT3 Pathway: A Target for Suppressing Tumor Growth

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes tumor growth and survival. Caryophyllene oxide has been found to suppress constitutive STAT3 activation in multiple myeloma, breast, and prostate cancer cell lines.[14][15][16] This suppression is mediated through the inhibition of upstream kinases c-Src and JAK1/2 and the induction of the tyrosine phosphatase SHP-1.[15][16]

STAT3_Pathway Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) Receptor Receptor Cytokines (e.g., IL-6)->Receptor JAK1/2 JAK1/2 Receptor->JAK1/2 STAT3 STAT3 JAK1/2->STAT3 phosphorylates c-Src c-Src c-Src->STAT3 phosphorylates p-STAT3 Phosphorylated STAT3 (p-STAT3) STAT3->p-STAT3 Gene Transcription Gene Transcription (Proliferation, Survival) p-STAT3->Gene Transcription SHP-1 SHP-1 SHP-1->p-STAT3 dephosphorylates Caryophyllene Oxide Caryophyllene Oxide Caryophyllene Oxide->JAK1/2 inhibits Caryophyllene Oxide->c-Src inhibits Caryophyllene Oxide->SHP-1 induces

Caption: Inhibition of the STAT3 signaling pathway by caryophyllene oxide.

Synergistic Effects with Conventional Chemotherapeutics

A significant area of interest is the potential for caryophyllene compounds to enhance the efficacy of existing anticancer drugs. Both β-caryophyllene and caryophyllene oxide have been shown to potentiate the cytotoxic effects of doxorubicin in various cancer cell lines, including those resistant to the drug.[4][3] This synergistic effect could potentially allow for the use of lower, less toxic doses of conventional chemotherapy. For instance, in Caco-2 cells, caryophyllene oxide at its IC20 concentration (248 µM) led to a 4.7-fold decrease in the IC50 of doxorubicin.[4][3]

In Vivo Evidence of Anticancer Activity

While in vitro studies provide a foundational understanding of anticancer activity, in vivo models are crucial for validating therapeutic potential. A study on the antilymphoma activity of caryophyllene oxide in a U-937 cell-inoculated mouse model demonstrated significant tumor growth inhibition. At a dose of 10 mg/kg, caryophyllene oxide inhibited the growth of axillary and inguinal lymph nodes by 72.31% and 75.55%, respectively.[9] This provides promising, albeit preliminary, evidence of the in vivo efficacy of caryophyllene oxide. Further comparative in vivo studies are warranted to fully assess the relative therapeutic potential of different caryophyllene compounds.

Experimental Protocols for Independent Verification

To ensure the reproducibility and independent verification of the findings presented, this section provides detailed, step-by-step methodologies for key in vitro assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the caryophyllene compound of interest. Include a vehicle control.

  • MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

Apoptosis Detection: Annexin V/Propidium Iodide Staining by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Collection: After treatment with the caryophyllene compound, collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protein Expression Analysis: Western Blotting for PI3K/Akt Pathway

Western blotting allows for the quantification of changes in the expression and phosphorylation status of key proteins within a signaling pathway.

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The collective evidence strongly supports the anticancer potential of caryophyllene compounds, particularly caryophyllene oxide. Their ability to induce apoptosis, inhibit proliferation, and modulate key oncogenic signaling pathways, coupled with their potential for synergistic interactions with existing chemotherapeutics, positions them as valuable candidates for further investigation.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo comparisons of β-caryophyllene, caryophyllene oxide, and α-humulene under standardized conditions to definitively establish their relative potencies.

  • In Vivo Efficacy and Safety: Expanding in vivo studies to a wider range of cancer models to further validate their therapeutic efficacy and establish comprehensive safety profiles.

  • Mechanism of Action: Further elucidating the intricate molecular mechanisms underlying their anticancer effects to identify novel therapeutic targets.

  • Clinical Translation: Moving promising candidates into preclinical and, ultimately, clinical trials to assess their therapeutic potential in human cancer patients.

The continued exploration of these natural compounds holds significant promise for the development of novel and effective cancer therapies.

References

A Senior Application Scientist's Guide to Assessing Cannabinoid Receptor 2 Selectivity: The Case of Caryophyllene Formate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for CB2 Selectivity in Modern Therapeutics

The endocannabinoid system, particularly the cannabinoid receptors type 1 (CB1) and type 2 (CB2), presents a fertile ground for therapeutic innovation. While CB1 receptor activation is associated with the psychoactive effects of cannabinoids, the CB2 receptor is a prime target for treating inflammatory, and neuropathic pain without these central nervous system side effects.[1][2] The CB2 receptor is predominantly expressed in peripheral tissues, especially on immune cells, and its activation modulates cytokine release and immune cell migration.[2] This distinction makes the development of selective CB2 agonists a "holy grail" for drug developers seeking to harness the therapeutic benefits of cannabinoids while avoiding psychotropic activity.

This guide provides a comprehensive framework for assessing the selectivity of novel compounds for the CB2 receptor. While direct, peer-reviewed data on "Caryophyllene formate" is emerging, we will use its well-characterized parent compound, β-caryophyllene (BCP), as a reference to illustrate the requisite experimental workflow. BCP is a natural, FDA-approved dietary cannabinoid known to be a functional, selective CB2 agonist.[3][4][5][6] By understanding how to rigorously profile a compound like BCP, researchers can apply the same principles to novel derivatives such as this compound.

The core of a robust selectivity assessment rests on a tiered, multi-assay approach. We will dissect the essential experimental stages:

  • Primary Assessment: Quantifying binding affinity at both CB1 and CB2 receptors.

  • Secondary Assessment: Evaluating functional activity and potency through downstream signaling assays (e.g., cAMP inhibition).

  • Tertiary Assessment: Investigating potential signaling bias (e.g., β-arrestin recruitment).

This guide will provide not only the "how"—through detailed, field-tested protocols—but also the "why," explaining the scientific rationale behind each step to ensure a self-validating and rigorous assessment.

Part 1: The Foundational Screen - Receptor Binding Affinity

The initial step in characterizing any new ligand is to determine its binding affinity (Kᵢ) for the target receptors. This is most commonly achieved through competitive radioligand binding assays.

The Causality Behind the Choice: Why a Radioligand Assay?

A competitive binding assay is a direct measure of the ligand's ability to physically occupy the receptor's binding site. It is the gold standard for determining affinity. The experiment measures the concentration of the test compound (e.g., this compound) required to displace 50% of a specific, high-affinity radioligand (the "tracer") from the receptor—a value known as the IC₅₀. This IC₅₀ is then converted to the inhibition constant (Kᵢ), which represents the intrinsic affinity of the compound for the receptor.

By performing this assay on membranes prepared from cells expressing only human CB1 or only human CB2 receptors, we can directly compare the Kᵢ values and calculate an initial selectivity ratio.

Experimental Workflow: From Membrane Prep to Kᵢ Calculation

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"] edge [color="#34A853"]

} dot Figure 1: Workflow for determining receptor binding affinity and selectivity.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is adapted from established methodologies for cannabinoid receptors.[7][8]

Objective: To determine the Kᵢ of this compound for hCB1 and hCB2 receptors.

Materials:

  • Receptor Source: Commercially available membrane preparations from HEK293 cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).

  • Test Compound: this compound, serially diluted.

  • Controls: WIN-55,212-2 (non-selective agonist)[9], JWH133 (CB2-selective agonist).[10]

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.[7]

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[7]

  • Apparatus: 96-well plates, glass fiber filters (GF/B), cell harvester, liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and each concentration of the test compound.

  • Component Addition:

    • Total Binding: Add 50 µL radioligand ([³H]CP-55,940 at a final concentration near its Kₔ), 50 µL binding buffer, and 100 µL of membrane preparation (5-10 µg protein).

    • NSB: Add 50 µL radioligand, 50 µL of a high concentration of an unlabeled ligand (e.g., 10 µM WIN-55,212-2), and 100 µL of membrane preparation.

    • Test Compound: Add 50 µL radioligand, 50 µL of the serially diluted this compound, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate for 90 minutes at 30°C with gentle agitation.[7]

  • Filtration: Terminate the assay by rapid vacuum filtration through a 96-well glass fiber filter plate using a cell harvester. Wash the filters 4-6 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter mat and measure the bound radioactivity for each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Part 2: The Confirmation - Functional Activity Assays

High affinity does not always equate to functional activity. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). Therefore, the next critical step is to assess the functional consequence of ligand binding.

The Causality Behind the Choice: Why a cAMP Assay?

CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαᵢ.[7] Upon agonist activation, Gαᵢ inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] Measuring this dose-dependent reduction in cAMP is a direct and robust readout of canonical G-protein-mediated receptor activation.

dot graph TD { bgcolor="#F1F3F4" node [shape=ellipse, style="filled", fontcolor="#202124"] edge [color="#5F6368"]

} dot Figure 2: Canonical CB2 receptor signaling pathway via Gαi.

Detailed Protocol: HTRF cAMP Functional Assay

This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF), a sensitive and high-throughput method for measuring cAMP.[11]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at hCB1 and hCB2 receptors.

Materials:

  • Cell Lines: CHO or HEK293 cells stably expressing hCB1 or hCB2.

  • cAMP Stimulant: Forskolin (directly activates adenylyl cyclase).

  • Assay Kit: Commercial HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer).[11][12]

  • Test Compound: this compound, serially diluted.

  • Controls: CP-55,940 (full agonist), JWH133 (CB2-selective full agonist).[10]

  • Apparatus: 384-well low-volume white plates, HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Seed the cells into 384-well plates and incubate overnight to allow for adherence.

  • Compound Addition:

    • Add serial dilutions of the test compound (this compound) or control agonists to the appropriate wells.

    • For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist at its EC₈₀ concentration.

  • Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production. The Gαᵢ-mediated inhibition by the cannabinoid agonist will counteract this stimulation.

  • Lysis and Detection: Add the HTRF lysis buffer and detection reagents (Eu³⁺-cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) as per the manufacturer's protocol.[11]

  • Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665nm/620nm * 10,000).

    • Convert the ratio to cAMP concentration using a standard curve.

    • Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a full agonist).

Part 3: Advanced Profiling - β-Arrestin Recruitment and Biased Agonism

GPCRs do not signal through G-proteins alone. Upon activation, they can also recruit proteins called β-arrestins, which mediate receptor desensitization, internalization, and can initiate their own distinct signaling cascades.[13][14][15] A "biased agonist" is a ligand that preferentially activates one pathway (e.g., G-protein) over another (e.g., β-arrestin). Assessing this is crucial for a complete understanding of a drug's mechanism of action.

The Causality Behind the Choice: Why Look at β-Arrestin?

The pattern of β-arrestin recruitment can have significant therapeutic implications. For some GPCRs, G-protein signaling is associated with therapeutic effects, while β-arrestin signaling is linked to side effects. Characterizing this compound's ability to recruit β-arrestin to CB2 provides a more nuanced view of its functional selectivity and potential for a cleaner therapeutic profile. Assays like the DiscoverX PathHunter® system provide a direct and quantitative measure of this interaction.[13][16][17]

Detailed Protocol: β-Arrestin Recruitment Assay (PathHunter®)

Objective: To quantify the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in inducing β-arrestin 2 recruitment to the hCB2 receptor.

Materials:

  • Cell Line: A specialized cell line engineered to express the CB2 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin 2 fused to a larger, complementary enzyme fragment (Enzyme Acceptor).

  • Assay Kit: PathHunter® detection reagents.

  • Test Compound: this compound, serially diluted.

  • Apparatus: White, clear-bottom 384-well plates, chemiluminescent plate reader.

Procedure:

  • Cell Plating: Seed the PathHunter® cells in the assay plates and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound or control compounds to the wells.

  • Incubation: Incubate the plate for 90 minutes at 37°C. During this time, agonist binding will induce β-arrestin recruitment, forcing the complementation of the two enzyme fragments and forming an active β-galactosidase enzyme.

  • Detection: Add the detection reagents containing the chemiluminescent substrate as per the manufacturer's protocol.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Plate Reading: Measure the chemiluminescent signal on a plate reader.

  • Data Analysis:

    • Plot the relative light units (RLU) against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Part 4: Synthesizing the Data - A Comparative Analysis

The ultimate goal is to integrate the data from all assays to build a comprehensive selectivity profile for this compound. This is best presented in a comparative table that includes reference compounds.

CompoundCB1 Kᵢ (nM)CB2 Kᵢ (nM)Selectivity Index (Kᵢ CB1/Kᵢ CB2)CB2 EC₅₀ (cAMP, nM)CB2 Eₘₐₓ (% of Full Agonist)CB2 EC₅₀ (β-Arrestin, nM)
WIN-55,212-2 (Non-selective)62.3[18]3.3[18]~19Potent100%Potent
JWH133 (CB2-selective)677[10]3.4[10]~200Potent~100%Potent
β-Caryophyllene (Reference)>10,000[19]155[3][19]>601900[3]Partial/FullModerate
This compound Experimental DataExperimental DataCalculatedExperimental DataExperimental DataExperimental Data

Note: Efficacy values can vary based on the specific assay system and cell line used.

Interpreting the Results:

  • High Selectivity Index: A large Kᵢ ratio (>50-fold) indicates high binding selectivity for CB2 over CB1, which is a desirable primary characteristic.

  • Potent cAMP Inhibition: A low EC₅₀ in the cAMP assay confirms the compound is a potent functional agonist at the CB2 receptor.

  • Efficacy (Eₘₐₓ): This value indicates whether the compound is a full or partial agonist. Partial agonists can sometimes offer a better safety profile by providing a "ceiling" to the biological response.

  • Biased Agonism: A significant difference (typically >10-fold) between the EC₅₀ values for cAMP inhibition and β-arrestin recruitment may indicate biased signaling, warranting further investigation.

Conclusion

Assessing the selectivity of a novel compound like this compound is a meticulous, multi-step process that moves from binding affinity to functional activity and beyond. By employing a logical, tiered workflow of competitive binding assays, functional cAMP assays, and β-arrestin recruitment assays, researchers can build a comprehensive and reliable profile of their compound. This rigorous, evidence-based approach is essential for identifying promising CB2-selective candidates for further development into safer, more effective therapeutics for a host of inflammatory and pain-related disorders.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Caryophyllene Formate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, meticulous attention to detail extends beyond the benchtop; it is paramount in the responsible management and disposal of all chemical substances. This guide provides essential, step-by-step procedures for the proper disposal of caryophyllene formate (CAS No. 58096-46-1), ensuring the safety of laboratory personnel and the protection of our environment. While this compound is utilized for its woody and amber fragrance profiles, its end-of-life management requires a systematic and informed approach grounded in established safety protocols and regulatory standards.[1]

This document moves beyond a simple checklist, delving into the causality behind each procedural step. The protocols described herein are designed as a self-validating system, aligning with the core principles of laboratory safety and environmental stewardship as mandated by federal regulations.

Hazard Assessment and Initial Characterization

In the absence of a specific Safety Data Sheet (SDS), it is prudent to handle this compound with caution, drawing parallels from structurally similar compounds like β-caryophyllene (CAS No. 87-44-5). Safety data for β-caryophyllene indicates potential hazards such as skin sensitization, aspiration toxicity if swallowed, and long-term adverse effects on aquatic life.[4][5][6] Therefore, as a matter of best practice, all this compound waste should be treated as hazardous chemical waste pending a formal hazardous waste determination by your institution's Environmental Health and Safety (EHS) department.[7][8]

This conservative approach aligns with the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which requires laboratories to have a written Chemical Hygiene Plan (CHP) outlining procedures for safe handling and disposal of hazardous chemicals.[9][10][11]

Property Value Source
CAS Number 58096-46-1[1][12][13]
Molecular Formula C16H26O2[1][12][13]
Appearance Colorless to pale yellow liquid[2]
Flash Point ~124.7 °C (256 °F)[3][12]
Vapor Pressure Very low (e.g., 0.000827 mmHg at 25°C)[12]
Analogous Hazards Skin Sensitization, Aspiration Hazard, Aquatic Toxicity (based on β-caryophyllene)[4][6]

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.

Step-by-Step PPE Protocol:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[14][15]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them for any signs of degradation or puncture before use. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[16]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be worn.

  • Work Area: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[14]

Waste Segregation and Container Management

Proper segregation is a cornerstone of safe and compliant chemical waste disposal. Commingling incompatible waste streams can lead to dangerous chemical reactions.

Protocol for Waste Collection:

  • Designated Waste Container: Dedicate a specific, clearly labeled container for this compound waste. The container must be made of a material compatible with the chemical (e.g., glass or high-density polyethylene) and have a secure, leak-proof screw-top cap.[7]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Skin Sensitizer," "Marine Pollutant").[17]

  • Segregation: Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, acids, or bases.[15][16]

  • Container Status: Keep the waste container closed at all times except when adding waste. This is a critical requirement from the Environmental Protection Agency (EPA) to prevent the release of vapors.[7][17]

Disposal Procedures: From Laboratory to Final Disposition

The following workflow outlines the compliant transfer of this compound waste from the point of generation to its final disposal. This process is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[7][8]

G cluster_0 Step 1: In-Lab Waste Accumulation cluster_1 Step 2: EHS Collection & Consolidation cluster_2 Step 3: Final Disposal A Generation of This compound Waste B Transfer to Labeled, Compatible Hazardous Waste Container A->B Use appropriate PPE C Store in Satellite Accumulation Area (SAA) B->C Keep container closed D Schedule Waste Pickup with EHS Department C->D E EHS Personnel Transport Waste to Central Accumulation Area (CAA) D->E F Waste Characterization and Manifesting by EHS E->F G Transport by Licensed Hazardous Waste Hauler F->G H Final Disposal at a Permitted Treatment, Storage, and Disposal Facility (TSDF) G->H Incineration or other approved method

Disposal Workflow for this compound

Step-by-Step Disposal Methodology:

  • Accumulation at the Source: Collect waste in your laboratory's designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the operator.[17]

  • Requesting Pickup: Once the container is full, or if the waste has been accumulated for a period approaching your institution's limit (often 90 days), contact your EHS department to schedule a waste pickup.

  • EHS Handling: Your institution's trained EHS professionals will collect the waste. They are responsible for the proper consolidation, documentation (including the hazardous waste manifest), and temporary storage in a Central Accumulation Area (CAA).[17]

  • Licensed Disposal: The EHS department will then arrange for a licensed hazardous waste disposal company to transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).[8] The most probable disposal method for this type of organic material is high-temperature incineration.

Spill and Decontamination Procedures

Accidents can happen, and a clear, pre-defined spill response plan is a mandatory component of laboratory safety.

Immediate Spill Response Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact EHS immediately.

  • Control and Contain: For small, manageable spills, prevent the spread of the liquid by using absorbent pads or another inert absorbent material (e.g., vermiculite, sand).

  • Cleanup:

    • Ensure you are wearing the full complement of PPE described in Section 2.

    • Carefully collect the absorbent material using non-sparking tools.

    • Place all contaminated materials into a designated hazardous waste container.

  • Decontamination:

    • Clean the spill area with soap and water.

    • Rinse the area thoroughly.

    • Place all cleaning materials (e.g., paper towels, wipes) into the hazardous waste container.

  • Waste Disposal: Seal and label the container with all spill-contaminated materials and arrange for disposal through your EHS department.

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the scientific community's responsibility to protect our environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Caryophyllene formate
Reactant of Route 2
Caryophyllene formate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.